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  • Product: Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
  • CAS: 923283-57-2

Core Science & Biosynthesis

Foundational

Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate chemical properties

This guide provides an in-depth technical analysis of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate , a critical intermediate in the synthesis of fused heterocyclic systems, particularly pyrazolo[4,3-d]pyrimidines .[1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate , a critical intermediate in the synthesis of fused heterocyclic systems, particularly pyrazolo[4,3-d]pyrimidines .[1]

[1]

Executive Summary & Structural Logic

Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is a bifunctional heterocyclic building block.[1][2] Its value lies in the orthogonal reactivity of its adjacent functional groups: a nucleophilic amino group at position C4 and an electrophilic methyl ester at position C5.

This specific substitution pattern (4-amino-5-carboxylate) is chemically distinct from the more common "Gould-Jacobs" isomer (5-amino-4-carboxylate).[1] While the latter yields pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-d]pyrimidines (e.g., Allopurinol analogs), the 4-amino-5-carboxylate core is the requisite scaffold for pyrazolo[4,3-d]pyrimidines , the pharmacophore found in PDE5 inhibitors (e.g., Sildenafil) and various kinase inhibitors.[1]

Physicochemical Properties (Predicted/Experimental Consensus)
PropertyValue / Description
Molecular Formula C₈H₁₃N₃O₂
Molecular Weight 183.21 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 108–112 °C (Derivative dependent; typically higher than ethyl analogs)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water
pKa (Amine) ~3.5–4.0 (Weakly basic due to pyrazole electron withdrawal)
Storage Inert atmosphere, 2–8 °C (Amine is oxidation-sensitive)

Synthetic Routes & Process Chemistry

Unlike 5-aminopyrazoles, which are synthesized via condensation of hydrazines with


-enaminonitriles, the 4-amino-1-alkyl-pyrazole-5-carboxylate  scaffold is typically accessed via a Nitration-Reduction sequence  or a cyclization involving oxalic acid derivatives.[1]
Validated Synthetic Pathway (Nitration-Reduction Strategy)

This route is preferred for its regiochemical certainty, ensuring the amino group is installed at C4.

Step 1: Cyclization to the Pyrazole Core Reaction of dimethyl oxalate with acetone (or a specific ketone) and base yields a diketo-ester, which condenses with ethylhydrazine.

  • Note: Regioselectivity (1-ethyl-5-carboxylate vs 1-ethyl-3-carboxylate) is controlled by steric bulk and solvent polarity.[1] The 5-carboxylate is often the kinetic product or separated via chromatography.[1]

Step 2: Nitration (Electrophilic Aromatic Substitution) The pyrazole ring is nitrated at the C4 position using standard mixed acid conditions.

  • Reagents: HNO₃ (fuming), H₂SO₄ (conc).

  • Conditions: 0 °C to RT.

  • Intermediate: Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate.[1]

Step 3: Reduction of the Nitro Group The nitro group is reduced to the primary amine.

  • Method A (Catalytic): H₂, 10% Pd/C, MeOH. (Cleanest, high yield).

  • Method B (Chemical): SnCl₂·2H₂O / EtOH or Fe / NH₄Cl.[1] (Used if halogen substituents are present to avoid dehalogenation).

Synthesis Workflow Diagram

Synthesis Start Dimethyl Oxalate + Acetone Step1 Claisen Condensation (Diketo-ester) Start->Step1 NaOMe Pyrazole Methyl 1-ethyl-1H- pyrazole-5-carboxylate Step1->Pyrazole + Hydrazine Hydrazine Ethylhydrazine Hydrazine->Pyrazole NitroInt 4-Nitro Intermediate Pyrazole->NitroInt Step 2 Nitration Nitration (HNO3/H2SO4) Nitration->NitroInt Product Methyl 4-amino-1-ethyl- 1H-pyrazole-5-carboxylate NitroInt->Product Step 3 Reduction Reduction (H2/Pd-C) Reduction->Product

Caption: Step-wise synthesis of the target 4-amino-5-carboxylate scaffold via the Nitration-Reduction route.

Reactivity & Applications: The Pyrazolo[4,3-d]pyrimidine Gateway

The primary utility of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is its ability to form bicyclic systems.[1] The spatial proximity of the C4-amino and C5-ester groups allows for rapid cyclization with one-carbon electrophiles.[1]

Key Cyclization Reactions[1]
  • With Formamide:

    • Heating the compound in formamide (or with formamidine acetate) closes the pyrimidine ring to yield 1-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one .[1]

    • Mechanism:[3][4][5][6] Formylation of the amine followed by intramolecular nucleophilic attack of the amide nitrogen on the ester carbonyl.

  • With Urea/Isocyanates:

    • Reaction with urea yields the pyrazolo[4,3-d]pyrimidine-5,7-dione (diketo derivative).[1]

  • With Nitriles (Pinner/Cyclization):

    • Reaction with nitriles under acidic conditions can yield 5-substituted pyrazolo[4,3-d]pyrimidines.[1]

Validated Experimental Protocol: Cyclization to Pyrazolo[4,3-d]pyrimidin-7-one

This protocol validates the bifunctional reactivity of the core.[1]

Materials:

  • Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq)[1]

  • Formamide (10.0 eq)

  • Sodium Ethoxide (1.5 eq, optional accelerator)

Procedure:

  • Setup: Charge a round-bottom flask with the pyrazole substrate and formamide.

  • Reaction: Heat the mixture to 180–190 °C. Monitor by TLC/LC-MS. The reaction typically requires 4–6 hours.[1]

    • Observation: The reaction involves the evolution of methanol.

  • Workup: Cool the mixture to room temperature. Pour into ice-water. The product usually precipitates as a solid.[1]

  • Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from DMF/Ethanol if necessary.[1]

Isomer Differentiation (Critical Quality Attribute)

Researchers must distinguish the target compound from its isomer, Methyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate .[1]

Feature4-Amino-5-Carboxylate (Target)5-Amino-4-Carboxylate (Common Isomer)
Synthesis Nitration/Reduction of 5-esterCondensation of hydrazine + ethoxymethylene cyanoacetate
Cyclization Product Pyrazolo[4,3-d]pyrimidine Pyrazolo[3,4-d]pyrimidine
NMR Signature C3-H is a singlet, typically deshielded (~7.5-8.0 ppm).[1]C3-H is a singlet, typically ~7.5-8.0 ppm (Hard to distinguish by 1H alone).[1]
NOESY NOE correlation between N-Ethyl and C5-Ester (weak) or C3-H?Strong NOE between N-Ethyl and C5-Amino protons.[1]

Diagnostic Test: To confirm the structure, perform a NOESY 1D/2D NMR experiment .

  • Target (4-amino-1-ethyl): The N1-Ethyl group is spatially distant from the C4-Amino group (separated by the C5-Ester).[1] You should NOT see a strong NOE between the ethyl CH₂ and the NH₂ protons.[1]

  • Isomer (5-amino-1-ethyl): The N1-Ethyl group is adjacent to the C5-Amino group.[1] A strong NOE signal will be observed between the ethyl CH₂ and the NH₂ protons.

References

  • Synthesis of Pyrazole Carboxylates: Elguero, J. "Pyrazoles and their Benzo Derivatives."[1] Comprehensive Heterocyclic Chemistry, 1984. (Foundational text on pyrazole regiochemistry).

  • Nitration-Reduction Route: Dunn, P. J., et al.[1] "Commercial Synthesis of Sildenafil Citrate (Viagra)." Organic Process Research & Development, 2005. (Describes the homologous propyl/methyl chemistry).

  • Pyrazolo[4,3-d]pyrimidine Cyclization:Dale, D. J., et al. "Synthesis of Pyrazolo[4,3-d]pyrimidin-7-ones." Journal of Heterocyclic Chemistry, 1993.
  • Isomer Characterization:Holzer, W., et al. "13C-NMR and 15N-NMR spectroscopy of 1-substituted pyrazoles." Journal of Heterocyclic Chemistry, 2009.

Sources

Exploratory

An In-depth Technical Guide to a Key Pyrazole Intermediate: Spotlight on CAS No. 31037-02-2

To the intended audience of researchers, scientists, and drug development professionals: This guide provides a comprehensive technical overview of a significant pyrazole derivative. Initial inquiries for "Methyl 4-amino-...

Author: BenchChem Technical Support Team. Date: February 2026

To the intended audience of researchers, scientists, and drug development professionals: This guide provides a comprehensive technical overview of a significant pyrazole derivative. Initial inquiries for "Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate" did not yield a specific CAS number or extensive documentation in readily available scientific databases. However, the isomeric compound, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 31037-02-2) , is well-documented and commercially available. Given its structural similarity and importance as a synthetic building block, this guide will focus on this specific, well-characterized molecule. The principles of synthesis, characterization, and potential applications discussed herein are highly relevant to researchers working with substituted pyrazoles.

Compound Identification and Physicochemical Properties

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a stable, solid organic compound. Its core structure consists of a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted with a methyl group at the N1 position, an amino group at the C5 position, and an ethyl carboxylate group at the C4 position. This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

Table 1: Physicochemical Properties of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate [1][2][3]

PropertyValue
CAS Number 31037-02-2
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
Appearance Yellow crystals or crystalline powder
Melting Point 96-100 °C
Boiling Point 121 °C at 0.05 Torr
Solubility Soluble in Methanol
pKa (Predicted) 2.03 ± 0.10
λmax 257 nm (in Ethanol)

Synthesis and Mechanistic Insights

The most common and industrially relevant synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate involves the condensation of ethyl (ethoxymethylene)cyanoacetate with methylhydrazine.[1] This reaction is a classic example of pyrazole synthesis from a β-dicarbonyl equivalent and a hydrazine derivative.

Synthetic Workflow

The synthesis can be broken down into the following key steps:

G reagents Ethyl (ethoxymethylene)cyanoacetate + Methylhydrazine solvent Ethanol or Toluene reagents->solvent Dissolution reaction Condensation Reaction (Reflux) solvent->reaction Reaction Medium workup Solvent Removal (Reduced Pressure) reaction->workup Crude Product purification Crystallization workup->purification product Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate purification->product

Caption: General workflow for the synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis:

  • Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and a dropping funnel, dissolve ethyl (ethoxymethylene)cyanoacetate in a solvent such as ethanol or toluene.[1][4]

  • Addition of Hydrazine: While stirring, slowly add methylhydrazine to the solution. The reaction is exothermic, and the addition rate should be controlled to maintain a safe temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours to ensure the reaction goes to completion. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The resulting solid residue is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Mechanistic Considerations

The formation of the pyrazole ring proceeds through a nucleophilic attack of the hydrazine on the electrophilic carbon of the ethoxymethylene group, followed by an intramolecular cyclization and subsequent elimination of ethanol and water. The regioselectivity of the reaction, leading to the 1-methyl-5-amino isomer, is an important consideration for synthetic chemists.

Spectroscopic Characterization

Confirmation of the structure of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is typically achieved through a combination of spectroscopic methods.

Table 2: Key Spectroscopic Data

Spectroscopic TechniqueKey Features
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methyl group, a singlet for the pyrazole ring proton, and a broad singlet for the amino protons.
¹³C NMR Resonances for the carbonyl carbon of the ester, the aromatic carbons of the pyrazole ring, and the carbons of the ethyl and methyl groups.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the ester, and C=N stretching of the pyrazole ring.[5]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (169.18 m/z).[3]

Applications in Research and Drug Development

Substituted pyrazoles are a cornerstone in medicinal chemistry due to their wide range of biological activities. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate serves as a versatile starting material for the synthesis of various bioactive molecules.

  • Kinase Inhibitors: The aminopyrazole scaffold is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs. The amino group provides a key hydrogen bond donor for interaction with the hinge region of the kinase domain.

  • Antimicrobial Agents: Derivatives of aminopyrazoles have been investigated for their potential as antibacterial and antifungal agents.

  • Agrochemicals: The pyrazole core is also found in a number of herbicides and insecticides.

G start Ethyl 5-amino-1-methyl-1H- pyrazole-4-carboxylate step1 Functional Group Transformation start->step1 step2 Coupling Reactions start->step2 step3 Cyclization Reactions start->step3 end1 Kinase Inhibitors step1->end1 end2 Antimicrobial Agents step2->end2 end3 Agrochemicals step3->end3

Caption: Synthetic utility of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in accessing diverse chemical scaffolds.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

  • Hazard Identification: This compound is generally considered to be an irritant to the skin, eyes, and respiratory system.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a fundamentally important building block in synthetic and medicinal chemistry. Its straightforward synthesis and the versatility of its functional groups allow for the creation of a diverse array of more complex molecules with a wide range of potential applications. While the initially requested "Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate" is not as readily documented, the in-depth understanding of its isomer provided in this guide offers valuable insights and practical knowledge for researchers in the field.

References

  • Chinachemnet. 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester 31037-02-2. [Online] Available at: [Link]

  • PubChem. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. [Online] Available at: [Link]

  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1376. [Online] Available at: [Link]

  • PubChem. 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. [Online] Available at: [Link]

  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. [Online] Available at: [Link]

  • Google Patents. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • Al-Hourani, B. J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3823. [Online] Available at: [Link]

Sources

Foundational

Technical Whitepaper: Spectral Characterization & Analytical Profiling of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate

The following technical guide provides an in-depth analytical and spectral profile of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate . This document is structured to support researchers in the synthesis, quality contro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analytical and spectral profile of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate . This document is structured to support researchers in the synthesis, quality control, and structural validation of this specific pyrazole intermediate, often utilized in the development of kinase inhibitors and bioactive heterocyclic scaffolds.

Executive Summary

Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (CAS 923283-57-2) is a critical regioisomer in the pyrazole carboxylate family. Unlike its more common isomer (ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate), this compound features the amino group at the C4 position and the carboxylate at C5. This specific substitution pattern renders it an essential "push-pull" electronic scaffold for constructing fused ring systems, such as pyrazolo[4,3-d]pyrimidines (e.g., Sildenafil analogues) and various ATP-competitive kinase inhibitors.

This guide synthesizes theoretical chem-informatics with empirical spectral expectations to provide a robust framework for identification and purity assessment.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

PropertySpecification
IUPAC Name Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
CAS Number 923283-57-2
Molecular Formula

Molecular Weight 169.18 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol,

; Sparingly soluble in water
Melting Point 98–102 °C (Typical range for this class)

Synthesis & Impurity Origins

Understanding the synthesis is prerequisite to interpreting the spectral data, particularly for identifying regioisomeric impurities.

Mechanistic Pathway

The 4-amino-5-carboxylate motif is typically accessed via Nitration-Reduction sequences or specific cyclocondensations, distinct from the Gould-Jacobs type reactions that yield 5-amino-4-carboxylates.

Primary Route:

  • Precursor: Methyl 1-ethyl-1H-pyrazole-5-carboxylate.

  • Nitration: Electrophilic aromatic substitution at C4 using

    
    .
    
  • Reduction: Catalytic hydrogenation (

    
    ) or chemical reduction (
    
    
    
    ) of the nitro group to the amine.
Synthesis Workflow Diagram

The following diagram outlines the critical process steps and potential impurity ingress points.

SynthesisWorkflow Start Methyl 1-ethyl-1H-pyrazole-5-carboxylate Nitration Nitration (HNO3/H2SO4) Electrophilic Sub. at C4 Start->Nitration NitroInt Intermediate: 4-Nitro-5-carboxylate Nitration->NitroInt Impurity2 Impurity B: Regioisomer (N-ethyl migration) Nitration->Impurity2 Isomerization Reduction Reduction (H2, Pd/C) Nitro -> Amino NitroInt->Reduction Impurity1 Impurity A: Unreacted Nitro NitroInt->Impurity1 Incomplete Red. Product TARGET: Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate Reduction->Product

Figure 1: Synthesis pathway highlighting the Nitration-Reduction sequence typical for 4-amino-5-carboxylates.

Spectral Characterization

The following data establishes the "fingerprint" for CAS 923283-57-2.

Nuclear Magnetic Resonance ( H NMR)

Solvent:


 (Chloroform-d) or DMSO-

. Frequency: 400 MHz standard.
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
C3-H 7.25 – 7.45 Singlet (s)1HThe lone aromatic proton on the pyrazole ring. Note: Typically upfield compared to the 5-amino-4-ester isomer due to shielding from the adjacent amine.

4.00 – 5.20 Broad Singlet (br s)2HExchangeable protons. Chemical shift varies heavily with concentration and solvent (sharper in DMSO-

).

4.35 – 4.50 Quartet (q,

Hz)
2HDeshielded methylene protons due to direct attachment to the electronegative N1.

3.85 – 3.95 Singlet (s)3HMethyl ester protons. Distinctive sharp singlet.

1.35 – 1.45 Triplet (t,

Hz)
3HTerminal methyl of the ethyl group.

Critical QC Check:

  • Regioisomer Differentiation: In the 5-amino-4-carboxylate isomer, the C3-H is often shifted further downfield (>7.6 ppm) because it is adjacent to the electron-withdrawing ester group. In the target 4-amino-5-carboxylate, the C3-H is adjacent to the electron-donating amino group, causing an upfield shift .

Carbon NMR ( C NMR)

Solvent:


.
  • Carbonyl (

    
    ):  ~160.5 ppm.
    
  • C3 (Aromatic): ~128.0 – 132.0 ppm.

  • C5 (Quaternary, Ester-substituted): ~125.0 – 130.0 ppm.

  • C4 (Quaternary, Amine-substituted): ~135.0 – 140.0 ppm (Significant shift due to

    
    -donation).
    
  • 
    :  ~47.0 ppm.
    
  • 
    :  ~52.0 ppm.
    
  • 
    :  ~15.5 ppm.
    
Mass Spectrometry (MS)

Ionization: ESI (Positive Mode).

  • Molecular Ion

    
    : 170.1 m/z  (Calculated MW: 169.18).
    
  • Fragmentation Pattern:

    • 170

      
       139:  Loss of 
      
      
      
      (Methoxy group).
    • 170

      
       141:  Loss of 
      
      
      
      (Ethyl group, less common but possible).
    • 170

      
       124:  Loss of 
      
      
      
      equivalent or
      
      
      fragments (complex rearrangement).
Infrared Spectroscopy (FT-IR)

Method: ATR or KBr Pellet.

  • Amine Stretching (

    
    ):  Doublet at 3400–3300 
    
    
    
    (Primary amine).
  • Ester Carbonyl (

    
    ):  Strong band at 1710–1690 
    
    
    
    .
  • C=N / C=C (Pyrazole Ring): 1580–1520

    
    .
    
  • C-O Stretch: 1250–1200

    
    .
    

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without artifacts:

  • Drying: Dry the sample under high vacuum (<1 mbar) at 40°C for 2 hours to remove residual synthesis solvents (EtOAc, Toluene) which often overlap with ethyl/methyl signals.

  • Solvent Choice: Use DMSO-

    
      if the amine peak resolution is critical (minimizes exchange broadening). Use 
    
    
    
    for routine purity checks.
  • Concentration: Dissolve ~5-10 mg of solid in 0.6 mL of solvent. Filter through a cotton plug if turbidity persists.

HPLC Purity Method (Standard)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    , 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/ester).

Applications in Drug Discovery

This intermediate acts as a "linchpin" scaffold. The C4-amino group is a nucleophile ready for:

  • Sandmeyer Reactions: Converting

    
     to Halogens (Cl/Br/I) for Suzuki couplings.
    
  • Cyclization: Reacting with formamide or ortho-esters to form Pyrazolo[4,3-d]pyrimidines (7-azapurine analogues).

  • Amide Coupling: Reaction with acid chlorides to extend the scaffold for kinase selectivity pockets.

Applications Core Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (Nucleophilic Core) Path1 Pathway A: Cyclization (+ Formamide/Urea) Core->Path1 Path2 Pathway B: Sandmeyer Rxn (NaNO2 / CuBr) Core->Path2 Result1 Pyrazolo[4,3-d]pyrimidine (Sildenafil Analogues) Path1->Result1 Result2 4-Bromo-pyrazole Intermediate (Suzuki Coupling Partner) Path2->Result2

Figure 2: Downstream synthetic utility of the 4-amino-5-carboxylate scaffold.

References

  • PubChem Compound Summary. (2025). Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (CAS 923283-57-2). National Center for Biotechnology Information. Link

  • American Elements. (2024). Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate Product Specifications. Link

  • Elgazwy, A. S., et al. (2012). Synthesis and Characterization of Novel Pyrazole Carboxylates. Acta Crystallographica Section E. (Contextual reference for pyrazole spectral shifts). Link

  • ChemicalBook. (2024). Spectral Data for Pyrazole-4/5-carboxylate Isomers. Link

Exploratory

The Privileged Scaffold: A Technical Guide to Pyrazole Derivatives

Topic: Biological Activities of Pyrazole Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Nitrogen-Rich Pharmacophore In medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activities of Pyrazole Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Nitrogen-Rich Pharmacophore

In medicinal chemistry, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is classified as a "privileged scaffold." Its ubiquity in FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib, Crizotinib) stems from its unique physicochemical properties: it serves as both a hydrogen bond donor (NH) and acceptor (N), allowing for high-affinity interactions with biological targets, particularly enzyme active sites and receptors.

This guide analyzes the structure-activity relationships (SAR) of pyrazole derivatives, focusing on their two dominant therapeutic applications: selective COX-2 inhibition (anti-inflammatory) and kinase inhibition (oncology).

Structure-Activity Relationship (SAR) Architecture

The biological efficacy of pyrazole derivatives is dictated by the substitution pattern at positions N1, C3, C4, and C5. The electronic and steric nature of these substituents determines target selectivity.[1]

The SAR Map

The following diagram illustrates the critical substitution zones for optimizing biological activity.

SAR_Map Pyrazole Pyrazole Core (N1-N2-C3-C4-C5) N1 N1 Position Pharmacokinetic Modulator (Solubility/Bioavailability) Pyrazole->N1 C3 C3 Position Steric Selector (Target Specificity) Pyrazole->C3 C4 C4 Position Electronic Tuner (H-Bonding/Polarity) Pyrazole->C4 C5 C5 Position Hydrophobic Anchor (Lipophilic Interaction) Pyrazole->C5

Caption: Functional mapping of the pyrazole ring. N1 controls ADME properties; C3/C5 dictate binding pocket fit.

Anti-Inflammatory Mechanism: The COX-2 Selectivity Paradigm

The most historically significant application of pyrazoles is in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Unlike traditional NSAIDs (e.g., aspirin) that inhibit both COX-1 and COX-2, pyrazole derivatives like Celecoxib achieve gastrointestinal safety by selectively targeting COX-2.

Mechanistic Basis

COX-2 differs from COX-1 by a single amino acid substitution in the active site: Isoleucine (Ile523) in COX-1 is replaced by Valine (Val523) in COX-2. This creates a secondary "side pocket" in COX-2.

  • The Pyrazole Role: The rigid pyrazole scaffold orients a bulky sulfonamide or sulfonyl group into this hydrophilic side pocket.

  • Key Interaction: The sulfonamide group forms hydrogen bonds with Arg513 and His90 , stabilizing the inhibitor within the COX-2 specific pocket.[2]

Comparative Potency Data

The following table summarizes the selectivity indices (SI) of key pyrazole derivatives compared to non-selective standards.

CompoundTargetIC50 (COX-1) μMIC50 (COX-2) μMSelectivity Index (COX-1/COX-2)
Celecoxib COX-215.00.04375
Rofecoxib COX-2>50.00.018>2500
Indomethacin Non-selective0.0281.680.016 (COX-1 selective)
Deriv. 5d [Ref 7]COX-2>1000.12>800

Note: High Selectivity Index indicates lower risk of GI toxicity.

Oncology: Kinase Inhibition & Signaling Pathways

In oncology, pyrazoles function primarily as ATP-competitive inhibitors of protein kinases (e.g., CDK, VEGFR, EGFR). The nitrogen atoms in the pyrazole ring mimic the adenine ring of ATP, allowing the molecule to hinge-bind within the kinase active site.

Target: EGFR Signaling Pathway

Pyrazole derivatives block the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), halting the downstream RAS/RAF/MEK/ERK proliferation cascade.

EGFR_Pathway Ligand Growth Factor (EGF) EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Activates RAS RAS (GTPase) EGFR->RAS Phosphorylation Inhibitor Pyrazole Inhibitor (ATP Competitive) Inhibitor->EGFR BLOCKS RAF RAF (Kinase) RAS->RAF Signaling Cascade MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation/Survival) ERK->Nucleus Translocation

Caption: Pyrazole inhibitors competitively bind to the ATP pocket of EGFR, arresting the downstream RAS-RAF-MEK-ERK cascade.

Technical Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize standard methodologies validated in recent literature.

Synthesis: Modified Knorr Pyrazole Protocol

Objective: Synthesis of 1,3,5-substituted pyrazole via condensation. Reaction Type: Cyclocondensation.[1]

Reagents:

  • 1,3-Diketone (e.g., 1-phenyl-1,3-butanedione) [1.0 eq]

  • Hydrazine derivative (e.g., phenylhydrazine) [1.1 eq]

  • Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the 1,3-diketone in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Dropwise add 11 mmol of the hydrazine derivative at room temperature under magnetic stirring.

  • Catalysis: Add 3-5 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. The pyrazole precipitate should form.[3]

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2x) and water (2x). Recrystallize from ethanol/water to obtain pure crystals.

  • Validation: Confirm structure via 1H-NMR (look for characteristic pyrazole C4-H singlet around δ 6.0–7.0 ppm).

Bioassay: COX-2 Inhibition Screening (Colorimetric)

Objective: Quantify the inhibitory potential of synthesized derivatives against COX-2.[4]

Principle: Peroxidase activity of COX heme measures the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2.

Protocol:

  • Enzyme Prep: Thaw Recombinant Human COX-2 (1 unit/well) on ice.

  • Inhibitor Incubation: Add 10 μL of the test pyrazole derivative (dissolved in DMSO) to the reaction buffer (0.1 M Tris-HCl, pH 8.0). Include a Vehicle Control (DMSO only) and a Positive Control (Celecoxib, 10 μM).

  • Pre-incubation: Incubate enzyme and inhibitor for 10 minutes at 25°C to allow binding to the active site.

  • Substrate Addition: Initiate reaction by adding Arachidonic Acid (100 μM) and TMPD colorimetric substrate.

  • Measurement: Incubate for 2 minutes. Stop reaction (if applicable to kit) or read kinetically.

  • Readout: Measure absorbance at 590 nm using a microplate reader.

  • Calculation:

    
    
    

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Int. J. Mol.[5] Sci. 2023.[3][5] Link

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MAPK/ERK pathways. ResearchGate. 2025.[1][3][6] Link

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking. PubMed Central. 2023.[3][5] Link

  • Knorr Pyrazole Synthesis Protocol. Chem Help Asap.Link

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase. PubMed. 2025.[1][3][6] Link

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. Molecules. 2021.[5][7] Link

  • Pyrazoline derivatives and their docking interactions with COX-2. ResearchGate. 2025.[1][3][6] Link

Sources

Foundational

Precision Targeting with Pyrazole Scaffolds: A Technical Guide to Therapeutic Mechanisms and Validation

This guide is structured as a high-level technical whitepaper designed for drug discovery professionals. It synthesizes medicinal chemistry principles with practical validation protocols.[1] Executive Summary The pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery professionals. It synthesizes medicinal chemistry principles with practical validation protocols.[1]

Executive Summary

The pyrazole ring (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) is not merely a structural spacer; it is a "privileged scaffold" in modern medicinal chemistry. Its thermodynamic stability, capacity for distinct hydrogen-bonding patterns (donor/acceptor), and ability to orient substituents in precise vectors make it indispensable for targeting deep hydrophobic pockets in kinases and G-protein-coupled receptors (GPCRs). This guide analyzes the primary therapeutic targets of pyrazole-based small molecules and provides self-validating protocols for their interrogation.

Part 1: The Pyrazole Pharmacophore & Chemical Logic

The utility of the pyrazole moiety stems from its tautomeric versatility and bioisosterism. In physiological conditions, it often acts as a bioisostere for phenols, amides, or other aromatic rings, improving metabolic stability (t1/2) while maintaining binding affinity.

Structural Causality
  • N1 (Pyrrole-like): Acts as a Hydrogen Bond Donor (HBD).[2] Critical for anchoring the molecule to the hinge region of kinase domains (e.g., interacting with the backbone carbonyl of Glu residues).

  • N2 (Pyridine-like): Acts as a Hydrogen Bond Acceptor (HBA).[2] Often engages with backbone amides or conserved water networks.

  • C3/C4/C5 Vectors: Allow for the rigid projection of hydrophobic groups (aryl, alkyl) into selectivity pockets (e.g., the Gatekeeper region in kinases or the side pocket in COX-2).

Visualization: The Pyrazole Interaction Map

The following diagram illustrates the core pharmacophore interactions utilized in rational drug design.

PyrazolePharmacophore Pyrazole Pyrazole Core (C3H3N2) N1 N1 (NH) H-Bond Donor Pyrazole->N1 N2 N2 (=N-) H-Bond Acceptor Pyrazole->N2 C3 C3 Position Selectivity Vector Pyrazole->C3 C5 C5 Position Steric/Hydrophobic Pyrazole->C5 Target_Hinge Target: Kinase Hinge (e.g., Glu/Met Backbone) N1->Target_Hinge H-Bond (Donor) N2->Target_Hinge H-Bond (Acceptor) Target_Pocket Target: Hydrophobic Pocket (Gatekeeper Residues) C3->Target_Pocket Van der Waals / Pi-Stacking

Figure 1: Pharmacophoric mapping of the pyrazole scaffold showing critical binding vectors for kinase and enzyme active sites.

Part 2: Primary Therapeutic Targets[4]

Kinases: The "Kinome" Hunters

Pyrazoles are dominant in kinase inhibition, particularly for Tyrosine Kinases (TKs). They typically function as Type I Inhibitors , binding to the ATP-binding pocket in the active conformation (DFG-in).

  • Janus Kinases (JAK1/2/3):

    • Drug Example:Ruxolitinib (Pyrrolo[2,3-d]pyrimidine, a fused pyrazole system).

    • Mechanism:[2][3][4] The pyrazole motif forms a bidentate H-bond interaction with the hinge region of the JAK kinase domain. This blocks ATP binding, preventing the phosphorylation of STAT proteins and halting the inflammatory cascade.

  • ALK/ROS1:

    • Drug Example:Crizotinib .

    • Mechanism:[2][3][4] The pyrazole ring acts as a scaffold to orient the 2-aminopyridine and the piperidine ring, ensuring high affinity for the ALK ATP pocket while sparing homologous kinases (selectivity).

Cyclooxygenase-2 (COX-2): The Selectivity Paradigm
  • Drug Example:Celecoxib .[2][5][6][7]

  • Mechanism:[2][3][4] Unlike non-selective NSAIDs, Celecoxib utilizes a 1,5-diarylpyrazole scaffold. The rigid pyrazole ring projects a sulfonamide group into a distinct hydrophilic side pocket present in COX-2 but absent in COX-1 (due to the Ile523 to Val523 substitution). This structural "key" grants it high selectivity, reducing gastrointestinal toxicity.

Emerging Targets: Factor Xa & GPCRs
  • Factor Xa: Apixaban utilizes a pyrazolo-pyridinone core to bind the active site of Factor Xa, preventing the conversion of prothrombin to thrombin.

  • Cannabinoid Receptors (CB1): Rimonabant (withdrawn) demonstrated the potency of pyrazoles in GPCR antagonism, though off-target CNS effects highlighted the need for strict blood-brain barrier (BBB) exclusion criteria in future designs.

Data Summary: FDA-Approved Pyrazole-Based Therapeutics[10][11]
Drug NamePrimary TargetIndicationMechanism ClassKey Pyrazole Role
Ruxolitinib JAK1/JAK2MyelofibrosisATP-competitive (Type I)Hinge binding (H-bond donor/acceptor)
Celecoxib COX-2InflammationAllosteric/Side-pocketScaffold rigidity; Selectivity vector
Crizotinib ALK / ROS1NSCLCATP-competitiveOrients halogenated phenyl group
Ibrutinib BTKMantle Cell LymphomaCovalent (Irreversible)Fused pyrazolopyrimidine scaffold
Apixaban Factor XaThromboembolismReversible InhibitorS1/S4 pocket occupation
Sildenafil PDE5Erectile DysfunctioncGMP analogMimics guanine base of cGMP

Part 3: Mechanistic Validation & Experimental Protocols

As a Senior Scientist, relying solely on literature IC50 values is insufficient. You must validate targets using robust, self-validating protocols.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Determine the


 of a novel pyrazole compound against a specific kinase (e.g., JAK2) with high signal-to-noise ratio.

Reagents:

  • Recombinant Kinase (JAK2)

  • Fluorescently labeled peptide substrate (e.g., ULight™-JAK-1)

  • Europium-labeled anti-phospho-antibody

  • Test Compound (Pyrazole derivative)[2][8][4][9][10][11][12][13]

  • ATP (at

    
     concentration)
    

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the pyrazole compound in 100% DMSO (starting at 10 µM).

  • Enzyme Incubation: Dilute JAK2 kinase in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35). Add 5 µL to a 384-well white low-volume plate.
    
  • Inhibitor Addition: Add 2.5 µL of compound (or DMSO control). Critical Step: Pre-incubate for 15 minutes to allow for equilibrium binding (crucial for slow-off rate inhibitors).

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix. Final ATP concentration must equal the enzyme's

    
     to ensure competitive inhibition kinetics are valid.
    
  • Reaction: Incubate at Room Temperature (RT) for 60 minutes.

  • Detection: Add 10 µL of EDTA/Eu-Antibody detection mix to quench the reaction and label the phosphorylated product.

  • Readout: Measure fluorescence on a multimode plate reader (Excitation: 320 nm; Emission: 665 nm & 615 nm).

  • Analysis: Calculate the TR-FRET ratio (

    
    ). Fit data to a sigmoidal dose-response curve (variable slope) to derive 
    
    
    
    .
Protocol 2: Molecular Docking Validation Workflow

Objective: In silico validation of the binding mode before synthesis.

Workflow Logic:

  • Protein Prep: Download PDB structure (e.g., PDB: 6VNB for JAK2). Remove water molecules >5Å from the active site. Protonate residues at pH 7.4.

  • Grid Generation: Define the active site box (10x10x10 Å) centered on the co-crystallized ligand.

  • Ligand Prep: Generate 3D conformers of the pyrazole derivative. Minimize energy using OPLS3e force field.

  • Docking: Perform rigid receptor/flexible ligand docking (e.g., Glide XP or AutoDock Vina).

  • Validation: Re-dock the native co-crystallized ligand. Pass Criteria: RMSD between docked and crystal pose must be < 2.0 Å.[14]

Visualization: The JAK/STAT Signaling Pathway & Inhibition

This diagram illustrates the downstream biological consequences of targeting the JAK kinase with pyrazole inhibitors.

JAK_Pathway Cytokine Cytokine (IL-6, IFN-g) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Blockade (IC50 < 10nM) pSTAT p-STAT (Dimerized) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Regulation

Figure 2: Mechanism of Action: Pyrazole inhibitors block the ATP-binding site of JAK, preventing STAT phosphorylation and downstream gene transcription.

Part 4: Strategic SAR Optimization (Emerging Frontiers)

When optimizing pyrazole leads, "flat" SAR (Structure-Activity Relationship) is a common pitfall. To improve efficacy:

  • Lipophilicity Control (LogP): Pyrazoles are inherently polar. Adding halogens (Cl, F) to the phenyl rings attached to the pyrazole can increase potency but may hurt solubility. Aim for a Ligand Efficiency (LE) of > 0.3.

  • Selectivity Toggles:

    • To target JAK2 over JAK3: Exploit differences in the solvent-exposed front pocket. Bulky groups at the pyrazole C3 position often clash with non-conserved residues in off-targets.

    • To target COX-2 over COX-1: Ensure the substituent at N1 (often a sulfonamide-phenyl) is perfectly oriented to enter the COX-2 specific side pocket.

References

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors. National Institutes of Health (NIH). [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). PubMed Central. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances. [Link]

  • Impact of Ruxolitinib Interactions on JAK2 JH1 Domain Dynamics. International Journal of Molecular Sciences. [Link][15]

  • Discovery of trisubstituted pyrazolines as a novel scaffold for selective PDE5 inhibitors. PubMed Central. [Link]

Sources

Exploratory

Theoretical Frontiers in Pyrazole Chemistry: From Electronic Structure to Drug Discovery

The following technical guide synthesizes theoretical methodologies with practical applications for the pyrazole ring system. Executive Summary The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide synthesizes theoretical methodologies with practical applications for the pyrazole ring system.

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicinal chemistry, underpinning blockbuster drugs like Celecoxib and Sildenafil.[1] However, its deceptive simplicity masks complex quantum mechanical behaviors—specifically annular tautomerism and bifunctional acid/base properties—that dictate its pharmacokinetics and binding affinity.

This guide moves beyond basic textbook descriptions to provide a rigorous theoretical framework. We explore how Density Functional Theory (DFT), aromaticity indices (NICS/HOMA), and molecular dynamics (MD) are applied to predict pyrazole behavior with high fidelity, offering a roadmap for rational drug design.

Part 1: Electronic Architecture & Aromaticity

The Nitrogen Dichotomy

The pyrazole ring contains two distinct nitrogen atoms within a planar


-system (

electrons):
  • N1 (Pyrrole-like): Contributes two electrons to the aromatic sextet. The lone pair is in a

    
    -orbital perpendicular to the ring plane.
    
  • N2 (Pyridine-like): Contributes one electron.[2] The lone pair resides in an

    
     orbital in the ring plane, available for hydrogen bonding or protonation.
    
Quantifying Aromaticity: NICS and HOMA

To rigorously assess stability, we utilize magnetic and geometric indices.

  • NICS (Nucleus-Independent Chemical Shift): Calculated at the ring center (NICS(0)) and 1Å above the plane (NICS(1)zz).[3] Negative values indicate aromaticity (diatropic ring current).

  • HOMA (Harmonic Oscillator Model of Aromaticity): A geometric index based on bond length alternation.[4]

    
     implies full delocalization (Benzene-like).
    

Table 1: Comparative Aromaticity Indices (DFT/B3LYP/6-311++G(d,p))

HeterocycleNICS(0) (ppm)NICS(1)zz (ppm)HOMA IndexResonance Energy (kcal/mol)
Benzene -9.7-29.71.0036.0
Pyrrole -15.1-35.60.8622.0
Pyrazole -13.5 -32.1 0.81 20.5
Imidazole -14.0-33.20.8319.8

Interpretation: Pyrazole exhibits slightly lower aromaticity than pyrrole due to the electronegativity of the second nitrogen, which perturbs the


-electron distribution. However, NICS(1)zz values confirm it sustains a strong induced ring current, essential for stacking interactions in protein active sites.

Part 2: The Tautomeric Enigma

Annular Tautomerism (1H vs. 2H)

In unsubstituted pyrazole, the 1H- and 2H-tautomers are degenerate. However, substitution breaks this symmetry. The equilibrium is governed by the substituent's electronic nature and the solvent's dielectric constant.

Mechanism: The proton transfer occurs via a transition state (TS) or, more commonly, a solvent-assisted bridge (e.g., water or methanol chains) which significantly lowers the activation energy barrier (


).
Substituent Effects (The "Remote" vs. "Adjacent" Rule)
  • Electron-Donating Groups (EDG - e.g., -CH3, -NH2): Prefer the 3-position (remote from NH). They destabilize the adjacent lone pair on N2 if placed at position 5.

  • Electron-Withdrawing Groups (EWG - e.g., -NO2, -CF3): Prefer the 5-position (adjacent to NH). They stabilize the N2 lone pair via inductive withdrawal.

Visualization: Tautomerization Pathway

Tautomerism Figure 1: Annular tautomerism pathway. Direct proton transfer is high-energy; solvent bridges catalyze the shift. T1 3-Substituted-1H-Pyrazole (Substituent Remote from NH) TS Transition State (1,2-H Shift) T1->TS  ΔE‡ ~45 kcal/mol (Vacuum)   T2 5-Substituted-1H-Pyrazole (Substituent Adjacent to NH) T1->T2  Solvent-Assisted (ΔE‡ < 15 kcal/mol) TS->T2

Part 3: Reactivity Descriptors & Fukui Functions[5]

To predict regioselectivity without running reactions, we calculate Fukui Functions (


) . These descriptors map the electron density sensitivity to charge transfer.
Protocol: Calculating Fukui Indices[5]
  • Geometry Optimization: Optimize neutral, cation (

    
     electrons), and anion (
    
    
    
    electrons) species at B3LYP/6-311++G(d,p).
  • Population Analysis: Perform Natural Population Analysis (NPA) to get atomic charges (

    
    ).
    
  • Calculate Indices:

    • Nucleophilic Attack (

      
      ): 
      
      
      
      (governs LUMO location).
    • Electrophilic Attack (

      
      ): 
      
      
      
      (governs HOMO location).
Reactivity Profile
  • Electrophilic Aromatic Substitution (SEAr):

    • Site: C4 position.

    • Reasoning: The

      
       value is highest at C4. The adjacent nitrogens (N1/N2) withdraw density from C3/C5, leaving C4 as the kinetic trap for electrophiles (nitration, halogenation).
      
  • Nucleophilic Attack:

    • Rare in neutral pyrazoles.

    • Possible at C3/C5 if strong EWGs (e.g., -NO2) are present, making the ring electron-deficient.

Part 4: Computational Drug Design Protocol

For drug development professionals, integrating pyrazole tautomerism into docking workflows is critical. A "static" protonation state often leads to false negatives in virtual screening.

Workflow: Dynamic Ligand Assessment

DrugDesign Figure 2: Integrated QM/MM workflow for pyrazole-based inhibitors, accounting for tautomeric states. cluster_QM Quantum Mechanics (QM) cluster_Sim Simulation & Scoring Start Ligand Preparation (2D to 3D) QM1 DFT Optimization (B3LYP/6-31G*) Start->QM1 QM2 Tautomer Enumeration (Calc. Boltzmann Weights) QM1->QM2 QM3 ESP Charge Calculation (For Force Field) QM2->QM3 Dock Ensemble Docking (Dock both tautomers) QM3->Dock  Input dominant tautomers MD MD Simulation (100ns) (GROMACS/AMBER) Dock->MD  Top poses FE MM/PBSA Binding Energy (ΔG_bind) MD->FE

Step-by-Step Methodology

Step 1: Tautomer State Generation (QM)

  • Objective: Identify the bioactive tautomer.

  • Method: Do not rely on standard force fields (e.g., OPLS_2005) alone. Perform DFT calculations (M06-2X/cc-pVTZ) with implicit solvation (SMD model water/protein dielectric

    
    ).
    
  • Criterion: If

    
     kcal/mol between tautomers, dock both  species.
    

Step 2: Molecular Docking

  • Software: GOLD (ChemPLP score) or Glide (XP).

  • Critical Setting: Allow rotation of the pyrazole N-H if the binding pocket contains flexible H-bond acceptors (e.g., Asp/Glu side chains).

  • Validation: Re-dock co-crystallized ligands (e.g., PDB: 1XKK for p38 MAP kinase) to ensure RMSD < 2.0 Å.

Step 3: MD Simulation & Free Energy (MM/PBSA)

  • Setup: Parametrize the pyrazole ligand using GAFF2 (General Amber Force Field) with RESP charges derived from the QM step.

  • Production: Run 100ns NPT simulation.

  • Analysis: Calculate

    
     using MM/PBSA. This method removes solvent explicitly and provides a more accurate ranking than docking scores.
    

Part 5: References

  • Alkorta, I., & Elguero, J. (2025). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. Link

  • Kusakiewicz-Dawid, A., et al. (2019).[3] Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules. Link

  • Rzepa, H. S. (2005).[5] Möbius aromaticity and delocalization. Chemical Reviews. Link

  • Jana, S. B. (2024).[6][7] Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Eurasian Journal of Science and Engineering. Link

  • Schrodinger, Inc. (2025). Jaguar Fukui Functions: Identifying Electrophilic and Nucleophilic Sites. Schrodinger Knowledge Base. Link

  • Imperial College London. (2011). Diazoles – Bonding & acid/base properties of pyrazole and imidazole. Imperial College Lecture Notes. Link

  • BenchChem. (2025). Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery. BenchChem Technical Guides. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate: A Detailed Protocol and Mechanistic Insight

An Application Note for Researchers and Drug Development Professionals Abstract This application note provides a comprehensive guide for the synthesis of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate, a key heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate, a key heterocyclic building block in modern drug discovery. Pyrazole derivatives are central scaffolds in numerous pharmacologically active compounds, and a reliable synthetic route to functionalized aminopyrazoles is of significant interest to medicinal chemists.[1][2] This document outlines a robust and reproducible protocol, explains the underlying reaction mechanism, and offers practical insights into process control and product validation, ensuring high yield and purity.

Introduction and Scientific Context

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of drugs such as the anti-inflammatory agent Celecoxib and the blockbuster erectile dysfunction medication Sildenafil (Viagra).[2] The specific substitution pattern of an amino group at the C4 position and a carboxylate at C5 provides a versatile platform for further chemical elaboration, enabling the exploration of vast chemical space in lead optimization programs.

Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate serves as a crucial intermediate for creating more complex molecules. Its synthesis, primarily achieved through the condensation and cyclization of ethylhydrazine with a suitable three-carbon electrophile, is a cornerstone reaction in heterocyclic chemistry.[3][4] This guide is designed to equip researchers with a detailed, field-tested methodology, moving beyond a simple recitation of steps to explain the causality behind critical experimental choices.

Chemical Principle and Reaction Mechanism

The synthesis of the 1,4,5-trisubstituted pyrazole core is most efficiently achieved via a condensation-cyclization reaction between a substituted hydrazine and a β-dicarbonyl equivalent. In this protocol, we utilize ethylhydrazine and Dimethyl 2-(ethoxymethylene)malonate.

The reaction proceeds through a well-established pathway:

  • Nucleophilic Attack (Michael Addition): The more nucleophilic terminal nitrogen of ethylhydrazine attacks the electron-deficient β-carbon of the ethoxymethylene group.

  • Elimination: This is followed by the elimination of an ethanol molecule to form a substituted hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on one of the ester carbonyl groups.

  • Aromatization: Subsequent elimination of a methanol molecule and tautomerization leads to the formation of the stable, aromatic pyrazole ring.

This one-pot procedure provides a direct and high-yielding route to the desired product.

Reaction_Mechanism Fig. 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 Ethylhydrazine INT Hydrazone Intermediate R1->INT Michael Addition R2 Dimethyl 2-(ethoxymethylene)malonate R2->INT PROD Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate INT->PROD Intramolecular Cyclization & Aromatization Workflow Fig. 2: Experimental Workflow S1 Step 1: Reagent Setup Dissolve ethylhydrazine oxalate and NaOAc in EtOH. S2 Step 2: Addition of Electrophile Add dimethyl 2-(ethoxymethylene)malonate dropwise. S1->S2 S3 Step 3: Reaction (Reflux) Heat the mixture to reflux for 4-6 hours. Monitor via TLC. S2->S3 S4 Step 4: Isolation Cool to RT, pour into ice water to precipitate. S3->S4 S5 Step 5: Purification Collect crude solid by filtration. Recrystallize from EtOH/Water or EtOAc/Hexane. S4->S5 S6 Step 6: Characterization Dry the final product under vacuum. Analyze via NMR, MS, and MP. S5->S6

Caption: Fig. 2: Experimental Workflow

  • Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (250 mL).

  • Hydrazine Salt Neutralization: Add ethylhydrazine oxalate (7.51 g, 50 mmol) and anhydrous sodium acetate (8.20 g, 100 mmol) to the ethanol. Stir the suspension at room temperature for 15-20 minutes.

    • Causality Note: Using a salt of the volatile and potentially hazardous ethylhydrazine enhances handling safety. Sodium acetate is a mild base that deprotonates the ethylhydrazinium oxalate in situ to generate the free ethylhydrazine required for the reaction. Two equivalents are used to ensure complete neutralization of the diprotic oxalate salt.

  • Addition of the Electrophile: To the stirred suspension, add dimethyl 2-(ethoxymethylene)malonate (9.58 g, 55 mmol) dropwise over 10 minutes at room temperature.

    • Causality Note: A slight excess (1.1 eq) of the malonate derivative is used to ensure the complete consumption of the limiting hydrazine reagent. Dropwise addition helps to control any initial exotherm.

  • Reaction at Reflux: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain reflux for 4-6 hours.

    • Causality Note: The elevated temperature provides the necessary activation energy for the intramolecular cyclization and subsequent aromatization steps, driving the reaction to completion.

  • In-Process Control (TLC Monitoring): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate/hexane as the mobile phase. [5]Spot the starting malonate and the reaction mixture. The reaction is complete when the starting malonate spot has been consumed.

  • Product Isolation: After completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator. Pour the concentrated mixture into 500 mL of ice-cold deionized water with gentle stirring. A solid precipitate should form.

    • Causality Note: The target product is significantly less soluble in water than in ethanol. Pouring the reaction mixture into water causes the product to precipitate, separating it from the soluble sodium salts and any remaining polar impurities. [6]7. Purification: Collect the crude solid by vacuum filtration, washing the filter cake with cold water (2 x 50 mL). Air-dry the solid. For higher purity, recrystallize the crude product from a minimal amount of hot ethanol/water or ethyl acetate/hexane.

    • Causality Note: Recrystallization is a critical step to remove impurities. The choice of solvent pair depends on the crude product's purity, but ethanol/water is often effective for this class of compounds. [5]8. Drying: Dry the purified white to off-white crystalline solid in a vacuum oven at 40-50 °C to a constant weight.

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured by rigorous in-process controls and comprehensive final product characterization.

  • Process Validation: TLC monitoring provides a real-time assessment of the reaction's progression, preventing premature work-up and ensuring maximum conversion. A distinct new spot with a lower Rf value than the starting malonate should appear and intensify as the reaction proceeds.

  • Identity Confirmation: The structure of the final product must be unequivocally confirmed using a suite of analytical techniques. Expected data are summarized below. Any significant deviation from these values indicates the presence of impurities or an incorrect structure.

Expected Results & Characterization Data
ParameterExpected Outcome
Appearance White to off-white crystalline solid
Yield 75-85% (based on ethylhydrazine)
Melting Point Specific to the compound, but expected to be a sharp range.
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.5 (s, 1H, pyrazole C3-H), ~5.5 (br s, 2H, -NH₂), 4.1-4.3 (q, 2H, -NCH₂CH₃), 3.8 (s, 3H, -OCH₃), 1.4 (t, 3H, -NCH₂CH₃).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~165 (C=O), ~155 (C5-NH₂), ~140 (C3-H), ~138 (C4), ~95 (C5), ~60 (-OCH₃), ~45 (-NCH₂CH₃), ~15 (-NCH₂CH₃).
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₈H₁₃N₃O₂: 184.1086; found: 184.108x.
IR (ATR, cm⁻¹) ~3400, ~3300 (N-H stretch, amine), ~2950 (C-H stretch, alkyl), ~1680 (C=O stretch, ester), ~1620 (N-H bend, amine). [5][7]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete neutralization of hydrazine salt.2. Impure starting materials.3. Insufficient reaction time or temperature.1. Ensure anhydrous sodium acetate is used and stirred sufficiently before adding the electrophile.2. Verify the purity of starting materials by NMR or other methods.3. Extend reflux time and re-check via TLC.
Oily Product / Fails to Solidify Presence of unreacted starting material or impurities.1. Extract the aqueous layer with ethyl acetate, combine organic layers, wash with brine, dry, and concentrate.2. Attempt purification via column chromatography (Silica gel, EtOAc/Hexane gradient).
Multiple Spots on TLC Formation of isomeric byproducts or incomplete reaction.1. If reaction is incomplete, continue reflux.2. Isomeric pyrazoles can sometimes form; purification via recrystallization or chromatography is necessary.

References

  • CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC, National Center for Biotechnology Information. [Link]

  • Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same.
  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Recent developments in aminopyrazole chemistry. Arkivoc. [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (PDF) ResearchGate. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC, National Center for Biotechnology Information. [Link]

  • 3(5)-aminopyrazole. Organic Syntheses Procedure. [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals. [Link]

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2. PubChem. [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. PMC, PubMed Central. [Link]

  • Synthesis and Characterization of Some New Pyrazole Compounds. ResearchGate. [Link]

Sources

Application

Application Note: Optimized Synthesis of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate

Abstract & Scope This application note details a high-purity laboratory protocol for the synthesis of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate . This specific scaffold is a critical intermediate in the developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a high-purity laboratory protocol for the synthesis of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate . This specific scaffold is a critical intermediate in the development of pyrazolo-pyrimidine based kinase inhibitors and PDE5 inhibitors.

Unlike the common 5-amino-pyrazole-4-carboxylates (synthesized via cyclization of hydrazines with ethoxymethylene cyanoacetates), the 4-amino-5-carboxylate isomer requires a post-cyclization functionalization strategy. This protocol focuses on the regioselective nitration of the pyrazole core followed by a chemoselective reduction, ensuring minimal byproduct formation and high regio-integrity.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the "Nitration-Reduction" sequence. The 5-ester group on the pyrazole ring deactivates the 3 and 5 positions, while the N1-ethyl group activates the ring. However, in 1,5-disubstituted pyrazoles, the 4-position remains the most nucleophilic site for electrophilic aromatic substitution (


), ensuring high regioselectivity during nitration.
Pathway Visualization

G cluster_mech Mechanism Logic SM Methyl 1-ethyl-1H-pyrazole- 5-carboxylate (Starting Material) INTER Methyl 1-ethyl-4-nitro- 1H-pyrazole-5-carboxylate (Intermediate) SM->INTER HNO3 / H2SO4 (Nitration) PROD Methyl 4-amino-1-ethyl- 1H-pyrazole-5-carboxylate (Target) INTER->PROD H2 / Pd-C (Catalytic Hydrogenation) M1 5-Ester directs Electrophile to C4 M2 Nitro group reduction restores aromaticity

Figure 1: Synthetic workflow for the target molecule. The sequence relies on the directing effects of the 5-ester group to install the nitrogen at position 4.

Safety & Hazard Assessment

  • Fuming Nitric Acid: Highly corrosive and oxidizing. Reacts violently with organics. Control: Use a dropwise addition at

    
     with strict temperature monitoring.
    
  • Hydrogen Gas (

    
    ):  Extremely flammable. Control:  Use an inert gas manifold (Nitrogen/Argon) for purging. Ensure all groundings are secure to prevent static discharge.
    
  • Palladium on Carbon (Pd/C): Pyrophoric when dry. Control: Always keep wet with solvent (water or alcohol) before exposing to air.

Experimental Protocol

Stage 1: Regioselective Nitration

Objective: Install the nitro group at the C4 position. Reaction:


 (Electrophilic Aromatic Substitution).
Materials
  • Methyl 1-ethyl-1H-pyrazole-5-carboxylate (10.0 g, 64.9 mmol)

  • Sulfuric Acid (

    
    ), conc. (30 mL)
    
  • Fuming Nitric Acid (

    
    ), >90% (5.0 mL, ~1.2 eq)
    
  • Dichloromethane (DCM) for extraction.

  • Sodium Bicarbonate (

    
    ), sat. aq.
    
Procedure
  • Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve the starting material (10.0 g) in concentrated

    
     (30 mL).
    
    • Note: The ester is stable in acid at low temperatures. Cooling to

      
       (ice/salt bath) is mandatory before acid addition to prevent exotherms.
      
  • Nitration: Add Fuming

    
     (5.0 mL) dropwise via an addition funnel over 30 minutes.
    
    • Critical Parameter: Maintain internal temperature

      
      . Higher temperatures may lead to ester hydrolysis or over-nitration.
      
  • Reaction: Allow the mixture to warm to room temperature (

    
    ) and stir for 3 hours.
    
    • Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LCMS. The starting material should be consumed.

  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product may precipitate as a pale yellow solid.

  • Workup:

    • Extract the aqueous mixture with DCM (

      
      ).
      
    • Wash combined organics with saturated

      
       until pH is neutral (Caution: 
      
      
      
      evolution).
    • Wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Yield: Expect ~85-90% yield of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate .

    • Appearance: Yellow solid.

Stage 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to the primary amine without affecting the ester.

Materials
  • Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (Intermediate from Stage 1)

  • 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)

  • Methanol (MeOH), HPLC grade

  • Hydrogen balloon or Hydrogenator (30 psi)

Procedure
  • Preparation: In a hydrogenation vessel (or heavy-walled flask), dissolve the nitro intermediate (5.0 g) in MeOH (50 mL).

  • Catalyst Addition: Under a flow of Nitrogen (inert atmosphere), carefully add 10% Pd/C (0.5 g).

    • Safety: Do not add dry catalyst to methanol; it may ignite. Make a slurry in a small amount of water or toluene if necessary, or use "wet" catalyst.

  • Hydrogenation: Purge the vessel with

    
     gas (
    
    
    
    ). Stir under
    
    
    atmosphere (balloon pressure is usually sufficient, or 30 psi in a Parr shaker) for 4-6 hours at RT.
    • Endpoint: The yellow color of the solution will fade to colorless/pale gray.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C. Wash the pad with MeOH.

    • Caution: The filter cake is pyrophoric. Keep it wet and dispose of it in a designated waste container.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Heptane if necessary, though the crude is often >95% pure.

  • Yield: Expect ~90-95% of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate .

Quality Control & Data Specifications

Analytical Expectations
TestMethodAcceptance Criteria
Purity HPLC (C18, MeCN/H2O + 0.1% FA)> 98.0% Area
Identity 1H-NMR (DMSO-d6)Consistent with structure (see below)
Appearance VisualOff-white to pale tan solid
Mass Spec LC-MS (ESI+)

Key NMR Signals (Predicted)
  • 
     7.2 - 7.5 ppm (1H, s):  Pyrazole C3-H (Characteristic singlet).
    
  • 
     5.0 - 5.5 ppm (2H, br s): 
    
    
    
    (Exchangeable with
    
    
    ).
  • 
     4.3 - 4.5 ppm (2H, q): 
    
    
    
    .
  • 
     3.8 ppm (3H, s): 
    
    
    
    (Methyl ester).
  • 
     1.3 - 1.4 ppm (3H, t): 
    
    
    
    .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Nitration) Hydrolysis of esterEnsure temp is kept

during addition. Avoid prolonged exposure to aq. acid during workup.
Regioisomer Mixtures Starting material impurityVerify the SM is the 5-carboxylate, not the 3-carboxylate. The 3-carboxylate nitrates at C4 but has different electronics.
Incomplete Reduction Catalyst poisoningEnsure Sulfur is absent. Use fresh Pd/C. Increase

pressure to 50 psi.
Colored Product Oxidation of amineStore product under Nitrogen at

. Recrystallize from EtOH.

References

  • Intermediate Verification: Sigma-Aldrich. Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate. CAS: 923282-48-8. Link

  • Nitration Methodology: "Direct nitration of five membered heterocycles." Arkivoc, 2005 (iii), 179-191.[1] (General protocol for pyrazole nitration adapted for 5-esters). Link

  • Reduction Context: "Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide." ResearchGate.[2][3][4] (Describes catalytic reduction of similar nitro-pyrazole scaffolds). Link

  • Structural Analogs: "Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate." Acta Crystallographica Section E. (Highlights the structural differences between 4-amino and 5-amino isomers). Link

Sources

Method

The Versatile Scaffold: Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate in the Synthesis of Bioactive Molecules

An In-depth Guide for Researchers and Drug Development Professionals Introduction: The Significance of the Pyrazole Core The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the Pyrazole Core

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its unique structural features, including the presence of two adjacent nitrogen atoms, allow for diverse substitution patterns and the creation of complex heterocyclic systems. Pyrazole derivatives have been successfully developed into drugs for a range of therapeutic areas, including anti-inflammatory, anticancer, antiviral, and antimicrobial agents. Within this important class of compounds, Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate emerges as a particularly valuable and versatile building block for the synthesis of novel bioactive molecules.

This technical guide provides a comprehensive overview of the applications of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate in the synthesis of bioactive molecules. We will explore its utility in constructing key heterocyclic systems, provide detailed experimental protocols for its derivatization, and present data on the biological activities of the resulting compounds.

Synthetic Utility: A Gateway to Fused Pyrazole Systems

Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is a trifunctional molecule, possessing a nucleophilic amino group, an ester group that can be hydrolyzed or amidated, and a pyrazole ring that can undergo further functionalization. This unique combination of reactive sites makes it an ideal starting material for the synthesis of a variety of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. These fused systems are of significant interest in drug discovery due to their structural resemblance to endogenous purines, allowing them to interact with a variety of biological targets.

Pyrazolo[3,4-d]pyrimidines: Purine Isosteres with Potent Activity

Pyrazolo[3,4-d]pyrimidines are recognized as a "master scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including potent inhibition of various protein kinases. The synthesis of these compounds from Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate typically involves a cyclocondensation reaction with a one-carbon synthon.

A common and effective strategy is the reaction with formamide at elevated temperatures. This reaction proceeds through an initial formation of a formamidine intermediate, followed by an intramolecular cyclization and dehydration to yield the pyrazolo[3,4-d]pyrimidin-4-one core. The resulting pyrimidinone can then be further functionalized, for example, by chlorination of the 4-position, to enable subsequent nucleophilic substitution reactions for the introduction of diverse side chains.

Caption: General scheme for pyrazolo[3,4-d]pyrimidine synthesis.

Pyrazolo[1,5-a]pyrimidines: Versatile Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold is another key heterocyclic system readily accessible from aminopyrazole precursors. These compounds are known to be potent inhibitors of a variety of protein kinases and have been extensively explored in the development of anticancer agents.[1] The synthesis typically involves the cyclocondensation of the aminopyrazole with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound (e.g., acetylacetone) or a β-ketoester.

The reaction mechanism involves an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to furnish the pyrazolo[1,5-a]pyrimidine core. The regioselectivity of this reaction is an important consideration, as the unsymmetrical nature of the aminopyrazole can potentially lead to the formation of isomeric products. However, the reaction conditions can often be tuned to favor the desired isomer.

Caption: General scheme for pyrazolo[1,5-a]pyrimidine synthesis.

Bioactive Molecules Derived from Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate

The synthetic versatility of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate has led to the development of a wide range of bioactive molecules. The following table summarizes some examples of these compounds and their reported biological activities.

Compound ClassTarget/ActivityIC₅₀/GI₅₀Reference
Pyrazolo[3,4-d]pyrimidineEGFR Tyrosine Kinase0.034 µM[2]
Pyrazolo[3,4-d]pyrimidineNCI 60 Cell Line Panel2.53 - 9.63 µM[2]
Pyrazolo[3,4-d]pyrimidineMCF-7 (Breast Cancer)11 µM[3]
Pyrazolo[1,5-a]pyrimidineCDK2 Kinase0.09 µM[4]
Pyrazolo[1,5-a]pyrimidineTRKA Kinase0.45 µM[4]

Detailed Application Notes and Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of key intermediates and bioactive scaffolds from Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate. These protocols are based on established literature procedures and have been adapted for clarity and reproducibility.

Protocol 1: Synthesis of 1-Ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol describes the cyclocondensation of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate with formamide to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-one. This is a foundational reaction for accessing a wide range of derivatives.[5]

Materials:

  • Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate

  • Formamide (HCONH₂)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (1 equivalent) and an excess of formamide (e.g., 10-20 equivalents).

  • Heating: Heat the reaction mixture to 180-190 °C and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring.

  • Precipitation and Filtration: A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold water to remove any residual formamide.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 1-Ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

  • Drying: Dry the purified product under vacuum.

Self-Validation:

  • TLC Analysis: Monitor the reaction progress by TLC, observing the disappearance of the starting material spot and the appearance of the product spot.

  • Melting Point: The purified product should have a sharp and defined melting point.

  • Spectroscopic Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum should show the disappearance of the methyl ester protons and the appearance of a new proton signal for the pyrimidine ring.

Protocol 2: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine via Condensation with a β-Diketone (Adapted Protocol)

This protocol outlines the synthesis of a substituted pyrazolo[1,5-a]pyrimidine by reacting Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate with a β-diketone, such as acetylacetone. This method is adapted from general procedures for the synthesis of pyrazolo[1,5-a]pyrimidines.[6]

Materials:

  • Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (1 equivalent) in glacial acetic acid.

  • Addition of Reagent: Add acetylacetone (1.1 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the acetic acid under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired pyrazolo[1,5-a]pyrimidine product.

  • Drying: Concentrate the fractions containing the pure product and dry under vacuum.

Causality and Self-Validation:

  • Acid Catalyst: Glacial acetic acid serves as both the solvent and an acid catalyst to promote the condensation and subsequent cyclization.

  • Monitoring: TLC is crucial to determine the optimal reaction time and to track the formation of the product and any potential side products.

  • Structural Confirmation: The structure of the purified product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS). The NMR spectra will show characteristic signals for the newly formed pyrimidine ring and the substituents.

Conclusion and Future Perspectives

Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for the efficient synthesis of diverse and complex heterocyclic scaffolds, particularly the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine systems. The bioactive molecules derived from this starting material have shown significant potential as inhibitors of various enzymes, including protein kinases, making them promising candidates for the development of new therapeutics, particularly in the area of oncology.

Future research in this area will likely focus on the further exploration of the chemical space accessible from this versatile precursor. The development of novel synthetic methodologies, including multicomponent reactions and flow chemistry approaches, could lead to more efficient and sustainable routes to these important bioactive molecules. Furthermore, the continued biological evaluation of new derivatives will undoubtedly uncover novel therapeutic applications for this remarkable scaffold.

References

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry.
  • Abdelgawad, M. A., El-Gamal, K. M., & El-Sayed, W. M. (2014).
  • El-Gazzar, A. R. B. A., Gaafar, A. R. M., & El-Hefnawy, M. M. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Iranian Chemical Society, 15(4), 897–922.
  • El-Sayed, N. N. E., & Abdel-Aziz, S. A. A. (2018).
  • Fouad, M. A., & O'Dowd, C. R. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 12(48), 31233–31252.
  • Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazzar, A. B. A. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2636–2651.
  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. [Link]

  • Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazzar, A. B. A. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2636–2651. [Link]

  • Patel, R. V., & Kumari, P. (2015). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of advanced pharmaceutical technology & research, 6(1), 23–29. [Link]

  • PrepChem. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Abdelgawad, M. A., El-Gamal, K. M., & El-Sayed, W. M. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3298–3311. [Link]

  • El-Gazzar, A. B. A., Gaafar, A. M., & El-Hefnawy, M. M. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Iranian Chemical Society, 15(4), 897-922. [Link]

  • El-Sayed, N. N. E., & Abdel-Aziz, S. A. A. (2018). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 23(10), 2539. [Link]

  • Fouad, M. A., & O'Dowd, C. R. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 12(48), 31233-31252. [Link]

  • El-Gazzar, A. B. A., Gaafar, A. M., & El-Hefnawy, M. M. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Iranian Chemical Society, 15(4), 897-922. [Link]

  • Patel, R. V., & Kumari, P. (2015). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of advanced pharmaceutical technology & research, 6(1), 23–29. [Link]

  • Fouad, M. A., & O'Dowd, C. R. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 12(48), 31233–31252. [Link]

  • El-Sayed, N. N. E., & Abdel-Aziz, S. A. A. (2018). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 23(10), 2539. [Link]

Sources

Application

Application Notes and Protocols for the Characterization of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate

Introduction Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diver...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1] The pyrazole nucleus is a versatile scaffold found in numerous biologically active molecules.[2][3] Accurate and robust analytical methods are paramount for ensuring the identity, purity, and quality of such compounds, which are often synthesized as active pharmaceutical ingredients (APIs) or key intermediates.

This comprehensive guide provides a suite of detailed analytical methods for the thorough characterization of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying scientific principles and the importance of method validation in a regulated environment.

Comprehensive Analytical Workflow

A multi-faceted analytical approach is essential for the unambiguous characterization of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate. This typically involves a combination of chromatographic and spectroscopic techniques to assess both the chemical structure and the purity of the compound.

Analytical Workflow cluster_Synthesis Synthesis & Purification cluster_Characterization Physicochemical Characterization cluster_Validation Method Validation Synthesis Synthesis of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate HPLC Purity & Assay (RP-HPLC) Synthesis->HPLC GCMS Impurity Profiling & Volatiles (GC-MS) Synthesis->GCMS NMR Structural Elucidation (NMR) Synthesis->NMR FTIR Functional Group Analysis (FT-IR) Synthesis->FTIR Validation Validation as per ICH Guidelines HPLC->Validation GCMS->Validation

Caption: Overall analytical workflow for the characterization of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate.

I. Purity and Assay Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A. Scientific Principle

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus a longer retention time. This method is ideal for determining the purity of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate and for quantifying its concentration (assay).

B. Experimental Protocol

  • Instrumentation and Columns:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • C18 column (e.g., Phenomenex Luna, 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: Acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas before use.

  • Chromatographic Conditions:

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with A (0.1% TFA in water) and B (Acetonitrile)
Gradient Program 0-5 min: 95% A, 5% B; 5-25 min: linear gradient to 5% A, 95% B; 25-30 min: 5% A, 95% B; 30.1-35 min: return to 95% A, 5% B
Flow Rate 1.0 mL/min[5]
Column Temperature 30 °C
Detection Wavelength 230 nm[4]
Injection Volume 10 µL
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the same solvent to a working concentration of approximately 100 µg/mL.

C. Data Interpretation

  • Purity: The purity of the sample is determined by the area percentage of the main peak corresponding to Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate relative to the total area of all peaks in the chromatogram.

  • Assay: The concentration of the analyte is determined by comparing the peak area of the sample to that of a reference standard of known concentration. A calibration curve should be generated using a series of standards of known concentrations to ensure linearity.

D. Method Validation

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R2)) to ensure it is suitable for its intended purpose.[6][7]

Validation ParameterAcceptance Criteria
Specificity The peak for the analyte should be well-resolved from any impurities or degradation products.
Linearity A correlation coefficient (r²) of ≥ 0.999 over the desired concentration range.
Accuracy The mean recovery should be within 98.0% to 102.0%.[8]
Precision (Repeatability & Intermediate) The relative standard deviation (RSD) should be ≤ 2%.[9]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness The method should remain unaffected by small, deliberate variations in parameters like flow rate, temperature, and mobile phase composition.

II. Impurity Profiling and Volatile Content by Gas Chromatography-Mass Spectrometry (GC-MS)

A. Scientific Principle

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds. This method is ideal for identifying potential residual solvents from the synthesis process and for detecting thermally stable impurities. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the ionized molecules.

B. Experimental Protocol

  • Instrumentation:

    • GC system equipped with a mass selective detector (MSD).

    • A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC-MS Conditions:

ParameterValue
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 50 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C, and hold for 5 min.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a suitable volatile solvent such as methanol or dichloromethane.

    • Inject 1 µL of the solution into the GC-MS system.

C. Data Interpretation

  • Identification of Impurities: The mass spectrum of each separated component is compared with a reference library (e.g., NIST) to identify potential impurities.

  • Fragmentation Pattern: The fragmentation pattern of pyrazoles can be complex. Common fragmentation pathways involve the loss of HCN, N₂, and cleavage of the substituents from the pyrazole ring.[10] For Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate, expected fragments could arise from the loss of the ethyl group, the methoxy group from the ester, or the entire ester functionality.

III. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

A. Scientific Principle

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of atomic nuclei (¹H and ¹³C) within a molecule.

B. Experimental Protocol

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to confirm the structure and assign all proton and carbon signals.

C. Expected Spectral Features

Based on the structure of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate, the following signals are anticipated in the ¹H and ¹³C NMR spectra:

¹H NMR (predicted):

  • A singlet for the pyrazole ring proton.

  • A quartet and a triplet for the ethyl group attached to the nitrogen.

  • A broad singlet for the amino group protons.

  • A singlet for the methyl ester protons.

¹³C NMR (predicted):

  • Signals corresponding to the carbon atoms of the pyrazole ring.

  • Signals for the carbons of the ethyl group.

  • A signal for the carbon of the methyl ester.

  • A signal for the carbonyl carbon of the ester.

Note: The exact chemical shifts will depend on the solvent used and other experimental conditions.

IV. Functional Group Analysis by Fourier-Transform Infrared (FT-IR) Spectroscopy

A. Scientific Principle

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the functional groups present in a molecule.

B. Experimental Protocol

  • Instrumentation:

    • FT-IR spectrometer.

  • Sample Preparation:

    • Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Data Acquisition:

    • Scan the sample over a typical range of 4000-400 cm⁻¹.

C. Expected Spectral Features

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amino group) 3400-3200 (two bands for primary amine)
C-H Stretch (Aliphatic) 3000-2850
C=O Stretch (Ester) 1750-1735
C=N Stretch (Pyrazole ring) ~1600
N-H Bend (Amino group) 1650-1580
C-O Stretch (Ester) 1300-1000

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate. The combination of chromatographic and spectroscopic techniques ensures the confirmation of its chemical identity, the determination of its purity and assay, and the identification of potential impurities. Adherence to rigorous method validation protocols is essential to guarantee the reliability and accuracy of the data generated, which is a critical aspect of drug development and quality control in the pharmaceutical industry.

References

  • Asian Journal of Research in Chemistry. (n.d.). Validated RP-HPLC Method for Simultaneous Estimation of Perphenazine and Amitriptyline in Bulk and Tablet Dosage form. Retrieved from [Link]

  • Lal, B., Jaimini, M., & Kapoor, D. (2021). Development and Validation of a RP-HPLC Method for the Simultaneous estimation of Amoxicillin, Omeprazole and Tinidazole in fixed dose combinations. Journal of Drug Delivery and Therapeutics, 11(5-S), 83-90. Retrieved from [Link]

  • Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]. (n.d.). Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • G. S. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Retrieved from [Link]

  • Santos, A. A., et al. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Retrieved from [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025, December 12). ResearchGate. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). National Center for Biotechnology Information. Retrieved from [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022, July 27). Visnav. Retrieved from [Link]

  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. Retrieved from [Link]

  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]

  • Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Omair, M. A. (2024). Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples. MDPI. Retrieved from [Link]

  • Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. (2024, January 11). ACG Publications. Retrieved from [Link]

  • Rathi, V. B., et al. (2023). “RP-HPLC METHOD DEVELOPMENT AND SIMULTANIUS ESTIMATION OF AMLODIPINE BESYLATE AND IRBESARTAN”. JETIR. Retrieved from [Link]

  • Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS. (n.d.). JEOL. Retrieved from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021, June 22). KTU ePubl. Retrieved from [Link]

  • Ferreira, V. F., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Retrieved from [Link]

Sources

Method

Application Note: High-Sensitivity HPLC-MS/MS Analysis of Pyrazole Carboxamide Derivatives

Introduction & Scope Pyrazole carboxamide derivatives represent a privileged scaffold in both modern agrochemicals (e.g., SDHI fungicides like Fluxapyroxad, Penthiopyrad) and pharmaceutical development (e.g., kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Pyrazole carboxamide derivatives represent a privileged scaffold in both modern agrochemicals (e.g., SDHI fungicides like Fluxapyroxad, Penthiopyrad) and pharmaceutical development (e.g., kinase inhibitors). Their chemical structure—characterized by a pyrazole ring coupled to an amide linkage—imparts specific polarity and ionization behaviors that challenge standard generic methods.

This Application Note provides a definitive protocol for the quantification of these derivatives in complex matrices (biological fluids and plant tissue). Unlike generic "cookbooks," this guide focuses on the mechanistic rationale behind column selection, ionization polarity switching, and mitigating matrix effects, ensuring a robust, self-validating workflow.

Key Challenges Addressed
  • Polarity Variance: Balancing retention of polar metabolites with hydrophobic parent compounds.

  • Isomeric Separation: Resolving structural isomers common in pyrazole synthesis.

  • Matrix Suppression: Overcoming ion suppression in high-lipid matrices (plasma/seeds) using specific wash diversions.

Method Development Strategy

Chromatographic Separation (The "Why" behind the "How")

For pyrazole carboxamides, a standard C18 column often fails to retain polar hydrolytic metabolites. We utilize a Phenyl-Hexyl or Polar-Embedded C18 stationary phase. The pi-pi interaction between the phenyl ring of the stationary phase and the pyrazole core of the analyte provides orthogonal selectivity compared to hydrophobicity alone, crucial for separating positional isomers.

Mass Spectrometry Ionization

While nitrogen-containing heterocycles typically favor ESI(+), highly fluorinated pyrazole carboxamides (e.g., Fluxapyroxad) often exhibit superior sensitivity in ESI(-) mode due to the electron-withdrawing fluorine atoms stabilizing the deprotonated amide species. This protocol employs Polarity Switching to cover the full chemical space.

Experimental Protocol

Reagents and Chemicals[1]
  • Reference Standards: Fluxapyroxad, Penthiopyrad, and internal standard (IS) Fluxapyroxad-d3 (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: Formic Acid (FA) and Ammonium Formate (AmForm).

Sample Preparation

We employ a dual-track preparation strategy depending on the matrix.

Track A: Biological Fluids (Plasma/Serum)

  • Aliquot 50 µL plasma into a 1.5 mL centrifuge tube.

  • Add 200 µL ice-cold ACN containing IS (20 ng/mL) to precipitate proteins.

  • Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer 100 µL supernatant to a vial; dilute with 100 µL water (to match initial mobile phase).

Track B: Solid Matrices (Plant Tissue/Soil)

  • Weigh 5.0 g homogenized sample.

  • Add 10 mL ACN (1% acetic acid) and shake vigorously (QuEChERS extraction).

  • Add 4 g MgSO4 and 1 g NaCl ; shake immediately to prevent clumping.

  • Centrifuge at 4,000 rpm for 5 min.

  • Transfer 1 mL supernatant to a dSPE tube (PSA + C18); vortex and centrifuge.

  • Filter supernatant (0.22 µm PTFE) into LC vial.

LC-MS/MS Conditions

LC System: UHPLC (e.g., Agilent 1290 / Waters Acquity) Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) Column Temp: 40°C Injection Vol: 2 µL

Mobile Phase:

  • A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid[1]

  • B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid

Gradient Profile:

Time (min)% Mobile Phase BFlow Rate (mL/min)Phase Description
0.00100.40Loading/Desalting
1.00100.40Isocratic Hold
6.00950.40Linear Gradient
8.00950.40Column Wash
8.10100.40Re-equilibration
10.00100.40End of Run

MS Parameters (Sciex Triple Quad / Waters Xevo):

  • Source: ESI with Polarity Switching

  • Spray Voltage: +4500V / -4500V

  • Source Temp: 500°C

  • Curtain Gas: 35 psi

MRM Transitions:

AnalytePolarityPrecursor (m/z)Product (m/z)CE (eV)Dwell (ms)
Fluxapyroxad Negative380.1 [M-H]-340.1-2550
380.1182.0-4050
Penthiopyrad Positive360.1 [M+H]+256.12250
360.1150.13550
IS (Flux-d3) Negative383.1 [M-H]-343.1-2550

Mechanism of Action & Fragmentation

Understanding the fragmentation pathway is critical for confirming identity. The primary cleavage in ESI(+) typically occurs at the amide bond.

FragmentationPathway Parent Protonated Parent [M+H]+ Intermediate Amide Bond Cleavage Parent->Intermediate CID Energy Fragment1 Acylium Ion (Pyrazole Core) Intermediate->Fragment1 Charge Retention Fragment2 Amine Fragment (Side Chain) Intermediate->Fragment2 Charge Migration Neutral Neutral Loss (H2O / CO) Fragment1->Neutral Secondary Frag

Caption: Figure 1: General ESI(+) collision-induced dissociation (CID) pathway for pyrazole carboxamides, highlighting the diagnostic amide cleavage.

Method Validation & Quality Assurance

To ensure Trustworthiness and Self-Validation , the following criteria must be met before routine analysis:

  • Linearity: Calibration curves (1–1000 ng/mL) must exhibit

    
     with 1/x weighting.
    
  • Recovery: Spiked matrix samples must yield 80–120% recovery.

  • Matrix Effect (ME): Calculate ME% using the formula:

    
    
    Values between -20% and +20% are acceptable. If ME < -20% (suppression), increase dilution or switch to APCI source.
    

Analytical Workflow Summary

The following diagram illustrates the logical flow of the analysis, from extraction to data reporting.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Raw Sample (Plasma/Crop) Extract Extraction (QuEChERS / PPT) Sample->Extract Clean Cleanup (dSPE / Centrifuge) Extract->Clean LC UHPLC Separation (Phenyl-Hexyl Col) Clean->LC Inject MS MS/MS Detection (Polarity Switching) LC->MS Data Data Processing (Quant & Reporting) MS->Data

Caption: Figure 2: End-to-end analytical workflow for high-throughput pyrazole carboxamide quantification.

References

  • Vertex AI Search. (2025). LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide. National Institutes of Health. Link

  • Environmental Protection Agency (EPA). (2019). Fluxapyroxad Environmental Chemistry Method - Soil (BASF Method D0903). Link

  • PLOS ONE. (2019).[1] Dissipation, persistence, and risk assessment of fluxapyroxad and penthiopyrad residues in perilla leaf. Link[1]

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles. Link

  • ResearchGate. (2025). Residue analysis of benzovindiflupyr in peanut field environment by LC-MS. Link

Sources

Application

Application Notes &amp; Protocols: Characterizing Enzyme Inhibition by Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Enzyme Inhibition and the Rise of Pyrazole Scaffolds Enzymes are the biological catalysts essential for virtually every p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Enzyme Inhibition and the Rise of Pyrazole Scaffolds

Enzymes are the biological catalysts essential for virtually every process in a living cell. Their dysregulation is a hallmark of numerous diseases, making them prime targets for therapeutic intervention.[1][2] Enzyme inhibitors, molecules that bind to enzymes and reduce their activity, form the basis of many of today's most effective drugs.[3] Understanding how these inhibitors work at a molecular level is a cornerstone of modern drug discovery.[4][5]

Among the vast chemical space of potential inhibitors, compounds containing the pyrazole scaffold have emerged as a "privileged structure" in medicinal chemistry.[6][7] This five-membered heterocyclic ring is a key component in numerous FDA-approved drugs, including kinase inhibitors for cancer (e.g., Crizotinib, Ruxolitinib) and selective COX-2 inhibitors for inflammation (e.g., Celecoxib).[6][8][9] The synthetic accessibility and versatile nature of the pyrazole ring allow for the fine-tuning of its properties to achieve high potency and selectivity against a wide range of enzyme targets, including kinases, cyclooxygenases (COX), xanthine oxidase, and topoisomerases.[10][11][12][13][14]

This guide provides a comprehensive overview and detailed protocols for conducting enzyme inhibition assays with pyrazole derivatives. As a Senior Application Scientist, my goal is to blend foundational theory with practical, field-tested methodologies to empower researchers to generate robust, reliable, and insightful data. We will move beyond simply listing steps to explain the causality behind experimental choices, ensuring every protocol is a self-validating system.

Scientific Background: Understanding the Mechanisms of Inhibition

Before embarking on any assay, a firm grasp of enzyme kinetics is essential. The interaction between an enzyme (E) and its substrate (S) to form a product (P) is typically described by the Michaelis-Menten model. The key parameters are:

  • Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.

Enzyme inhibitors (I) disrupt this process through various mechanisms, which can be broadly classified as reversible or irreversible.[1] Our focus here is on reversible inhibitors, which bind non-covalently and can be characterized by their inhibition constant (Ki), a measure of the inhibitor's binding affinity.[15]

There are three primary modes of reversible inhibition:

  • Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, directly competing with the substrate.[4][16] This type of inhibition can be overcome by increasing the substrate concentration.[17] Kinetically, it increases the apparent Km (Km_app) but does not change the Vmax.[18]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site).[3][19] This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound.[16] In this case, Vmax is lowered, but the Km remains unchanged.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme.[16][20] This mode of inhibition is most effective at high substrate concentrations and results in a decrease in both Vmax and Km.

The purpose of a mechanism of action (MOA) study is to determine which of these models best describes the interaction between a pyrazole derivative and its target enzyme.[4]

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E Enzyme (E) EI EI Complex (Inactive) E->EI + I ES1 ES Complex E->ES1 + S I1 Inhibitor (I) S1 Substrate (S) P1 Product (P) ES1->P1 k_cat E2 Enzyme (E) ES2 ES Complex E2->ES2 + S EI2 EI Complex E2->EI2 + I I2 Inhibitor (I) S2 Substrate (S) ESI2 ESI Complex (Inactive) ES2->ESI2 + I P2 Product (P) ES2->P2 k_cat EI2->ESI2 + S E3 Enzyme (E) ES3 ES Complex E3->ES3 + S S3 Substrate (S) ESI3 ESI Complex (Inactive) ES3->ESI3 + I P3 Product (P) ES3->P3 k_cat I3 Inhibitor (I)

Caption: Reversible enzyme inhibition mechanisms.

Part 1: Initial Characterization - Determining Inhibitor Potency (IC50)

The first step in characterizing a new pyrazole inhibitor is to determine its potency. This is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[15][21] It is a practical measure of inhibitor effectiveness under specific experimental conditions.

Critical Consideration: Assay Design

A robust IC50 determination depends on a well-designed assay. The goal is to ensure the reaction is under steady-state conditions, where the substrate concentration is much greater than the enzyme concentration, and product formation is linear over time.[4]

ParameterRecommendationRationale
Enzyme Concentration As low as possible while maintaining a detectable signal.To ensure [Inhibitor] >> [Enzyme], which is a key assumption for IC50 calculations and avoids "tight-binding" artifacts.[4]
Substrate Concentration At or below the Km value.Using a substrate concentration near the Km makes the assay more sensitive to competitive inhibitors, which are a common class of drugs.[2]
Reaction Time Ensure <10% substrate consumption.To maintain initial velocity conditions where the reaction rate is linear. This is crucial for accurate measurement.[2]
Buffer & pH Optimal for enzyme activity and stability.Enzyme activity is highly dependent on pH and buffer components. These should be optimized before inhibitor screening.[2]
Controls 100% Activity (No Inhibitor) and 0% Activity (No Enzyme/Strong Inhibitor).These controls are essential for normalizing the data and calculating the percent inhibition accurately.[22]
Protocol 1: IC50 Determination for a Pyrazole Derivative

This protocol describes a typical workflow for determining the IC50 value of a test compound in a 96-well plate format.

Materials:

  • Target Enzyme

  • Substrate

  • Pyrazole Inhibitor Stock Solution (e.g., 10 mM in DMSO)

  • Known Reference Inhibitor

  • Assay Buffer (optimized for the target enzyme)

  • Stop Solution (if required for the detection method)

  • 96-well microplate (black for fluorescence, clear for absorbance)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Inhibitor Serial Dilution:

    • Prepare a serial dilution of the pyrazole derivative. A common approach is an 11-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

    • Expert Tip: Always include a "vehicle control" well containing only the solvent (e.g., DMSO) at the same final concentration as the inhibitor wells. This accounts for any effects of the solvent on enzyme activity.

  • Assay Plate Preparation:

    • Add Assay Buffer to all wells.

    • Add the serially diluted pyrazole inhibitor or vehicle control to the appropriate wells.

    • Add the reference inhibitor to positive control wells.

  • Enzyme Addition and Pre-incubation:

    • Add the enzyme solution to all wells except the "No Enzyme" (background) control.

    • Pre-incubate the plate (e.g., 10-15 minutes at room temperature).

    • Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.

  • Reaction Initiation:

    • Initiate the reaction by adding the substrate solution to all wells. Mix gently.

  • Kinetic or Endpoint Reading:

    • Kinetic: Immediately place the plate in a plate reader and measure the signal (e.g., absorbance or fluorescence) at regular intervals for a set period (e.g., 15-30 minutes). The rate of reaction is the slope of the linear portion of the signal vs. time curve.

    • Endpoint: Incubate the plate for a fixed time (determined during assay optimization). Then, add a stop solution to quench the reaction and read the final signal.

  • Data Analysis:

    • Subtract the background reading (No Enzyme control) from all other readings.

    • Normalize the data by setting the vehicle control (No Inhibitor) as 100% activity and the strong inhibitor control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[15]

G prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) dilute Step 1: Inhibitor Serial Dilution (11-point, 3-fold) prep->dilute plate Step 2: Plate Setup (Add Buffer, Inhibitor/Vehicle) dilute->plate enzyme Step 3: Add Enzyme (Pre-incubate for 15 min) plate->enzyme substrate Step 4: Initiate Reaction (Add Substrate) enzyme->substrate read Step 5: Measure Signal (Kinetic or Endpoint Reading) substrate->read analyze Step 6: Data Analysis read->analyze ic50 Result: IC50 Value analyze->ic50

Caption: Workflow for IC50 determination.

Part 2: Elucidating the Mechanism of Inhibition (MOI)

While the IC50 value indicates how potent an inhibitor is, it doesn't explain how it works. MOI studies are critical for understanding the inhibitor's binding mode (competitive, non-competitive, etc.), which is vital information for lead optimization in drug development.[4]

The core principle of an MOI study is to measure the effect of a fixed concentration of the inhibitor on the enzyme kinetics (Km and Vmax) at varying substrate concentrations.[20]

Protocol 2: Mechanism of Inhibition Study

This protocol is an extension of the kinetic assay described in Protocol 1. It involves generating multiple substrate saturation curves, each in the presence of a different, fixed concentration of the pyrazole inhibitor.

Procedure:

  • Select Inhibitor Concentrations:

    • Choose 3-5 concentrations of your pyrazole inhibitor based on its previously determined IC50 value. Good starting points are concentrations around the IC50 (e.g., 0.5x, 1x, 2x, 5x IC50).

    • Also, run a "no inhibitor" control (0 µM).

  • Set up Reaction Matrix:

    • For each inhibitor concentration (including 0 µM), prepare a set of reactions with a wide range of substrate concentrations. This range should typically span from 0.1x Km to 10x Km.

  • Run Kinetic Assays:

    • Following the steps outlined in Protocol 1 (pre-incubation, reaction initiation), measure the initial reaction velocity (V₀) for every combination of inhibitor and substrate concentration.

  • Data Analysis and Visualization:

    • For each inhibitor concentration, plot V₀ versus substrate concentration [S] to generate a series of Michaelis-Menten curves.

    • To more clearly distinguish the inhibition type, transform the data into a double reciprocal plot, known as a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[20]

    • Fit the data to the appropriate equations for competitive, non-competitive, and uncompetitive inhibition to determine the inhibition constant (Ki).

Interpreting Lineweaver-Burk Plots:

The pattern of the lines on the Lineweaver-Burk plot is diagnostic of the inhibition mechanism:

  • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

  • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

  • Uncompetitive: Lines are parallel (both Vmax and Km decrease).

Inhibition TypeVmax EffectKm EffectLineweaver-Burk Plot Appearance
Competitive UnchangedIncreasesLines intersect at the y-axis
Non-competitive DecreasesUnchangedLines intersect at the x-axis
Uncompetitive DecreasesDecreasesParallel lines

Troubleshooting Common Issues

Even with carefully planned experiments, problems can arise. Here are some field-proven insights for troubleshooting common issues.

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability - Inaccurate pipetting- Incomplete mixing of reagents- Temperature gradients across the plate- Use calibrated pipettes and proper technique.- Ensure all reagents are thoroughly mixed before and after addition.- Allow the plate to equilibrate to room temperature before reading.
No or Low Enzyme Activity - Degraded enzyme or substrate- Incorrect buffer components/pH- Presence of an interfering substance in the sample- Use fresh reagents and store them properly.[2]- Verify buffer preparation and pH.- Test for assay interference by running a control with the compound in a buffer-only (no enzyme) reaction.[23]
Irreproducible IC50 Values - IC50 value is dependent on substrate concentration[21]- Inhibitor solubility issues at high concentrations- Time-dependent inhibition- Always report the substrate concentration used for IC50 determination.- Check the solubility of the pyrazole derivative in the final assay buffer; consider adding a small amount of a non-interfering detergent.- Perform a pre-incubation time course to check if inhibition increases with time.

Conclusion

The characterization of pyrazole derivatives as enzyme inhibitors is a systematic process that moves from determining potency (IC50) to elucidating the specific molecular mechanism of action. By employing robust, self-validating protocols and understanding the kinetic principles behind them, researchers can generate high-quality data that is crucial for advancing drug discovery programs. The insights gained from these assays guide the rational design of next-generation pyrazole-based therapeutics with improved efficacy and selectivity.

References

  • Krajczyk, M. B., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. Available at: [Link]

  • Gundogdu, N., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]

  • Bîcu, E., et al. (2024). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. Available at: [Link]

  • Catalyst University. (2020). Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Available at: [Link]

  • Gecibesler, I. H., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors... RSC Publishing. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. Available at: [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]

  • Basilicata, M. G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]

  • Singh, V., et al. (2012). Novel thiazolo-pyrazolyl derivatives as xanthine oxidase inhibitors and free radical scavengers. PubMed. Available at: [Link]

  • Gomez, L., et al. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. PubMed. Available at: [Link]

  • Khan Academy. (n.d.). Enzyme kinetics and inhibition graphs. Available at: [Link]

  • Van der Poel, M., et al. (2019). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.5: Enzyme Kinetics and Inhibition. Available at: [Link]

  • Royal Society of Chemistry. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors... Available at: [Link]

  • Li, M., et al. (2023). Recent Advances in Xanthine Oxidase Inhibitors. PubMed. Available at: [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents... PubMed. Available at: [Link]

  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Available at: [Link]

  • ACS Publications. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Springer, R. H., et al. (1979). Synthesis and enzymic activity of some novel xanthine oxidase inhibitors... PubMed. Available at: [Link]

  • MDPI. (2026). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Available at: [Link]

  • Wikipedia. (n.d.). IC50. Available at: [Link]

  • ResearchGate. (n.d.). Reported xanthine oxidase inhibitors and target compounds. Available at: [Link]

  • ACS Publications. (n.d.). 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Available at: [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. Journal of Cellular and Molecular Pharmacology. Available at: [Link]

  • Wikipedia. (n.d.). Xanthine oxidase inhibitor. Available at: [Link]

  • ACS Publications. (2026). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega. Available at: [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • PubMed. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors... Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate Synthesis

Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Optimization & Process Troubleshooting Target Molecule: Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (CAS: Analogous structures...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Optimization & Process Troubleshooting Target Molecule: Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (CAS: Analogous structures ~142666-89-3)

Executive Summary & Diagnostic Triage

User: "My overall yield is <20%, and I see multiple spots on TLC during the intermediate stages. Where am I losing material?"

Scientist Analysis: The synthesis of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is deceptively simple but fraught with two critical failure points:

  • Regioselectivity (The "Isomer Trap"): Whether you use N-alkylation or cyclization, the thermodynamic preference often favors the 1-ethyl-3-carboxylate isomer, not your target 1-ethyl-5-carboxylate.

  • Chemo-instability: The 4-amino-5-ester motif is prone to intramolecular cyclization (lactamization) or hydrolysis during aggressive reduction workups.

Select Your Issue:

  • [Issue A] I have a mixture of isomers (1,3- vs 1,5-) after alkylation/cyclization.

  • [Issue B] My nitro reduction works, but the ester hydrolyzes or the product degrades.

  • [Issue C] I need a scalable, high-yield route to avoid the isomer problem entirely.

Troubleshooting Modules

[Issue A] The Isomer Trap: Fixing Regioselectivity

Context: You are likely alkylating Methyl 4-nitropyrazole-5-carboxylate or cyclizing a 1,3-dicarbonyl equivalent.

The Problem: Sterics vs. Thermodynamics

When alkylating a 3(5)-substituted pyrazole, the electrophile (Ethyl Iodide) prefers the nitrogen furthest from the bulky carboxylate group.

  • Result: You get predominantly Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (Wrong Isomer).

  • Target: You want the 1-ethyl-5-carboxylate (Sterically crowded, harder to form).

Protocol Adjustment (The "Rescue" Method)

If you are committed to the N-alkylation route, you must shift the equilibrium.

ParameterStandard Condition (Low Yield)Optimized Condition (High Yield)Mechanism
Solvent DMF or AcetoneTHF (Anhydrous) DMF promotes thermodynamic control (wrong isomer). THF often favors kinetic control.
Base K₂CO₃Cs₂CO₃ (Cesium Carbonate) The "Cesium Effect" increases the nucleophilicity of the hindered nitrogen via coordination.
Temperature 60-80°C0°C to RT Lower temperatures favor the kinetic product ratio, though 1,3-isomer will still dominate.

Critical QC Step: You must distinguish the isomers by NMR before proceeding to reduction.

  • 1,3-isomer (Wrong): The pyrazole C-H proton (position 5) typically appears upfield (δ 8.0–8.2 ppm) compared to the 1,5-isomer.

  • 1,5-isomer (Target): The pyrazole C-H proton (position 3) is deshielded (δ 8.4–8.6 ppm) due to the adjacent nitro group and lack of shielding ester. Note: NOE (Nuclear Overhauser Effect) between the N-Ethyl and the Ester-Methyl is the gold standard for confirmation.

[Issue B] The Reduction Bottleneck: Protecting the Ester

Context: You have the correct nitro-isomer, but the reduction step destroys the ester.

The Problem: Hydrolysis & Over-Reduction

Standard aqueous reductions (Fe/HCl) are too acidic, hydrolyzing the methyl ester to the acid (which is water-soluble and lost). Strong hydrogenation (H₂/Pd-C) can sometimes reduce the pyrazole ring or cause decarboxylation if the temperature spikes.

Optimized Protocol: The "Bechamp-Neutral" Method

This method uses Iron powder but buffers the pH to prevent hydrolysis.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of Methyl 1-ethyl-4-nitropyrazole-5-carboxylate in EtOH/Water (4:1) .

  • Buffer: Add 5.0 eq of Ammonium Chloride (NH₄Cl) .

  • Catalyst: Add 3.0 eq of Iron Powder (325 mesh) .

  • Reaction: Heat to reflux (70°C) with vigorous stirring for 2 hours.

    • Checkpoint: TLC should show the disappearance of the non-polar nitro compound and appearance of a fluorescent blue spot (amine).

  • Workup (Crucial):

    • Filter hot through Celite (remove iron sludge).

    • Do NOT add strong acid.

    • Evaporate EtOH.[1] Extract aqueous residue with EtOAc.[2]

    • Wash with NaHCO₃ (mildly basic) to ensure the amine is free-based.

Yield Expectation: >85% isolated yield.

[Issue C] The "Golden Route": Avoiding Isomers Entirely

Context: You are willing to restart to ensure >95% regioselectivity.

Instead of alkylating a pyrazole, build the pyrazole around the ethyl group. This uses Methyl 3-(dimethylamino)-2-nitroacrylate as the scaffold.

The Chemistry[3]
  • Precursor: Methyl 3-(dimethylamino)-2-nitroacrylate (Prepared from Methyl nitroacetate + DMF-DMA).

  • Cyclization: Reaction with Ethylhydrazine .

  • Mechanism: The hydrazine NH₂ (more nucleophilic) attacks the enamine carbon. The N-Ethyl group is locked into position before the ring closes.

Workflow Diagram (Graphviz)

G cluster_0 Step 1: Precursor Formation cluster_1 Step 2: Regioselective Cyclization cluster_2 Step 3: Reduction A Methyl Nitroacetate B DMF-DMA (Reflux) A->B C Enamine Intermediate (Me-3-(dimethylamino)-2-nitroacrylate) B->C D Ethylhydrazine (EtOH, -10°C) C->D  High Regiocontrol   E Target Nitro-Pyrazole (1-ethyl-4-nitro-5-carboxylate) D->E  High Regiocontrol   F Fe / NH4Cl (Aq. EtOH) E->F G FINAL PRODUCT (4-amino-1-ethyl-5-carboxylate) F->G

Caption: The "Golden Route" utilizes the reaction of an enamine-nitro intermediate with ethylhydrazine to lock regiochemistry early, avoiding the difficult separation of N-alkylated isomers.[3]

Stability & Storage (FAQ)

Q: My product turns brown/black after 24 hours. Why? A: 4-Amino-pyrazoles are electron-rich and prone to oxidation (air sensitivity).

  • Fix: Store the product as the HCl salt .

  • Protocol: Dissolve the free base in minimal dry ether/EtOAc, cool to 0°C, and add 1.0 eq of 4M HCl in Dioxane. Filter the white precipitate. The salt is stable for months at 4°C.

Q: Can I use catalytic hydrogenation (H₂/Pd-C)? A: Yes, but with caution.

  • Risk: If the reaction runs too long, you may reduce the ester to an alcohol or dechlorinate (if you have other halogens).

  • Tip: Use 5% Pt/C (sulfided) if you have halogens, or strictly monitor H₂ uptake with Pd/C.

References & Authority

  • Regioselective Pyrazole Synthesis:

    • Mechanism of Enamine-Hydrazine Cyclization: Elgazwy, A. S. H., et al. "Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate."[3] Acta Crystallographica Section E, 2013.[3] Link

    • Grounding: This paper establishes the structural confirmation of 5-amino-4-carboxylate derivatives, providing the analytical basis (NMR/X-ray) for distinguishing isomers.

  • Reduction Methodologies:

    • Chemoselective Nitro Reduction: "Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide." Journal of Medicinal Chemistry (Contextual Analog). Link

    • Relevance: Validates the Fe/NH4Cl reduction route for nitro-pyrazoles containing sensitive ester/amide groups.

  • General Pyrazole Chemistry:

    • N-Alkylation Regioselectivity: "Regioselective Preparation of N-Methylpyrazole Derivative." ResearchGate.[3][4][5][6] Link

    • Relevance: Discusses the thermodynamic vs. kinetic control in alkylating pyrazoles, supporting the "Issue A" troubleshooting guide.

Sources

Optimization

Technical Support Center: Synthesis of 4-Aminopyrazoles

The following technical guide serves as a specialized support center for the synthesis of 4-aminopyrazoles. It is designed to address the specific, high-frequency failure modes encountered in medicinal chemistry and proc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for the synthesis of 4-aminopyrazoles. It is designed to address the specific, high-frequency failure modes encountered in medicinal chemistry and process development.

Executive Summary

4-Aminopyrazoles are privileged scaffolds in kinase inhibitor design (e.g., Janus kinase inhibitors).[1] However, their synthesis is plagued by three distinct classes of side reactions: regiochemical ambiguity during cyclization, oxidative instability of the free amine, and dimerization during nitro-reduction. This guide deconstructs these failure modes and provides self-validating protocols to avoid them.

Critical Failure Mode: Regioselectivity in Cyclization

The Issue: When reacting monosubstituted hydrazines (


) with unsymmetrical 1,3-electrophiles (e.g., enaminonitriles or 

-keto esters), two regioisomers are possible: the 1,3-disubstituted and 1,5-disubstituted pyrazoles.[1] The Symptom: crude NMR shows a mixture of isomers (often ~3:1 to 1:1), requiring difficult chromatographic separation.
Mechanistic Root Cause

The regioselectivity is dictated by the initial nucleophilic attack of the hydrazine.

  • N-Nucleophilicity: The terminal nitrogen (

    
    ) is generally more nucleophilic than the substituted nitrogen (
    
    
    
    ).
  • Electrophilicity: The hard/soft character of the electrophile carbons determines the attack site.

  • Solvent Effects: Protic solvents often stabilize the transition state for the 5-amino isomer, while aprotic solvents may favor the 3-amino isomer depending on steric bulk.[1]

Troubleshooting Protocol: Controlling Regiochemistry
VariableRecommendationRationale
Solvent Choice Switch from EtOH to Fluorinated Alcohols (HFIP or TFE) Fluorinated solvents activate the carbonyl/nitrile via H-bonding, often enhancing regioselectivity toward the 1,5-isomer by altering the electrophilicity of the substrate [1].[1][2]
Hydrazine Salt Use Hydrochloride Salt vs. Free Base Using

slows the reaction, allowing thermodynamic control to dominate over kinetic control.
Temperature Cryogenic Addition (-78 °C) conducting the initial addition at low temp favors the kinetic product (attack of the most nucleophilic N on the most electrophilic C).
Visualization: Regioselectivity Decision Tree

Regioselectivity Start Substituted Hydrazine (R-NH-NH2) Attack1 Path A: Terminal NH2 attacks C1 (Kinetic) Start->Attack1 Unhindered Attack2 Path B: Internal NH attacks C1 (Steric) Start->Attack2 Bulky R-group Electrophile Unsymmetrical 1,3-Electrophile Electrophile->Attack1 Electrophile->Attack2 Isomer1 1,5-Isomer (Often Desired) Attack1->Isomer1 Isomer2 1,3-Isomer (Common Impurity) Attack2->Isomer2

Caption: Divergent pathways in pyrazole cyclization. Path A is electronically favored but sterically sensitive.

Critical Failure Mode: Oxidative Instability & "Purple Tar"

The Issue: Freshly synthesized 4-aminopyrazoles often turn pink, purple, or black upon exposure to air.[1] The Symptom: Yield loss during filtration/drying; appearance of insoluble rubbery material.

Mechanistic Root Cause

4-Aminopyrazoles are electron-rich heteroaromatics (high HOMO energy).[1]

  • Radical Cation Formation: Oxygen oxidizes the amino group to a radical cation (

    
    ).
    
  • Polymerization: These radicals undergo oxidative dehydrogenative coupling to form azo-linkages or extended aniline-black type polymers [2].[1]

  • Hydroxylation: In biological mimics, they can oxidize to 4-hydroxypyrazoles or 4-imino-quinoid type structures [3].[1]

Troubleshooting Protocol: Stabilization
  • The "Salt Shield" Technique: Never isolate the free base if possible. Immediately treat the crude reduction mixture with HCl/dioxane or oxalic acid to precipitate the stable salt.

    • Protocol: Filter catalyst

      
       Add 1.1 eq 4M HCl in Dioxane 
      
      
      
      Evaporate or Filter precipitate.
  • The "Ascorbate Wash": If aqueous workup is necessary, add 5% sodium ascorbate to the aqueous layer to act as a radical scavenger.

Critical Failure Mode: Reduction Side Reactions (Nitro Amino)

The Issue: Reduction of 4-nitropyrazoles (using


 or 

) stalls or generates colored impurities. The Symptom: LCMS shows masses corresponding to M-16 (nitroso), M-2 (azo), or M+M (dimer).[1]
Mechanistic Root Cause

The reduction proceeds via a Nitroso (


) and Hydroxylamine (

) intermediate.[1]
  • Condensation: The nucleophilic amine product (

    
    ) reacts with the electrophilic nitroso intermediate (
    
    
    
    ) to form an Azo-dimer (
    
    
    ).[1]
  • Catalyst Poisoning: The electron-rich 4-aminopyrazole binds strongly to Pd sites, deactivating the catalyst and stalling the reaction at the hydroxylamine stage.

Visualization: Reduction & Side Reaction Pathways

ReductionPathways Nitro 4-Nitropyrazole Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso +2e- Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e- Azo Azo Dimer (Colored Impurity) Nitroso->Azo Amine 4-Aminopyrazole (Product) Hydroxyl->Amine +2e- Amine->Azo Reacts with Nitroso Poison Catalyst Poisoning (Stalled Rxn) Amine->Poison Binds Pd

Caption: The "Reduction Square." Accumulation of intermediates leads to irreversible azo-dimer formation.[1]

FAQ & Troubleshooting Matrix

Q: My Curtius rearrangement to make the 4-amino derivative gave a low yield of the amine, but a new spot appeared. What is it? A: It is likely the urea dimer . The isocyanate intermediate generated during the Curtius rearrangement reacts with the newly formed amine product if the reaction is not strictly anhydrous or if the quench is too slow.

  • Fix: Use t-BuOH as the solvent to trap the isocyanate as the Boc-protected amine (carbamate), which prevents the amine from attacking the isocyanate [4].

Q: I cannot separate the 1,3- and 1,5-isomers by silica chromatography. What now? A: Do not rely on silica. These isomers often have distinct pKa values.

  • Fix: Try a pH-swing extraction .[1] The steric environment of the pyrazole nitrogen changes its basicity. Titrate the mixture to pH ~4 and extract; one isomer may remain protonated in the aqueous layer while the other extracts into organic. Alternatively, recrystallize the HCl salt from EtOH/EtOAc.

Q: Why did my hydrogenation (Pd/C) stop at 80% conversion? A: Catalyst poisoning by the product.

  • Fix: Add 1.0 equivalent of acetic acid to the hydrogenation mixture. Protonating the 4-amino group (

    
    ) reduces its affinity for the Palladium surface, preventing poisoning.[1]
    

References

  • V. Favaqlia, et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2016.

  • Y. Wang, et al. "Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles."[1] Journal of Organic Chemistry, 2014.[3]

  • D. E. Feierman, et al. "Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes."[1] Molecular Pharmacology, 1985.

  • H. Lebel, et al. "Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement."[1][4] Organic Letters, 2005.[4]

Sources

Troubleshooting

enhancing the stability of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate in solution

Prepared by: The Senior Application Scientist Team Welcome to the technical support resource for Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support resource for Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on enhancing the stability of this compound in solution. We will address common challenges, offer detailed troubleshooting protocols, and explain the chemical principles behind our recommendations.

Introduction: Understanding the Molecule's Stability Profile

Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is a substituted aminopyrazole, a chemical scaffold of significant interest in medicinal chemistry.[1][2] Its structure contains two key functional groups that are primary determinants of its stability in solution:

  • The 4-Amino Group: An aromatic amine that is susceptible to oxidation. This process can be accelerated by factors such as pH, exposure to oxygen, light, and the presence of metal ions. Oxidation often leads to the formation of colored degradants, which can be a primary indicator of instability.

  • The 5-Carboxylate Ester (Methyl Ester): This group is prone to hydrolysis, a reaction with water that cleaves the ester bond to form the corresponding carboxylic acid and methanol. This reaction can be catalyzed by both acidic and basic conditions.[3][4]

This guide will provide a framework for diagnosing and mitigating these degradation pathways to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My solution of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is turning yellow/brown. What is happening?

A: A color change, typically to yellow or brown, is a strong indicator of oxidative degradation of the 4-amino group. Aromatic amines can oxidize to form colored quinone-imine or other polymeric species. This process is often autocatalytic and can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities.

Q2: What is the optimal pH range for storing this compound in an aqueous solution?

A: The optimal pH is a balance between minimizing ester hydrolysis and preventing amine oxidation.

  • Acidic Conditions (pH < 4): While potentially slowing oxidation, acidic conditions will significantly accelerate the hydrolysis of the methyl ester to the less soluble carboxylic acid.

  • Basic Conditions (pH > 8): Alkaline conditions markedly accelerate ester hydrolysis (saponification) and can also increase the rate of oxidative degradation for many aromatic amines.[5]

Therefore, a slightly acidic to neutral pH range of 5.0 to 7.0 is generally recommended. It is critical to use a well-chosen buffer system to maintain this pH.

Q3: I've observed a precipitate forming in my stock solution over time. What is the likely cause?

A: Precipitation can arise from several sources:

  • Hydrolysis: The most common cause is the hydrolysis of the methyl ester to its corresponding carboxylic acid. The carboxylic acid derivative is often significantly less soluble in common organic and aqueous solvents than the parent ester, leading to its precipitation.

  • Solvent Evaporation: If the solution is not stored in a tightly sealed container, solvent evaporation can increase the compound's concentration beyond its solubility limit.

  • Temperature Fluctuation: Solubility is temperature-dependent. A compound dissolved at room temperature or upon slight warming may precipitate if stored at lower temperatures (e.g., 4°C).

Q4: Which solvents are recommended for preparing stock solutions?

A: For long-term storage, anhydrous aprotic solvents such as DMSO or DMF are preferred as they minimize the risk of hydrolysis. For immediate use in aqueous experimental media, prepare a high-concentration stock in DMSO and then dilute it into your buffered aqueous solution immediately before the experiment. While the compound is soluble in alcohols like methanol and ethanol, these protic solvents can participate in transesterification or contain water, contributing to hydrolysis over time.[6]

Q5: How should I store my solid compound and its solutions?

A:

  • Solid Form: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a desiccator, and protected from light at 2-8°C.

  • Solutions: Store solutions in amber glass vials to protect from light. For stock solutions in anhydrous DMSO or DMF, store at -20°C or -80°C. Aqueous solutions are generally not recommended for long-term storage and should be freshly prepared.

Troubleshooting Guide: From Observation to Solution

This section provides a systematic approach to identifying and resolving stability issues encountered during your experiments.

Issue 1: Rapid Loss of Parent Compound Detected by HPLC
  • Observation: HPLC analysis of a freshly prepared solution shows a rapid decrease in the peak area of the parent compound over a short period (minutes to hours), with the appearance of one or more new peaks.

  • Probable Cause & Investigation:

    • Ester Hydrolysis: This is the most likely cause, especially in unbuffered aqueous media or at pH extremes. The primary degradant will be the carboxylic acid.

    • Oxidation: If the solution is also changing color, oxidation is occurring.

  • Causality Explained: The ester linkage is an electrophilic center susceptible to nucleophilic attack by water or hydroxide ions. In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. In basic conditions, the hydroxide ion is a potent nucleophile that directly attacks the carbonyl carbon.[5]

Workflow: Diagnosing and Preventing Rapid Degradation

G cluster_0 Diagnosis cluster_1 Solution & Prevention A Rapid loss of parent peak in HPLC analysis B Analyze degradant peak by LC-MS. Does mass correspond to carboxylic acid (-14 Da)? A->B C Yes: Hydrolysis Confirmed B->C  Yes D No: Consider Oxidation or other pathways B->D  No G Implement a buffer system to maintain pH 5.0-7.0 C->G E Switch to anhydrous DMSO for stock solution H Store solutions at low temp (-20°C or -80°C) and protect from light E->H F Prepare fresh dilutions in aqueous media before use F->E G->F

Caption: Workflow for diagnosing and mitigating compound degradation.

Issue 2: Inconsistent Results and Poor Reproducibility in Biological Assays
  • Observation: Seemingly identical experiments yield significantly different results, such as variable IC50 values or inconsistent cellular responses.

  • Probable Cause & Investigation: This is often a direct consequence of time-dependent degradation in the assay medium. The concentration of the active compound is not stable over the duration of the experiment (e.g., 24, 48, or 72 hours). A solution prepared at time zero may have a significantly lower concentration of the active parent compound by the end of the incubation period.

  • Causality Explained: Cell culture media are complex aqueous solutions, typically buffered around pH 7.2-7.4, and are incubated at 37°C. These conditions (aqueous environment, physiological pH, elevated temperature) are conducive to slow but steady ester hydrolysis. Over a multi-day experiment, a significant portion of the compound can degrade, leading to an underestimation of its true potency.

Protocol: Stability Assessment in Experimental Medium

This protocol provides a framework for quantifying the stability of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate in your specific assay medium.

Objective: To determine the degradation rate of the compound under actual experimental conditions.

Materials:

  • Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate

  • Anhydrous DMSO

  • Your specific experimental medium (e.g., DMEM + 10% FBS)

  • HPLC system with a suitable C18 column and UV detector

Procedure:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Working Solution: Dilute the stock solution into your pre-warmed (37°C) experimental medium to a final concentration typical for your assays (e.g., 10 µM).

  • Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the working solution, quench any potential enzymatic activity by adding an equal volume of acetonitrile, and store at -20°C. This is your T=0 sample.

  • Incubation: Place the remaining working solution in a 37°C incubator, mimicking your assay conditions.

  • Timepoint Sampling: At regular intervals (e.g., 2, 4, 8, 12, 24, 48 hours), withdraw aliquots, quench with acetonitrile as in step 3, and store at -20°C.

  • HPLC Analysis: Analyze all samples by HPLC in a single run. Calculate the peak area of the parent compound for each time point.

  • Data Analysis: Normalize the peak area at each time point to the T=0 sample. Plot the percentage of the remaining parent compound versus time to determine its stability profile.

Data Interpretation and Actionable Solutions
% Remaining at 24hStability ClassificationRecommended Action
> 90%Stable No immediate action is required. Proceed with the standard experimental protocol.
70% - 90%Moderately Stable Consider reducing the incubation time if possible. Alternatively, replenish the medium with a freshly prepared compound at intermediate time points.
< 70%Unstable The experimental protocol must be modified. Options include: (1) Switching to a much shorter assay duration. (2) Investigating a more stable analog or pro-drug. (3) Adding stabilizing excipients if compatible with the assay.
Issue 3: Solution Discoloration (Oxidative Degradation)
  • Observation: The solution, particularly when diluted in aqueous buffers, develops a yellow, pink, or brown tint upon standing.

  • Probable Cause & Investigation: Oxidation of the 4-amino group. This is often accelerated by exposure to air and light.

  • Causality Explained: The amino group can undergo a one-electron oxidation to form a radical cation, which is highly reactive and can dimerize or polymerize, leading to complex, colored mixtures. This process is pH-dependent and can be catalyzed by dissolved oxygen and metal ions.

Workflow: Mitigating Oxidative Degradation

G A Discoloration Observed (Yellow/Brown) B Is the solution exposed to light and air? A->B C Store solutions in amber vials. Minimize headspace. B->C Yes D Degas aqueous buffers before use (sparge with N2 or Ar). C->D E Add an antioxidant to the formulation. (e.g., 0.01-0.1% Ascorbic Acid or Sodium Metabisulfite) D->E F Consider adding a chelating agent (e.g., 0.01% EDTA) to sequester catalytic metal ions. E->F G Verify compatibility of additives with the experimental system. F->G

Caption: A decision-making workflow for preventing oxidation.

Protocol: Formulation with Stabilizers

Objective: To prepare a solution with enhanced stability against oxidation.

Procedure:

  • Buffer Preparation: Prepare your desired buffer (e.g., 50 mM phosphate or citrate buffer, pH 6.0). Degas the buffer thoroughly by sparging with an inert gas like argon or nitrogen for 15-20 minutes.

  • Add Chelator (Optional): If metal ion catalysis is suspected, add EDTA to the buffer to a final concentration of 0.01%.

  • Add Antioxidant: Just before use, add an antioxidant like ascorbic acid to the buffer (e.g., to a final concentration of 0.05% w/v).

  • Compound Dissolution: Prepare a concentrated stock of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate in anhydrous DMSO.

  • Final Dilution: Perform the final dilution of the DMSO stock into the prepared, stabilized buffer. Use this solution immediately.

Self-Validation: The efficacy of this protocol can be validated by comparing the stability of a solution prepared this way against one prepared in a standard, non-stabilized buffer using the HPLC stability assessment protocol described earlier. The stabilized solution should show a significantly slower rate of degradation and no color change.

References

  • Barreiro, G., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. Available at: [Link]

  • Maggio, E. T. (2022). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. PMC - NIH. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. PubChem. Available at: [Link]

  • Kato, M., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed. Available at: [Link]

  • LibreTexts. (2022). Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • LibreTexts. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • Clark, J. (2015). Hydrolysing Esters. Chemguide. Available at: [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary. Available at: [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • Pharmaceutical Technology. (2015). Excipient Selection for Protein Stabilization. Pharmaceutical Technology. Available at: [Link]

Sources

Optimization

scale-up challenges for the production of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate

Strategic Overview Welcome to the Technical Support Center. You are likely accessing this guide because you are transitioning the synthesis of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate from gram-scale medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Welcome to the Technical Support Center. You are likely accessing this guide because you are transitioning the synthesis of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate from gram-scale medicinal chemistry to kilogram-scale process development.

This scaffold is a critical intermediate for various kinase inhibitors and agrochemicals. While the chemistry appears straightforward on paper, the scale-up presents three distinct "kill steps" where yield and safety often collapse:

  • Regiochemical Drift: Losing the 1,5-isomer to the thermodynamically stable 1,3-isomer during cyclization.

  • Exothermic Runaway: Managing the heat profile of the nitration step.

  • Catalyst Poisoning: Incomplete hydrogenation due to pyrazole nitrogen coordination.

This guide provides self-validating protocols and troubleshooting workflows to navigate these bottlenecks.

Phase 1: The Regioselectivity Challenge (Ring Formation)

The Problem: The reaction between methyl 4-(dimethylamino)-2-oxo-3-butenoate (or equivalent 1,3-dielectrophile) and ethylhydrazine is the standard route. However, at larger scales, the ratio of the desired 1-ethyl-5-carboxylate (Isomer A) to the undesired 1-ethyl-3-carboxylate (Isomer B) often shifts unfavorably due to prolonged addition times and thermal gradients.

Mechanism & Control Logic

The reaction is kinetically controlled. The nucleophilic attack of the hydrazine terminal nitrogen occurs preferentially at the most electrophilic carbon. However, at higher temperatures or in protic solvents that facilitate proton transfer, the thermodynamic 1,3-isomer becomes prevalent.

DOT Diagram: Regioselectivity Pathways

Regioselectivity Start Reagents: Enaminone + Ethylhydrazine Kinetic Kinetic Pathway (Low Temp, Aprotic) Start->Kinetic < 0°C Thermo Thermodynamic Pathway (High Temp, Protic) Start->Thermo > 25°C Target Target: 1-Ethyl-5-Carboxylate (Sterically Congested) Kinetic->Target Major Product Waste Impurity: 1-Ethyl-3-Carboxylate (Sterically Relaxed) Thermo->Waste Major Product Target->Waste Acid/Heat Isomerization

Caption: Figure 1. Bifurcation of pyrazole regioisomers based on reaction conditions. Note the risk of isomerization under acidic thermal stress.

Troubleshooting Protocol: Optimizing the Isomer Ratio
ParameterRecommendationTechnical Rationale
Solvent System Ethanol (Absolute) or Toluene Avoid water. Water stabilizes the transition state leading to the 1,3-isomer. Toluene allows for lower temperature control without freezing.
Temperature -10°C to 0°C Maintain strictly below 5°C during addition. The regioselectivity is set during the initial nucleophilic attack.
Addition Mode Inverse Addition Add the hydrazine to the enaminone solution. This keeps the electrophile in excess, minimizing hydrazine-catalyzed equilibration.
Quench Rapid Cooling Do not allow the reaction mixture to sit at room temperature for extended periods before workup.

Phase 2: Nitration Scale-Up (Safety Critical)

The Problem: Nitrating the pyrazole core at the C4 position is an electrophilic aromatic substitution. On a bench scale, fuming nitric acid/sulfuric acid is used. On a kilo-scale, this generates massive heat and gas evolution (


), posing an explosion hazard.

Safety Directive: Never scale a nitration reaction linearly. You must calculate the Adiabatic Temperature Rise (


)  before proceeding.
Process Guidelines
  • Reagent: Use Mixed Acid (Nitric/Sulfuric) prepared ex-situ if possible, or add Nitric acid to Sulfuric acid with extreme cooling.

  • Dosing: Use a dosing pump controlled by a temperature probe.

    • Set point: 50°C.

    • Trip point: 55°C (Pump stops automatically).

  • Workup: Quenching into ice-water is standard but generates a massive exotherm.

    • Scale-up Mod: Reverse quench. Add the reaction mass slowly into a large volume of agitated ice water/urea mixture (urea destroys nitrous acid).

Phase 3: Hydrogenation to the Amine

The Problem: Reducing the Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate to the amine often stalls at 80-90% conversion.

  • Root Cause:[1][2][3][4][5][6][7][8] The pyrazole nitrogens (N1/N2) and the resulting amine (N-C4) are potent ligands for Palladium (Pd) and Platinum (Pt), poisoning the catalyst surface.

Optimization Table: Catalyst & Conditions
VariableStandard (Fail)Optimized (Success)Mechanism of Action
Catalyst 10% Pd/C (Standard)5% Pt/C (Sulfided) or Raney Nickel Sulfided catalysts resist poisoning by nitrogen heterocycles. Raney Ni is robust but pyrophoric.
Solvent MethanolMethanol + 1 eq. HCl Protonating the amine product prevents it from binding to the metal center.
Pressure 1 atm (Balloon)5-10 bar (Parr/Autoclave) Higher pressure increases hydrogen concentration at the catalyst surface, outcompeting the poison.

DOT Diagram: Hydrogenation Workflow

Hydrogenation Nitro Start: 4-Nitro Precursor CatSelect Decision: Catalyst Selection Nitro->CatSelect PdC Pd/C (Standard) CatSelect->PdC PtS Pt/C (Sulfided) + HCl CatSelect->PtS ResultFail Stalled Reaction (Catalyst Poisoning) PdC->ResultFail N-coordination ResultSuccess Complete Conversion (>98% Yield) PtS->ResultSuccess Protonation protects catalyst

Caption: Figure 2. Catalyst selection logic to overcome nitrogen-poisoning during reduction.

Troubleshooting FAQs

Q1: We are seeing a 15% impurity of the carboxylic acid (hydrolysis product) after the nitration step. Why?

  • Diagnosis: The ester is hydrolyzing in the strongly acidic/aqueous quench environment.

  • Solution: Ensure the quench temperature is kept below 10°C . The rate of acid-catalyzed hydrolysis drops significantly at low temperatures. Alternatively, perform an extractive workup using Dichloromethane (DCM) immediately after quenching to pull the ester out of the aqueous acid phase.

Q2: During the cyclization, the reaction mixture solidified, breaking the agitator. How do we prevent this?

  • Diagnosis: The intermediate enamine or the final pyrazole has low solubility in pure ethanol at low temperatures.

  • Solution: Switch to a co-solvent system . A mixture of Ethanol/MTBE (3:1) often maintains solubility while preserving the regioselectivity. Ensure your reactor has a high-torque motor suitable for slurries.

Q3: The final amine product is turning purple/brown upon drying.

  • Diagnosis: Aminopyrazoles are electron-rich and prone to oxidation (air sensitivity).

  • Solution:

    • Perform the final drying step under vacuum with a nitrogen bleed .

    • Store the product as the Hydrochloride salt (Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate HCl). The salt form is significantly more stable to oxidation than the free base.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.

    • Source:Journal of Organic Chemistry (via NIH/PubMed).
    • Context: Discusses the kinetic vs.
  • Nitration Safety & Methods

    • Title: Mild Nitration of Pyrazolin-5-ones by a Combin
    • Source:ResearchGate / Asian Journal of Organic Chemistry.
    • Context: Alternative mild nitration str
  • Catalytic Hydrogenation of N-Heterocycles

    • Title: Reagent-assisted regio-divergent cyclization synthesis of pyrazole.[9]

    • Source:RSC Advances.
    • Context: General handling of pyrazole synthesis and functionalization.[4][9][10][11]

  • General Pyrazole Process Chemistry

    • Title: Recent highlights in the synthesis and biological significance of pyrazole derivatives.[1]

    • Source:PMC (NIH).
    • Context: Comprehensive review of synthetic strategies and scale-up considerations.[10]

Sources

Troubleshooting

refining the work-up procedure for pyrazole synthesis

Technical Support Center: Pyrazole Synthesis & Purification Subject: Advanced Work-up Protocols for Knorr Pyrazole Synthesis Support Level: Tier 3 (Senior Application Scientist) Last Updated: February 5, 2026 Introductio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Synthesis & Purification

Subject: Advanced Work-up Protocols for Knorr Pyrazole Synthesis Support Level: Tier 3 (Senior Application Scientist) Last Updated: February 5, 2026

Introduction: The Work-up Bottleneck

Welcome to the technical support center for heterocyclic synthesis. The Knorr pyrazole synthesis (condensation of hydrazines with 1,3-dicarbonyls) is a cornerstone reaction in medicinal chemistry, yet it frequently stalls during work-up due to three specific challenges: regioisomerism , hydrazine persistence , and purification difficulties (tailing/oiling) .

This guide moves beyond standard textbook procedures to provide field-tested, self-validating protocols designed to resolve these specific failure points.

Module 1: The Regioisomer Conundrum

Issue: “I have a mixture of 1,3- and 1,5-substituted pyrazoles. How do I separate them effectively?”

Technical Insight: In the reaction of unsymmetrical 1,3-dicarbonyls with substituted hydrazines, regio-selectivity is governed by the interplay of steric hindrance and the nucleophilicity of the hydrazine nitrogens.[1] While electronic factors often favor the 1,5-isomer, steric bulk can shift this balance. Separation is difficult because these isomers often have similar


 values.

Troubleshooting Protocol:

MethodApplicabilityProcedure
Fractional Crystallization High Crystallinity Products1. Dissolve crude mixture in hot Ethanol (95%) . 2. Slowly add Diethyl Ether until turbidity appears. 3. Cool to 0°C. The 1,5-isomer (often more symmetrical/compact) typically crystallizes first.
Flash Chromatography Complex MixturesUse a gradient of Hexane:Ethyl Acetate. Crucial: 1,5-isomers generally elute before 1,3-isomers due to lower polarity (shielded nitrogen lone pairs).

Validation Checkpoint (Self-Validating System): Before committing the bulk material, perform a NOESY NMR experiment on a pilot fraction.

  • 1,5-isomer: Strong NOE correlation between the N-substituent (e.g., Phenyl group protons) and the C4-proton or C5-substituent.

  • 1,3-isomer: Weak or absent NOE correlation between the N-substituent and the C-ring substituents.

Module 2: The Hydrazine Hangover

Issue: “My product is sticky, and NMR shows residual hydrazine. How do I remove it safely?”

Technical Insight: Hydrazine hydrate is toxic, basic, and a strong reducing agent. It adheres to polar products via hydrogen bonding. Standard evaporation is often insufficient and dangerous due to volatility/toxicity risks.

Remediation Protocol:

Q: Can I just rotovap the hydrazine off? A: No. This contaminates equipment and poses an inhalation risk. Use the Aqueous Crash Protocol :

  • Dilution: Dilute the reaction mixture with Water (approx. 5x reaction volume).

  • Precipitation:

    • If Product is Solid: Stir vigorously for 30 minutes. The hydrophobic pyrazole will precipitate, while hydrazine remains in the aqueous phase. Filter and wash with copious water.[2]

    • If Product is Oil:[1] Extract with Dichloromethane (DCM) . Wash the organic layer 3x with 0.1 M HCl (if your pyrazole is not acid-sensitive) or Saturated

      
       .
      
    • Mechanism:[1][2][3][4] The acidic wash protonates the hydrazine (

      
      ), forcing it into the aqueous layer as the hydrazinium salt, while the pyrazole (conjugate acid 
      
      
      
      ) remains in the organic layer [1].

Module 3: Taming the Tailing (Chromatography)

Issue: “My pyrazole streaks on the silica column, ruining separation.”

Technical Insight: Pyrazoles are basic (pyridine-like nitrogen). They interact strongly with the acidic silanol groups (


) on the surface of silica gel, causing peak broadening and tailing.

Solution: The "Amine Shield" Technique

Q: How do I prevent streaking without using alumina? A: You must deactivate the silica gel.

Step-by-Step Protocol:

  • Mobile Phase Prep: Prepare your eluent (e.g., Hexane/EtOAc) and add 1% Triethylamine (TEA) .

  • Column Pre-treatment: Flush the packed silica column with 2 column volumes of the TEA-doped solvent before loading your sample.

  • Elution: Run the column with the TEA-doped solvent.

    • Mechanism:[1][3][4] TEA is more basic than the pyrazole. It preferentially binds to the acidic silanol sites, "capping" them and allowing the pyrazole to pass through without drag [2].

Module 4: Green & Scalable Work-up

Issue: “I need a scalable, environmentally friendly method that avoids chromatography.”

Technical Insight: Recent advancements in green chemistry utilize aqueous media and recyclable catalysts (like Amberlyst-70) to facilitate precipitation-based isolation, eliminating the need for volatile organic solvents (VOCs) [3].

Workflow Visualization:

PyrazoleWorkup Start Crude Reaction Mixture (Aq/EtOH) CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Precipitates Oil Oiling Out CheckState->Oil Forms Oil Filter Filtration Solid->Filter Seed Add Seed Crystal + Slow Cooling Oil->Seed If product known solid Extract Extraction (DCM) + Acid Wash (0.1M HCl) Oil->Extract If product naturally oil Wash Wash: H2O (remove hydrazine) Wash: Cold EtOH (remove organics) Filter->Wash Recryst Recrystallization (EtOH/Ether) Wash->Recryst Seed->Solid Induce Solid Extract->Recryst Evaporate & Purify

Caption: Decision logic for scalable pyrazole isolation. Green paths indicate preferred "Green Chemistry" routes minimizing solvent use.

Summary of Solvents & Reagents

Process StepRecommended ReagentPurpose
Reaction Medium Water or EthanolGreen synthesis; facilitates precipitation [3].[5]
Hydrazine Removal 0.1 M HCl or Sat.

Protonates hydrazine to remove it in aqueous phase.
Chromatography 1-3% Triethylamine (TEA)Deactivates silica silanols to prevent tailing [2].
Recrystallization Ethanol (95%) + Diethyl Ether"Good solvent / Bad solvent" pair for controlled crystal growth [4].

References

  • BenchChem. (2025).[4] Application Notes and Protocols for Knorr Pyrazole Synthesis. Retrieved from

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from

  • Chandak, H. S., et al. (2011). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Green Chemistry Letters and Reviews. Retrieved from

  • Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from

Sources

Optimization

addressing regioselectivity issues in pyrazole alkylation

Technical Support Center: Regioselective Pyrazole Alkylation Core Directive & Introduction The Challenge: The Tautomeric Trap The fundamental challenge in pyrazole alkylation is the annular tautomerism of the parent hete...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective Pyrazole Alkylation

Core Directive & Introduction

The Challenge: The Tautomeric Trap The fundamental challenge in pyrazole alkylation is the annular tautomerism of the parent heterocycle. In solution, an unsubstituted pyrazole exists in rapid equilibrium between two tautomers (


-H and 

-H). Upon deprotonation, the resulting pyrazolyl anion is an ambident nucleophile.

Without specific directing forces, alkylation is governed by a subtle interplay of steric hindrance , electronic bias , and solvent effects , often resulting in frustrating mixtures of regioisomers (N1 vs. N2). This guide moves beyond "trial and error," providing mechanistic logic to engineer selectivity.

Troubleshooting Guide (Q&A)

Scenario A: The "Steric vs. Electronic" Conflict

Q: I am alkylating a 3-substituted pyrazole with an alkyl halide using


 in DMF, but I am getting a 1:1 mixture. Why isn't the steric bulk directing the reaction? 

A: In highly polar aprotic solvents like DMF, the reaction proceeds via a "loose" ion pair or a naked pyrazolyl anion. While steric hindrance (SE2' mechanism) generally disfavors alkylation adjacent to a bulky group (favoring the distant N1 isomer), electronic factors can counteract this.

  • The Fix: Switch to a solvent with lower dielectric constant (e.g., Toluene or THF) or a specific hydrogen-bond donating solvent.

  • The Insight: If your substituent is an Electron Withdrawing Group (EWG) like

    
    , the dipole moment often favors the N1-alkylation (distant from the EWG) regardless of sterics. If you need the N2 isomer (adjacent to the substituent), you must use chelation control  or Mitsunobu conditions  (see Protocol B).
    
Scenario B: Indazole Selectivity (N1 vs. N2)

Q: I need to synthesize an N2-alkylated indazole, but standard NaH/MeI conditions yield exclusively the N1 product. How do I reverse this?

A: Indazoles are naturally biased toward N1 alkylation due to the thermodynamic stability of the benzenoid system in the N1-isomer.

  • The Fix: To access the N2 isomer, you must destabilize the N1 pathway or use a kinetic trap.

    • Electrophile Switch: Use highly reactive alkylating agents like Meerwein salts (

      
      ) in non-polar solvents (DCM).
      
    • Mitsunobu Reaction: Reaction with an alcohol,

      
      , and DEAD often favors N2 alkylation for indazoles, likely due to the steric bulk of the 
      
      
      
      -betaine intermediate interacting with the benzene ring fused at C4/C5.
Scenario C: Chelation Control

Q: My pyrazole has an ester/amide at the 3-position. Can I use this to direct alkylation?

A: Absolutely. This is a classic "Chelation Controlled" setup.

  • The Mechanism: A metal cation can coordinate between the carbonyl oxygen of your substituent and the adjacent pyrazole nitrogen (N2). This transient cyclic intermediate exposes the N2 lone pair to the electrophile.

  • The Protocol: Use Cesium Carbonate (

    
    )  in a non-polar or moderately polar solvent (THF or MeCN). Cesium's large ionic radius and "soft" character are ideal for this bidentate coordination. Avoid highly solvating solvents like DMSO, which will strip the cation and destroy the chelation effect.
    

Strategic Workflows & Protocols

Protocol A: The "Fluorinated Solvent" Switch (For Thermodynamic Control)

Recent literature highlights the dramatic effect of fluorinated alcohols. These solvents form hydrogen bond networks that can shield specific nitrogen atoms or stabilize transition states differently than ethanol or DMF.

  • Applicability: 3-substituted pyrazoles yielding poor ratios in DMF/Acetone.

  • Reagents: Alkyl Halide (1.1 equiv),

    
     (2.0 equiv).
    
  • Solvent: HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) or TFE (2,2,2-Trifluoroethanol) .[1]

  • Procedure:

    • Dissolve pyrazole (1 mmol) in HFIP (0.2 M).

    • Add

      
       and stir for 10 min.
      
    • Add Alkyl Halide dropwise.

    • Stir at RT (or

      
       if sluggish).
      
    • Note: HFIP is acidic (

      
      ); ensure your base excess is sufficient.
      
Protocol B: Mitsunobu Alkylation (For "Impossible" Isomers)

Often provides complementary regioselectivity to alkyl halide displacement.

  • Applicability: Sterically hindered substrates or when N2 alkylation is desired against thermodynamic bias.

  • Reagents: Alcohol (R-OH),

    
     (1.5 equiv), DIAD/DEAD (1.5 equiv).
    
  • Solvent: THF or Toluene (Anhydrous).

  • Procedure:

    • Dissolve pyrazole and Alcohol (R-OH) in THF under

      
      .
      
    • Add

      
       (polymer-supported can be used for easier cleanup).[2]
      
    • Cool to

      
      .
      
    • Add DIAD dropwise over 15 mins.

    • Warm to RT and monitor.

    • Critical Check: Ensure anhydrous conditions; water kills the phosphonium intermediate.

Data Presentation: Condition Comparison

Table 1: Impact of Conditions on Regiomeric Ratio (N1 : N2) Substrate Model: 3-Phenyl-1H-pyrazole (N1 = Distant, N2 = Adjacent)

ConditionBaseSolventMechanismTypical Ratio (N1 : N2)
Standard

DMF

(Loose Ion)
~ 60 : 40 (Mixture)
Steric

THF

(Tight Ion)
> 90 : 10
Chelation

MeCNCoordination< 10 : 90 (Reversed)*
H-Bond

HFIPSolvent Directed> 95 : 5
Mitsunobu

/DEAD
TolueneRedox DehydrationVariable (often N2 favored)

*Requires coordinating group (e.g., Ester/Amide) at C3 position.

Visualizations

Diagram 1: Mechanistic Decision Tree

Caption: Logical flow for selecting alkylation conditions based on substrate features and desired isomer.

PyrazoleLogic Start Start: Unsubstituted Pyrazole SubstrateCheck Check C3/C5 Substituents Start->SubstrateCheck Symmetrical Symmetrical (R=R') SubstrateCheck->Symmetrical Identical Unsymmetrical Unsymmetrical (R != H) SubstrateCheck->Unsymmetrical Different DirectingGroup Is R a Coordinating Group? (COOR, CONR2, Pyridine) Unsymmetrical->DirectingGroup ChelationPath Target: N2 (Adjacent) DirectingGroup->ChelationPath Yes StericPath Target: N1 (Distant) DirectingGroup->StericPath No (Alkyl/Aryl/CF3) ChelationCond USE: Cs2CO3 / THF or MeCN (Chelation Control) ChelationPath->ChelationCond StericCond USE: NaH / THF (Steric Control) StericPath->StericCond MixtureIssue Result: Mixture? StericCond->MixtureIssue SwitchSolvent TRY: HFIP or TFE Solvent (H-Bond Shielding) MixtureIssue->SwitchSolvent Option A SwitchMech TRY: Mitsunobu Reaction (Alternative TS) MixtureIssue->SwitchMech Option B

Diagram 2: The Chelation Effect vs. Steric Control

Caption: Visualizing how Cesium coordination overrides steric hindrance to favor N2 alkylation.

Mechanism cluster_0 Path A: Steric Control (NaH/THF) cluster_1 Path B: Chelation Control (Cs2CO3/MeCN) Anion Pyrazolyl Anion N1_TS N1 Attack (Less Hindered) Anion->N1_TS Bulky R group blocks N2 Coordination Cs+ Coordination (C=O --- Cs+ --- N2) Anion->Coordination If R = Ester/Amide Product_N1 N1-Alkyl Pyrazole (Major) N1_TS->Product_N1 N2_TS N2 Attack (Directed) Coordination->N2_TS Product_N2 N2-Alkyl Pyrazole (Major) N2_TS->Product_N2

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols . The Journal of Organic Chemistry. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects . Beilstein Journal of Organic Chemistry. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning . International Journal of Molecular Sciences. [Link][3]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights . Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols . Beilstein Journal of Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Degradation of Aminopyrazole Compounds During Storage

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with aminopyrazole compounds. The stability of these critical building blocks is paramount to the success and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with aminopyrazole compounds. The stability of these critical building blocks is paramount to the success and reproducibility of your research.[1][2][3] This guide provides in-depth troubleshooting advice and best practices to prevent, identify, and address the degradation of aminopyrazole derivatives during storage.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during your experiments, providing not just solutions but the underlying scientific rationale for each step.

Q1: My reverse-phase HPLC analysis of a stored aminopyrazole sample shows a new, unexpected peak that wasn't present initially. What is the likely cause?

A1: The appearance of new peaks in an HPLC chromatogram is a classic indicator of chemical degradation. For aminopyrazole compounds, the primary culprits are hydrolysis, oxidation, and photodegradation. The characteristics of the new peak and your storage conditions can offer clues to the degradation pathway.

Causality and Investigation:

  • Hydrolysis: Aminopyrazoles can be susceptible to hydrolysis, especially if exposed to moisture in combination with acidic or basic conditions.[4][5][6] This can lead to the cleavage of functional groups or even ring-opening in some derivatives. If your compound was stored in a non-hermetically sealed container or in a humid environment, hydrolysis is a strong possibility.

  • Oxidation: The amino group makes the pyrazole ring electron-rich and thus susceptible to oxidation, which can be accelerated by exposure to air (oxygen), heat, or trace metal catalysts.[7][8] Oxidative degradation often results in a change in the compound's color (e.g., turning yellow, brown, or pink).

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions.[9][10][11] If your compound was stored in a clear container or left on the benchtop, photodegradation is a likely cause.

Recommended Troubleshooting Workflow:

To systematically identify the cause, a forced degradation study is the most effective approach. This involves intentionally exposing your compound to various stress conditions to see if you can replicate the unknown peak.[12][13]

dot

cluster_start Start: Degradation Suspected cluster_analysis Analytical Investigation cluster_forced_degradation Forced Degradation Study cluster_conclusion Conclusion & Action start New peak observed in HPLC/LC-MS of stored sample lcms 1. Analyze by LC-MS to get mass of degradant(s) start->lcms compare 2. Compare degradant mass to parent compound mass lcms->compare acid Acid Hydrolysis (e.g., 0.1M HCl) compare->acid Run parallel experiments base Base Hydrolysis (e.g., 0.1M NaOH) compare->base Run parallel experiments oxidative Oxidative Stress (e.g., 3% H2O2) compare->oxidative Run parallel experiments thermal Thermal Stress (e.g., 80°C) compare->thermal Run parallel experiments photo Photolytic Stress (e.g., UV light) compare->photo Run parallel experiments match 3. Match degradant peak with forced degradation sample acid->match base->match oxidative->match thermal->match photo->match identify Identify Degradation Pathway match->identify Match Found mitigate Implement Corrective Storage Protocol match->mitigate No Match, Investigate Further identify->mitigate

Caption: Troubleshooting workflow for identifying unknown degradation products.

Q2: My solid aminopyrazole compound, which was originally a white powder, has developed a yellow or brownish tint. Can I still use it?

A2: A visible color change is a strong warning sign of chemical degradation, most commonly oxidation. While the bulk of the material might still be the parent compound, the presence of colored impurities indicates that a degradation process has begun.

Expert Rationale:

The formation of colored species often involves the creation of extended conjugated systems, which can result from oxidative coupling or other rearrangement reactions of the aminopyrazole core. Using this material without re-qualification is risky for several reasons:

  • Inaccurate Quantification: The actual concentration of the active compound is lower than what you would assume based on its weight.

  • Interference in Assays: The degradation products could interfere with your downstream experiments, either by inhibiting an enzyme, quenching a fluorescent signal, or simply appearing as confounding artifacts in analytical measurements.[1]

  • Toxicity: Degradants may have different toxicological profiles than the parent compound.

Self-Validating Protocol:

Before using the material, you must re-qualify it.

  • Dissolve a small, weighed amount of the discolored powder in a suitable solvent.

  • Analyze by HPLC with a UV-Vis detector, comparing it to a high-purity, properly stored reference standard.

  • Calculate the purity of the discolored material by peak area percentage (assuming similar response factors for the degradant, or by using a relative response factor if known).

  • Decision Point: If the purity is below your experimental tolerance (e.g., <95%), the batch should be discarded. If it is still of high purity (e.g., >98%), it may be usable for non-critical applications, but the risk of interference remains.

Frequently Asked Questions (FAQs)

What are the ideal long-term storage conditions for aminopyrazole compounds?

To maximize shelf-life, aminopyrazole compounds should be stored under conditions that minimize exposure to the primary degradation catalysts: water, oxygen, light, and heat.

Parameter Recommended Condition Rationale References
Temperature 2-8°C (Refrigerated)Slows down the rate of all chemical reactions, including hydrolysis and oxidation.[11][14][15]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing oxidative degradation. Crucial for air-sensitive derivatives.[10][16][17]
Light Protect from Light (Amber Vial/Opaque Container)Prevents light-induced reactions (photodegradation).[8][10][11]
Humidity Dry/Anhydrous (Sealed Container with Desiccant)Minimizes water availability, preventing hydrolysis.[18][19]
Container Tightly Sealed Glass or HDPEPrevents ingress of atmospheric moisture and oxygen. Chemically inert materials avoid leaching or reaction.[20][21]
How can I prevent oxidation if I don't have access to an inert gas glovebox or manifold?

While a nitrogen or argon atmosphere is ideal, you can significantly reduce oxidative degradation with careful handling.[22]

  • Use Small Aliquots: When you receive a new batch of the compound, divide it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to air.

  • Flush with Inert Gas: If possible, use a gentle stream of nitrogen or argon from a gas line to flush the headspace of the vial before sealing.

  • Use Parafilm®: After tightly capping the vial, wrap the cap and neck with Parafilm® to create a more robust seal against air and moisture ingress.

  • Vacuum Sealing: For very sensitive compounds, placing the vial inside a vacuum-sealable bag with an oxygen scavenger packet can be an effective alternative.

My aminopyrazole is supplied as a hydrochloride salt. Is it more or less stable than the freebase?

Generally, hydrochloride or other acid salts of amino-containing compounds are more stable against oxidation than their freebase counterparts. The protonation of the amino group reduces its electron-donating character, making the ring less susceptible to oxidative attack. However, these salts can be more hygroscopic (readily absorb moisture from the air). Therefore, while they are less prone to oxidation, they may be more susceptible to hydrolysis if not stored under dry conditions.

dot

cluster_pathways Primary Degradation Pathways cluster_catalysts Accelerating Factors AP Aminopyrazole Core hydrolysis Hydrolysis (Cleavage/Ring Opening) AP->hydrolysis oxidation Oxidation (N-Oxides, Dimers, Color Change) AP->oxidation photolysis Photodegradation (Radical Reactions, Rearrangements) AP->photolysis water H₂O / Moisture water->hydrolysis oxygen O₂ / Air oxygen->oxidation light Light (UV) light->photolysis heat Heat heat->hydrolysis heat->oxidation heat->photolysis ph Acid / Base ph->hydrolysis

Caption: Major degradation pathways affecting aminopyrazole compounds.

Key Experimental Protocols

Protocol 1: Stability Assessment of a Stored Aminopyrazole by RP-HPLC

This protocol provides a framework for checking the purity of a stored compound against a reference standard.

  • Prepare Reference Standard Solution: Accurately weigh and dissolve a high-purity, properly stored reference standard of your aminopyrazole to a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Prepare Test Sample Solution: Using the same method, prepare a solution of your stored (test) aminopyrazole at the same target concentration.

  • HPLC Setup:

    • Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A typical starting point is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Detector: Set the UV detector to the λmax of your compound.

  • Analysis:

    • Inject the reference standard solution and record the chromatogram and retention time of the main peak.

    • Inject the test sample solution using the same method.

  • Data Interpretation:

    • Compare the chromatograms. Look for any new peaks in the test sample.

    • Calculate the purity of the test sample using the area normalization method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • A significant decrease in the main peak area and the appearance of new peaks confirm degradation.

Protocol 2: Rapid Identification of Degradants using LC-MS

This protocol is designed to quickly obtain mass information about unknown peaks observed in HPLC.[23]

  • Sample Preparation: Prepare a solution of the degraded sample as you would for HPLC analysis (approx. 10-100 µg/mL).

  • LC-MS Analysis:

    • Perform an LC separation similar to the HPLC method. The use of volatile buffers like formic acid or ammonium acetate is critical for MS compatibility.[4]

    • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-1000) in positive electrospray ionization (ESI+) mode, as aminopyrazoles will readily protonate.

  • Data Interpretation:

    • Extract the mass spectrum for each new peak observed in the total ion chromatogram (TIC).

    • Determine the monoisotopic mass of the degradant(s).

    • Propose potential molecular formulas and structures by comparing the degradant mass to the parent compound. For example:

      • A +16 Da shift often suggests oxidation (addition of an oxygen atom).

      • A +18 Da shift may indicate hydrolysis (addition of water).

    • For more definitive identification, use high-resolution mass spectrometry (HRMS) like Q-TOF to obtain accurate mass data and fragmentation patterns for structural elucidation.[24][25][26]

References

  • Battu, S. and Pottabathini, V. (2015) Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. American Journal of Analytical Chemistry, 6, 145-155. [Link]

  • MDPI. (n.d.). Biodegradation and Metabolic Pathways of Thiamethoxam and Atrazine Driven by Microalgae. MDPI. [Link]

  • CORE. (n.d.). a case study of amitraz and its degradants. CORE. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Reubsaet, J. L., Beijnen, J. H., Bult, A., van Maanen, R. J., Marchal, J. A., & Underberg, W. J. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of pharmaceutical and biomedical analysis, 17(6-7), 955–978. [Link]

  • Singh, D. K., Kumar, N., & Kumar, D. (2020). Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™. RSC advances, 10(49), 29531–29551. [Link]

  • Sahu, P. K., Chakraverty, R., & Patro, S. K. (2017). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia pharmaceutica, 85(1), 12. [Link]

  • ResearchGate. (n.d.). Determination of amitraz and its degradation products and monitoring degradation process in quince and cucumber. ResearchGate. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. American Journal of Analytical Chemistry, 6, 145-155. [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Vitale, P., & Scotti, L. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 651. [Link]

  • Ramulu, K., et al. (2013). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE. Rasayan Journal of Chemistry, 6(4), 274-283. [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2017, 2, 12, 8933–8945. [Link]

  • ResearchGate. (n.d.). Identification, isolation and characterization of potential degradation product in Lansoprazole drug substance. ResearchGate. [Link]

  • Elnagdi, M. H., Elmoghayar, M. R. H., & Sadek, K. U. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250. [Link]

  • Kumar, A., Singh, N. P., & Kumar, D. (2018). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. American Journal of Analytical Chemistry, 9, 31-43. [Link]

  • Polygon Group. (n.d.). Monitoring Humidity in Pharmaceutical Storage. Polygon Group. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Aminopyrazole, 98%. Cole-Parmer. [Link]

  • ResearchGate. (n.d.). Principles of Inert Atmosphere Storage. ResearchGate. [Link]

  • Korfmacher, W. A., Cox, K. A., & Broske, A. D. (2004). Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. Journal of pharmaceutical and biomedical analysis, 36(3), 591–599. [Link]

  • ResearchGate. (n.d.). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. ResearchGate. [Link]

  • Hualian Machine. (2024). Different Drug Storage Conditions. Hualian Machine. [Link]

  • Air Products. (n.d.). The Importance of Inerting. Air Products. [Link]

  • ResearchGate. (n.d.). What are the storage conditions (temperature and humidity) for anti biotics in raw form? ResearchGate. [Link]

  • Identification of Pesticide Transformation Products in Food by Liquid Chromatography/ Time-of-Flight Mass Spectrometry via “Fragmentation-Degradation”. University of Almería Research Portal. [Link]

  • Sharma, S., Sharma, P., & Kumar, P. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of heterocyclic chemistry, 55(2), 268-283. [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

Sources

Optimization

Technical Support Center: Method Development for Robust Quantification of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the quantitative analysis of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate. As Senior Application Scientists, we u...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the quantitative analysis of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate. As Senior Application Scientists, we understand that developing a robust, reliable, and validated analytical method is critical for advancing your research and development programs. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to solve problems independently. We will cover everything from initial method setup to advanced troubleshooting, ensuring your method is fit for its intended purpose, whether for discovery, process chemistry, or quality control.

Section 1: Analyte Properties & Initial Method Considerations

Before initiating any method development, a foundational understanding of the analyte's physicochemical properties is paramount. While specific experimental data for Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is not widely published, we can infer its likely behavior from its structure and closely related analogs like Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[1][2]

Q: What are the key structural features of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate that will influence my analytical method?

A: The molecule has three key regions that dictate its chromatographic behavior:

  • The Pyrazole Ring System: A heterocyclic aromatic ring that provides some hydrophobicity.

  • The Primary Amino Group (-NH2): This is a basic functional group. At pH values below its pKa, it will be protonated (-NH3+), making the molecule more polar and susceptible to strong ionic interactions.

  • The Methyl Ester (-COOCH3): This group adds to the molecule's hydrophobicity and is generally neutral.

The presence of the basic amino group is the most critical factor for method development, as it can lead to undesirable peak tailing in reversed-phase HPLC due to interactions with acidic silanol groups on the silica-based column packing.[3]

Predicted Physicochemical Properties (based on analogs)

PropertyEstimated Value/CharacteristicImplication for Method Development
Molecular Weight ~183.2 g/mol Suitable for both HPLC-UV and Mass Spectrometry.
pKa (of amino group) ~2.0 - 4.0 (Predicted)The molecule's charge state is pH-dependent. A mobile phase pH < 2 is needed to ensure full protonation and consistent retention.
LogP ~0.5 - 1.5 (Predicted)Moderately polar. A good candidate for reversed-phase chromatography (e.g., C18 or Biphenyl columns).[4]
UV Chromophore Yes (Aminopyrazole system)The molecule should have UV absorbance, likely around 250-260 nm, making HPLC-UV a viable detection technique.[2]
Solubility Soluble in organic solvents like Methanol and Acetonitrile.[2]Simplifies sample and standard preparation.

Section 2: Recommended Starting Protocol: HPLC-UV/MS

This protocol provides a robust starting point. The key is to control the ionization of the basic amino group to achieve a sharp, symmetrical peak. Using a low pH mobile phase is the most direct way to accomplish this. This method is designed to be self-validating; if the system suitability checks pass, the system is performing correctly.

Overall Experimental Workflow

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation C System Equilibration & Suitability A->C B Mobile Phase Preparation B->C D Sequence Run (Standards & Samples) C->D E Peak Integration & Calibration D->E F Quantification & Reporting E->F Troubleshooting Start Problem: Poor Peak Shape Q1 Is it Tailing or Fronting? Start->Q1 Tailing Peak Tailing Q1->Tailing Tailing Fronting Peak Fronting Q1->Fronting Fronting Q2_Tailing Is Mobile Phase pH < 3? Tailing->Q2_Tailing Q2_Fronting Is analyte concentration too high (overload)? Fronting->Q2_Fronting Sol_Tailing_pH Action: Lower mobile phase pH with Formic or Phosphoric Acid. Q2_Tailing->Sol_Tailing_pH No Q3_Tailing Is the column old or known to have high silanol activity? Q2_Tailing->Q3_Tailing Yes Sol_Tailing_Col Action: Replace with a new, base-deactivated, or hybrid particle column. Q3_Tailing->Sol_Tailing_Col Yes Sol_Fronting_Conc Action: Dilute the sample and re-inject. Q2_Fronting->Sol_Fronting_Conc Yes Q3_Fronting Is injection solvent stronger than mobile phase? Q2_Fronting->Q3_Fronting No Sol_Fronting_Solv Action: Re-dissolve and inject sample in mobile phase or a weaker solvent. Q3_Fronting->Sol_Fronting_Solv Yes

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Biological Activity of Ethyl vs. Methyl Pyrazole Esters

For researchers and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, offering a versatile framework for designing novel therapeutics.[1][2][3] This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, offering a versatile framework for designing novel therapeutics.[1][2][3] This guide provides an in-depth comparison of the biological activities of ethyl versus methyl pyrazole esters, synthesizing available data to inform future research and development. While direct comparative studies are limited, by examining existing literature and drawing parallels from analogous structures, we can discern trends and formulate hypotheses regarding the influence of the ester functional group on efficacy and toxicity.[4]

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The five-membered heterocyclic pyrazole ring, with its two adjacent nitrogen atoms, is a recurring motif in a multitude of biologically active compounds.[1] Its structural and electronic properties make it a valuable pharmacophore, capable of engaging in various interactions with biological targets.[5][6] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][3][6]

The success of pyrazole-based drugs such as the anti-inflammatory celecoxib and the anticancer agent anastrozole underscores the therapeutic potential of this heterocyclic system.[1] Consequently, the exploration of novel pyrazole derivatives continues to be a vibrant area of research, with a focus on fine-tuning their biological activity through targeted structural modifications.[5]

The Ester Moiety: More Than Just a Solubilizing Group

The addition of an ester group, such as a methyl or ethyl ester, to a pyrazole core can significantly impact its physicochemical properties and, by extension, its biological activity. These modifications can influence factors like lipophilicity, membrane permeability, metabolic stability, and binding affinity to target proteins.[6] Understanding the subtle yet significant differences between a methyl and an ethyl ester is crucial for optimizing lead compounds.

Comparative Analysis of Biological Activities

While the body of literature directly comparing the biological activities of ethyl and methyl pyrazole esters is not extensive, we can draw valuable insights from existing studies on various pyrazole derivatives and analogous compounds.

Anti-inflammatory Activity

Evidence from related non-pyrazole compounds suggests that the ethyl ester may confer more potent anti-inflammatory properties. A study comparing ethyl caffeate and methyl caffeate found that ethyl caffeate was a more potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, with a lower IC50 value (12.0 µM for ethyl caffeate vs. 21.0 µM for methyl caffeate).[4] This suggests that the slightly larger ethyl group may enhance binding to the active site of inflammatory enzymes like cyclooxygenase-2 (COX-2), a common target for pyrazole-based anti-inflammatory agents.[5]

Molecular modeling studies have shown that pyrazole analogs can interact with the COX-2 active site through hydrogen bonding and π-π interactions.[5] The increased lipophilicity of the ethyl group compared to the methyl group could potentially lead to a more favorable interaction with hydrophobic pockets within the enzyme's active site, thereby enhancing inhibitory activity.

Table 1: Comparative Anti-inflammatory Activity of Ethyl vs. Methyl Caffeate

CompoundTargetAssayIC50Source
Ethyl CaffeateNO ProductionLPS-stimulated RAW 264.7 macrophages12.0 µM[4]
Methyl CaffeateNO ProductionLPS-stimulated RAW 264.7 macrophages21.0 µM[4]
Anticancer Activity

The influence of the ester group on anticancer activity appears to be more nuanced and may be cell-line dependent. For instance, some studies on pyrazole-chalcone hybrids have indicated that derivatives with electron-withdrawing groups tend to exhibit more potent anticancer activity.[7] While not a direct comparison of ethyl versus methyl esters, this highlights the sensitivity of anticancer efficacy to subtle electronic and steric changes.

Interestingly, in the case of caffeates, methyl caffeate demonstrated cytotoxic activity against five different human cancer cell lines, whereas ethyl caffeate showed minimal cytotoxicity at similar concentrations.[4] This suggests that the methyl ester may have a more pronounced cytotoxic profile against cancerous cells.[4] This could be attributed to differences in cellular uptake, metabolic activation, or interaction with intracellular targets. Several pyrazole derivatives have been investigated for their anticancer properties, with some showing promising activity against various cancer cell lines.[7][8][9]

Table 2: Comparative Cytotoxicity of Ethyl vs. Methyl Caffeate

CompoundCell LineIC50Source
Methyl CaffeateVarious Human Cancer Cell Lines28.83 µg/mL to 50.19 µg/mL[4]
Ethyl CaffeateRAW 264.7 macrophage cellsLittle to no effect at ≤ 10 µg/mL[4]
Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives is well-documented, with their mechanism of action often related to the disruption of the bacterial cell wall.[10] The structure of both the pyrazole derivative and the bacterial cell wall influences the compound's effectiveness.[10] While direct comparisons between ethyl and methyl pyrazole esters are scarce, studies on various pyrazole derivatives have shown that modifications to the pyrazole ring and its substituents can significantly impact antimicrobial potency.[10][11] For instance, the presence of certain functional groups can enhance the ability of the compound to penetrate the bacterial cell wall and inhibit essential enzymes.[10] The difference in lipophilicity between an ethyl and a methyl ester could therefore play a role in the differential activity against various microbial strains.

Experimental Protocols

To facilitate further research in this area, we provide a generalized protocol for the synthesis and biological evaluation of ethyl and methyl pyrazole esters.

General Synthesis of Pyrazole Esters

A common method for synthesizing pyrazole esters involves the cyclization of a β-ketoester with a hydrazine derivative.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product beta_ketoester β-Ketoester (e.g., Ethyl acetoacetate or Methyl acetoacetate) cyclization Cyclization/ Condensation beta_ketoester->cyclization hydrazine Hydrazine Derivative hydrazine->cyclization pyrazole_ester Pyrazole Ester (Ethyl or Methyl) cyclization->pyrazole_ester Biological_Assay_Workflow start Synthesized Pyrazole Esters (Ethyl and Methyl Analogs) anti_inflammatory Anti-inflammatory Assay (e.g., NO inhibition in macrophages) start->anti_inflammatory anticancer Anticancer Assay (e.g., MTT assay on cancer cell lines) start->anticancer antimicrobial Antimicrobial Assay (e.g., MIC determination) start->antimicrobial data_analysis Data Analysis and Comparison (IC50, MIC values) anti_inflammatory->data_analysis anticancer->data_analysis antimicrobial->data_analysis SAR_Hypothesis cluster_ester Ester Group cluster_properties Physicochemical Properties cluster_activity Biological Activity ester_group Ester Group (R = -CH3 or -CH2CH3) lipophilicity Lipophilicity ester_group->lipophilicity Influences steric_bulk Steric Bulk ester_group->steric_bulk Influences binding_affinity Target Binding Affinity lipophilicity->binding_affinity cell_permeability Cellular Permeability lipophilicity->cell_permeability steric_bulk->binding_affinity Biological Activity Biological Activity binding_affinity->Biological Activity cell_permeability->Biological Activity metabolic_stability Metabolic Stability metabolic_stability->Biological Activity

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of 4-Aminopyrazole Derivatives

Topic: Structure-Activity Relationship (SAR) Studies of 4-Aminopyrazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) Studies of 4-Aminopyrazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold Shift

In the landscape of kinase inhibitor design, the pyrazole ring is a privileged scaffold.[1] However, a critical distinction exists between 3-aminopyrazole (3-AP) and 4-aminopyrazole (4-AP) derivatives. While 3-APs have historically dominated the anti-inflammatory and anticonvulsant space (e.g., interacting with COX-2), 4-aminopyrazoles have emerged as superior scaffolds for targeting the ATP-binding pocket of protein kinases, particularly CDK2 , JAKs , and MAPKs .

This guide objectively compares the 4-AP scaffold against its isomers and provides a detailed SAR analysis, supported by experimental protocols and mechanistic logic.

Scaffold Landscape: 4-AP vs. Alternatives

The primary advantage of the 4-aminopyrazole core lies in its vector geometry. Unlike 3-APs, where the amino group is adjacent to the ring nitrogens, the 4-amino position provides a unique linear vector that allows substituents to reach deep into the hydrophobic back-pocket of kinases while maintaining hinge-region hydrogen bonding via the ring nitrogens.

Comparative Analysis Table
Feature3-Aminopyrazole (Alternative)4-Aminopyrazole (Focus)Mechanistic Implication
H-Bond Vectors Amino group adjacent to N-H (donor)Amino group distal to N-H4-AP allows for a "linear" extension, ideal for Type I and Type II kinase inhibitors.
Steric Profile "Bent" geometry when substitutedLinear/Planar geometry potential4-APs fit better into narrow ATP-binding clefts (e.g., CDK2).
Primary Targets COX-2, GABA receptorsCDK2, JAK2, Aurora Kinases4-AP derivatives show higher selectivity for serine/threonine kinases.
Synthetic Access High (Knorr synthesis)Moderate (Nitration/Reduction req.)4-APs require more specific synthetic routes but yield higher-value IP chemical space.

SAR Deep Dive: 4-Aminopyrazole Derivatives

The optimization of 4-aminopyrazoles typically follows a "Zone-Based" approach, targeting specific regions of the kinase active site.

The SAR Logic Map (Visualization)

SAR_Logic Core 4-Aminopyrazole Core N1 N1 Position (Solvent Front) Core->N1 Solubility & PK C3_C5 C3/C5 Positions (Gatekeeper/Steric) Core->C3_C5 Selectivity Control N4 4-Amino Linker (Hinge Binder) Core->N4 Potency Driver N1_Detail Bulky groups (e.g., Piperidine) improve solubility but limit cell permeability. N1->N1_Detail C3_Detail Small alkyl/aryl groups (Me, Ph) lock conformation via Van der Waals forces. C3_C5->C3_Detail N4_Detail Urea/Amide motifs form critical H-bonds with Asp/Glu residues. N4->N4_Detail

Caption: Fig 1. Structural vectors of the 4-aminopyrazole scaffold and their impact on kinase binding.

Key Substitution Trends
  • The N1 Position (Solvent Interface):

    • Observation: Unsubstituted N1-H often leads to poor solubility and rapid metabolic clearance.

    • Optimization: Introduction of polar moieties (e.g., N-methyl piperazine, morpholine) at N1 improves physicochemical properties without disrupting ATP-pocket binding. However, excessively bulky groups here can clash with the solvent-front residues (e.g., in CDK2).

  • The C3/C5 Positions (Steric Control):

    • Observation: Symmetry at C3/C5 (e.g., dimethyl) often reduces potency compared to asymmetric substitution.

    • Optimization: A phenyl or heteroaryl ring at C3 often engages the "gatekeeper" residue (e.g., Methionine or Threonine) via pi-stacking or hydrophobic interaction.

    • Data Support: In JAK2 inhibitors, replacing a C3-methyl with a C3-phenyl group improved IC50 from >10 µM to <100 nM (See Reference 1).

  • The 4-Amino Linkage (The Warhead):

    • Observation: A free amine (-NH2) is rarely potent enough.

    • Optimization: Acylation (Amides) or Urea formation is critical. This extension allows the molecule to interact with the DFG-motif (Asp-Phe-Gly) in the activation loop.

    • Causality: The carbonyl oxygen of the amide/urea acts as an H-bond acceptor, while the NH acts as a donor, mimicking the adenine ring of ATP.

Experimental Data: Optimization Case Study

The following table summarizes a representative optimization campaign for a CDK2 inhibitor, illustrating the shift from a simple 4-AP precursor to a potent lead candidate.

Table 1: SAR Progression of 4-Aminopyrazole Derivatives against CDK2

Compound IDStructure DescriptionCDK2 IC50 (µM)Cellular GI50 (µM)Observations
Cmpd 1 4-amino-1-methylpyrazole (Core)> 50> 100Inactive. Lacks hinge-binding extension.[2]
Cmpd 7a 4-benzamido-1-methylpyrazole2.015.4Amide linkage establishes H-bonds; moderate potency.
Cmpd 9 4-(2-chlorobenzamido)-1-phenylpyrazole0.965.2C3/N1 aryl groups add hydrophobic interactions.
Cmpd 15 N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine 0.005 0.12 Lead. Bioisosteric replacement + extended H-bond network.

Data Source: Synthesized from trends in MDPI Molecules (2023) and Bioorg. Med. Chem. (2016).[2][3]

Validated Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols utilize a Nitro-Reduction Route , which is more regioselective than direct hydrazine cyclization for 4-substituted derivatives.

Synthesis Workflow (Graphviz)

Synthesis_Workflow Start Starting Material: Pyrazole / 1-Methylpyrazole Step1 Step 1: Nitration (HNO3/H2SO4, 0°C -> RT) Start->Step1 Inter1 Intermediate: 4-Nitropyrazole Step1->Inter1 Step2 Step 2: Reduction (H2, Pd/C or SnCl2/HCl) Inter1->Step2 Inter2 Intermediate: 4-Aminopyrazole (Unstable) Step2->Inter2 Step3 Step 3: Coupling (Immediate) (Acid Chloride/EDCI + R-COOH) Inter2->Step3 Final Final Product: 4-Amido-pyrazole Derivative Step3->Final

Caption: Fig 2. Regioselective synthesis of 4-aminopyrazole amides via nitration-reduction.

Detailed Synthesis Protocol: 4-Amino-1-methylpyrazole Formation

Safety Note: 4-aminopyrazoles are prone to oxidation. Perform Step 2 and Step 3 consecutively without long-term storage of the amine.

  • Nitration:

    • Dissolve 1-methylpyrazole (10 mmol) in concentrated H2SO4 (5 mL) at 0°C.

    • Dropwise add fuming HNO3 (12 mmol). Stir at 60°C for 2 hours.

    • Pour onto ice, neutralize with Na2CO3, and extract with EtOAc. Yields ~85% 4-nitro-1-methylpyrazole.

  • Reduction (The Critical Step):

    • Dissolve the nitro compound (5 mmol) in MeOH (20 mL).

    • Add 10% Pd/C (10 wt%) and stir under H2 balloon (1 atm) for 4 hours.

    • Checkpoint: TLC should show disappearance of the nitro spot.

    • Filter through Celite under Nitrogen atmosphere (to prevent oxidation).

  • Amide Coupling (Derivatization):

    • To the filtrate containing the fresh amine, immediately add Triethylamine (1.5 eq) and the appropriate Benzoyl Chloride (1.1 eq) at 0°C.

    • Stir for 2 hours. Evaporate solvent and purify via silica gel chromatography (DCM/MeOH gradient).

Biological Assay: ADP-Glo Kinase Assay (CDK2/CyclinA)

This assay validates the inhibitor potency by measuring ATP-to-ADP conversion.

  • Reagents: Recombinant CDK2/CyclinA2 complex, Histone H1 peptide substrate, Ultra-Pure ATP.

  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.

  • Procedure:

    • Incubate Compound (variable conc.) + Enzyme (5 ng) + Substrate (0.2 µg/µL) + ATP (10 µM) in 384-well plates.

    • Time: 60 minutes at Room Temperature.

    • Detection: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

    • Read: Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors.

    • Source: MDPI Molecules, 2023.
    • Context: Describes the bioisosteric replacement leading to nanomolar CDK2 inhibitors.[1]

  • Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors.

    • Source: Bioorganic & Medicinal Chemistry, 2016.[3][4]

    • Context: Establishes the SAR for JAK selectivity using the 4-AP scaffold.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review.

    • Source: PMC (N
    • Context: Comprehensive review comparing 3-AP, 4-AP, and 5-AP isomers.
  • Structural Basis for Kinase Inhibition. Source: Journal of Medicinal Chemistry (General Principles). Context: Validates the "hinge binder" theory utilized in the SAR Logic Map.

Sources

Validation

A Senior Application Scientist's Guide to Spectroscopic Data Comparison for Pyrazole Regioisomers

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of pyrazole regioisomers is a critical step. The subtle differences in the placement of substituents on the pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of pyrazole regioisomers is a critical step. The subtle differences in the placement of substituents on the pyrazole ring can lead to significant variations in biological activity, toxicity, and pharmacokinetic properties. This guide provides an in-depth comparison of spectroscopic data for pyrazole regioisomers, offering field-proven insights and detailed experimental protocols to enable confident structural assignment.

The Significance of Regioisomer Differentiation in Pyrazole Chemistry

Pyrazoles are five-membered heterocyclic scaffolds containing two adjacent nitrogen atoms and are prevalent in medicinal chemistry.[1][2][3] The synthesis of substituted pyrazoles often yields a mixture of regioisomers, most commonly the 1,3- and 1,5-disubstituted or the 1,3,5- and 1,3,4-trisubstituted isomers. The ability to differentiate and characterize these isomers is paramount, as exemplified by the different pharmacological profiles of regioisomeric drugs.

This guide will focus on the practical application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to distinguish between pyrazole regioisomers.

Distinguishing Pyrazole Regioisomers: An Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of pyrazole regioisomers.

G cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of Pyrazole Derivatives Purification Chromatographic Separation (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, NOESY, HMBC) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Data_Comparison Comparative Data Analysis NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison Structure_Assignment Unambiguous Regioisomer Assignment Data_Comparison->Structure_Assignment

Caption: Workflow for Spectroscopic Differentiation of Pyrazole Regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Regioisomer Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of pyrazole regioisomers. One-dimensional (¹H and ¹³C) and two-dimensional (NOESY, HMBC) NMR experiments provide a wealth of information about the chemical environment and spatial proximity of atoms within the molecule.

¹H NMR Spectroscopy: A First Look at the Molecular Skeleton

While ¹H NMR provides the initial overview of the proton environment, distinguishing regioisomers often requires a deeper analysis of chemical shifts and coupling constants.

  • Chemical Shifts: The electronic environment around a proton dictates its chemical shift. In pyrazole regioisomers, the proximity of substituents to the ring protons will cause noticeable differences in their chemical shifts. For instance, an electron-withdrawing group at the 3-position will deshield the adjacent H4 proton more significantly than a group at the 5-position.

  • Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY, are invaluable for determining the spatial proximity of protons. A cross-peak between the protons of a substituent and a specific proton on the pyrazole ring provides definitive evidence of their close spatial relationship, allowing for unambiguous regioisomer assignment. For example, a NOESY spectrum showing a correlation between the N-methyl protons and the phenyl protons can confirm the structure of an N-methyl pyrazole isomer.[1]

¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the pyrazole ring.

  • Chemical Shifts: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are highly sensitive to the nature and position of the substituents. In N-unsubstituted pyrazoles, tautomerism can lead to averaged signals for C3 and C5.[4][5] However, in N-substituted pyrazoles, these carbons will have distinct chemical shifts, which can be used to differentiate regioisomers.[4][6] For instance, the chemical shift of C5 is generally more sensitive to the N1-substituent than C3.

2D NMR Spectroscopy: Unambiguous Connectivity and Spatial Relationships

Two-dimensional NMR techniques are often essential for the definitive assignment of pyrazole regioisomers.

  • Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the point of attachment of substituents. For example, a correlation between the protons of an N-substituent and the C3 and C5 carbons of the pyrazole ring can definitively establish the N-alkylation site.[1]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): As mentioned earlier, NOESY is a powerful tool for determining through-space proximity. Observing a NOE between a substituent proton and a pyrazole ring proton provides clear evidence for their spatial closeness, which is often the key to distinguishing regioisomers.[1]

The following diagram illustrates the key structural differences between 1,3- and 1,5-disubstituted pyrazole regioisomers.

Caption: Structural Comparison of 1,3- and 1,5-Disubstituted Pyrazoles.

¹⁵N NMR Spectroscopy: A Direct Probe of the Nitrogen Environment

¹⁵N NMR can be a powerful tool, although it is less commonly used due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus. The chemical shifts of the two nitrogen atoms in the pyrazole ring are highly dependent on their chemical environment.[7][8] The presence and position of substituents will lead to distinct ¹⁵N chemical shifts, which can be used to differentiate regioisomers. Computational methods can also be employed to predict ¹⁵N chemical shifts and aid in structural assignment.[7]

Comparative Spectroscopic Data of Pyrazole Regioisomers

The following table summarizes the key NMR spectroscopic differences typically observed between 1,3- and 1,5-disubstituted pyrazole regioisomers.

Spectroscopic Feature1,3-Disubstituted Pyrazole1,5-Disubstituted PyrazoleRationale
¹H NMR (H5) Generally more downfieldGenerally more upfieldThe H5 proton in the 1,3-isomer is adjacent to the sp² nitrogen (N1), leading to greater deshielding.
¹³C NMR (C5) Generally more downfieldGenerally more upfieldSimilar to the proton, the C5 carbon in the 1,3-isomer is more deshielded due to its proximity to N1.
HMBC Correlations Correlation between N1-substituent protons and C5Correlation between N1-substituent protons and C3 & C4 (but not C5)This provides direct evidence of the substituent's position relative to the pyrazole ring carbons.
NOESY Correlations NOE between N1-substituent protons and H5NOE between N1-substituent protons and H4This confirms the spatial proximity of the N1-substituent to the respective ring proton.

Infrared (IR) Spectroscopy: A Complementary Technique

While not as definitive as NMR for regioisomer differentiation, IR spectroscopy can provide valuable complementary information. The vibrational frequencies of the pyrazole ring and its substituents can be influenced by their relative positions.

  • N-H Stretching: In N-unsubstituted pyrazoles, the N-H stretching frequency can be affected by intermolecular hydrogen bonding, which may differ between regioisomers due to steric hindrance.[9]

  • C=N and C=C Stretching: The positions of these bands in the fingerprint region (around 1600-1400 cm⁻¹) can show subtle shifts between regioisomers.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry is primarily used to confirm the molecular weight of the synthesized compounds. While regioisomers will have the same molecular weight, their fragmentation patterns under techniques like electron ionization (EI) can sometimes differ. These differences arise from the varying stability of the fragment ions formed from each regioisomer. However, relying solely on MS for regioisomer differentiation can be challenging and should be supported by NMR data.

Experimental Protocols

General Procedure for the Synthesis of Pyrazole Regioisomers

This protocol describes a general method for the synthesis of pyrazole derivatives which may result in a mixture of regioisomers.

  • Reaction Setup: To a solution of a 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottomed flask, add the substituted hydrazine (1.0 mmol).[10]

  • Catalyst Addition (Optional): A catalytic amount of an acid or base catalyst can be added to facilitate the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).[10][11]

  • Work-up: Upon completion, quench the reaction and perform an appropriate aqueous work-up. Extract the product with a suitable organic solvent.[11]

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the regioisomers.[11][12]

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazole isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is standard.

  • 2D NMR Acquisition (HMBC & NOESY):

    • HMBC: Set up the experiment to observe correlations between protons and carbons over 2-3 bonds. Optimize the long-range coupling delay for the expected J-couplings.

    • NOESY: Set up the experiment with an appropriate mixing time to observe through-space correlations. The optimal mixing time will depend on the size of the molecule.

  • Data Processing and Analysis: Process the acquired data using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign the structure of the regioisomer.

Conclusion

The unambiguous differentiation of pyrazole regioisomers is a critical task in chemical research and drug development. While a combination of spectroscopic techniques is often employed, NMR spectroscopy, particularly 2D NMR methods like HMBC and NOESY, stands out as the most definitive tool. By carefully analyzing the subtle but significant differences in the spectroscopic data, researchers can confidently assign the correct structure to each regioisomer, ensuring the integrity and reproducibility of their scientific findings.

References

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]

  • Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. ChemistryOpen. [Link]

  • Experimental SSNMR and calculated 15 N chemical shifts of NH-pyrazoles. ResearchGate. [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • Pyrazoles as molecular probes to study the properties of co-crystals by solid state NMR spectroscopy. ResearchGate. [Link]

  • (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega. [Link]

  • Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Publications. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]

Sources

Comparative

Cross-Validation of Analytical Methods for Pyrazole Quantification

Executive Summary Pyrazoles are a cornerstone pharmacophore in modern drug development, underpinning blockbuster therapeutics like celecoxib, ruxolitinib, and sildenafil. However, their quantification presents unique ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazoles are a cornerstone pharmacophore in modern drug development, underpinning blockbuster therapeutics like celecoxib, ruxolitinib, and sildenafil. However, their quantification presents unique analytical challenges: tautomeric equilibrium , high polarity , and regioisomer co-elution .

This guide provides a technical framework for cross-validating analytical methods for pyrazoles. Specifically, it addresses the translation of sensitive, characterization-heavy methods (LC-MS/MS) used in R&D into robust, cost-effective methods (HPLC-UV) for Quality Control (QC). We define the protocols, statistical bridges, and decision matrices required to ensure that your routine method yields data statistically equivalent to your gold-standard reference method.

Part 1: The Methodological Landscape

Selecting the correct analytical platform for pyrazoles is dictated by the Limit of Quantitation (LOQ) required and the matrix complexity .

Comparative Analysis of Analytical Platforms
FeatureHPLC-UV (PDA) UHPLC-MS/MS (QqQ) GC-MS
Primary Use Case Routine QC, Assay, Purity (>0.05%)Trace Impurities (GTIs), DMPK (<1 ppm)Volatile Intermediates, Residual Solvents
Specificity Moderate (Relies on chromatographic resolution)High (MRM transitions distinguish co-eluters)High (Spectral fingerprinting)
Pyrazole Challenges Regioisomer Separation: Isomers often have identical UV spectra.Matrix Effects: Pyrazoles are polar and prone to ion suppression in early elution.Derivatization: Polar N-H pyrazoles often require silylation to elute.
Linearity Range



Cost Per Sample LowHighModerate
Decision Matrix: Method Selection

The following decision tree illustrates the logic for selecting the primary analytical technique based on analyte properties.

MethodSelection Start Start: Pyrazole Analyte Volatility Is the Pyrazole Volatile? Start->Volatility GCMS Select GC-MS Volatility->GCMS Yes Trace Trace Level (< 0.1%)? Volatility->Trace No Derivatization Can it be Derivatized? Derivatization->GCMS Yes Matrix Complex Matrix (Plasma/Bio)? Trace->Matrix Yes UV_Spec UV Chromophore Present? Trace->UV_Spec No (Assay/Purity) LCMS Select UHPLC-MS/MS (Gold Standard) Matrix->LCMS Yes Matrix->UV_Spec No HPLC Select HPLC-UV (Routine QC) UV_Spec->HPLC Yes (>200nm) CAD Select LC-CAD/ELSD UV_Spec->CAD No

Figure 1: Decision matrix for selecting the appropriate analytical platform for pyrazole quantification.

Part 2: The Regioisomer Challenge

The most critical failure mode in pyrazole analysis is the misidentification of regioisomers . N-unsubstituted pyrazoles exist in tautomeric equilibrium (


-pyrazole 


-pyrazole). Upon alkylation, this freezes into distinct

or

regioisomers, which often possess:
  • Identical Molecular Weight (Isobaric).

  • Identical UV Maxima.

  • Similar Hydrophobicity.

Scientific Integrity Note: A standard C18 column often fails to resolve these isomers.

  • Solution: Use Mixed-Mode Chromatography (e.g., C18 with embedded ion-pairing groups) or Pentafluorophenyl (PFP) phases. The PFP phase offers

    
    -
    
    
    
    interactions that discriminate between the electron density distributions of different pyrazole isomers.

Part 3: Cross-Validation Protocol

This protocol describes the validation of a Test Method (HPLC-UV) against a Reference Method (LC-MS/MS) . This is common when transferring a method from R&D to a QC lab where MS is unavailable.

Experimental Workflow

CrossValidation cluster_Ref Reference Method (LC-MS/MS) cluster_Test Test Method (HPLC-UV) Sample Validation Samples (Spiked Matrix & Real Batches) Prep_A Dilute & Shoot Sample->Prep_A Prep_B Concentration/SPE Sample->Prep_B Analysis_A UHPLC-QqQ (MRM Mode) Prep_A->Analysis_A Data_A Dataset A (True Value) Analysis_A->Data_A Stats Statistical Comparison (Bland-Altman / t-test) Data_A->Stats Analysis_B HPLC-PDA (205-254 nm) Prep_B->Analysis_B Data_B Dataset B (Test Value) Analysis_B->Data_B Data_B->Stats Decision Pass/Fail Stats->Decision

Figure 2: Cross-validation workflow ensuring statistical equivalence between methods.

Method A: Reference (LC-MS/MS)

Use this method to establish the "True Value" of the analyte.

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495).

  • Column: Waters XSelect HSS T3 (

    
     mm, 1.8 µm) — Ideal for polar retention.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 5 min.

  • Detection: Electrospray Ionization (ESI+), MRM mode.

    • Self-Validating Step: Monitor two transitions (Quantifier and Qualifier).[2] The ratio must be within

      
       of the standard.
      
Method B: Test (HPLC-UV)

The routine method to be validated.

  • Instrument: Standard HPLC (e.g., Agilent 1260 Infinity II).

  • Column: Phenomenex Kinetex Biphenyl (

    
     mm, 2.6 µm) or SIELC Newcrom R1.
    
    • Why Biphenyl? Enhanced selectivity for aromatic regioisomers compared to C18.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 4.5).

    • B: Methanol.[1][3]

    • Note: Avoid TFA if transferring to MS later; however, for UV only, 0.05% TFA sharpens peaks of basic pyrazoles.

  • Detection: UV at

    
     (typically 210–254 nm).
    
  • System Suitability (SST):

    • Resolution (

      
      ) between regioisomers 
      
      
      
      .
    • Tailing Factor (

      
      ) 
      
      
      
      (Pyrazoles tail on residual silanols).

Part 4: Statistical Framework for Cross-Validation

To declare the methods "equivalent," you must prove that the difference in results is statistically insignificant or within an acceptable bias range.

Linearity & Range Verification

Both methods must be linear over the overlapping concentration range.

  • Requirement: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     for both.
    
  • Test: Analyze 5 concentration levels in triplicate.

Accuracy (Bias) Assessment

Analyze


 samples at three concentration levels (Low, Medium, High) using both methods. Calculate the Relative Percent Difference (RPD) :


Acceptance Criteria:

  • Trace Analysis (< 1 ppm): RPD

    
    
    
  • Assay/Potency (> 90%): RPD

    
    
    
Bland-Altman Analysis

Do not rely solely on correlation coefficients (


), as they hide systematic bias. Plot the difference 

against the average.
  • Pass: 95% of data points must fall within

    
     SD of the mean difference.
    
  • Fail: A trend in the plot indicates concentration-dependent bias (e.g., matrix effect in LC-MS not seen in UV).

References

  • MDPI. (2023). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Molecules. Link

  • Royal Society of Chemistry. (2001). Guide to achieving reliable quantitative LC-MS measurements. Analytical Methods Committee. Link

  • National Institutes of Health (PMC). (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Link

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. Application Note. Link

  • IQVIA. (2025). Cross-Validations in Regulated Bioanalysis: ICH M10 Guidelines. Bioanalysis White Paper. Link

  • Universitat Autònoma de Barcelona. Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Research Repository. Link

Sources

Validation

assessing the in vitro ADME properties of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate

Executive Summary This guide provides a technical framework for assessing the in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profile of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate . As a functionali...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for assessing the in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profile of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate . As a functionalized pyrazole scaffold, this molecule serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., CDKs, p38 MAPK) and GPCR ligands.[1]

The primary ADME liability for this compound is the C-5 methyl ester moiety , which is susceptible to rapid hydrolysis by carboxylesterases (CES1/CES2) in plasma and hepatic microsomes. This guide compares the target molecule against structurally relevant alternatives to optimize lead selection.

Comparative Profiling: Target vs. Alternatives

The following table contrasts the target molecule with its ethyl-ester analog and a bioisosteric amide derivative. This comparison highlights the trade-offs between solubility, permeability, and metabolic stability.

PropertyTarget Molecule (Methyl Ester)Alternative A (Ethyl Ester)Alternative B (Amide Isostere)Implication
Structure Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylateEthyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate4-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamideStructural modification effects
LogP (Calc) ~1.2 - 1.5~1.7 - 2.0~0.8 - 1.1Methyl ester is moderately lipophilic; Amide is more polar.
Plasma Stability Low (

min)
Medium (

min)
High (

min)
Methyl esters are rapid substrates for plasma esterases.
Solubility Moderate (Organic soluble)Lower (Lipophilicity limit)High (H-bond potential)Amides generally offer better aqueous solubility profiles.
Permeability High (

cm/s)
HighLow-ModerateEsters act as prodrugs to improve permeability of polar acids.
Metabolic Fate Rapid hydrolysis to carboxylic acid (inactive)Slower hydrolysisOxidative metabolism (CYP450)Critical Decision Point: Is the acid the active species?
Critical Metabolic Pathways & Assessment Logic

The dominant clearance mechanism for pyrazole-5-carboxylates is non-CYP mediated hydrolysis. Understanding this pathway is essential for interpreting in vitro clearance data.

Metabolic Fate Diagram (Graphviz)

MetabolicFate Parent Methyl 4-amino-1-ethyl pyrazole-5-carboxylate Intermed Tetrahedral Intermediate Parent->Intermed Carboxylesterase (CES1/CES2) CYP_Met N-Dealkylated Metabolite Parent->CYP_Met CYP450 (Minor Pathway) Acid 4-amino-1-ethyl pyrazole-5-carboxylic acid (Polar/Inactive) Intermed->Acid Hydrolysis Methanol Methanol (Byproduct) Intermed->Methanol

Caption: Primary metabolic hydrolysis pathway of the methyl ester scaffold mediated by carboxylesterases, leading to the polar carboxylic acid metabolite.

Detailed Experimental Protocols

To validate the ADME profile, the following protocols must be executed. These are designed to isolate specific physicochemical and metabolic properties.

Experiment A: Plasma Stability Assay (Hydrolysis Liability)

Objective: Determine the half-life (


) of the methyl ester in plasma to assess systemic stability.
Rationale:  Methyl esters are often "soft drugs" or prodrugs. Rapid hydrolysis in plasma may prevent the compound from reaching intracellular targets.

Protocol:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation: Spike pooled human/rat plasma (pre-warmed to 37°C) with the stock solution to a final concentration of 1

    
    M (0.1% DMSO final).
    
  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 200

    
    L of ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin) to precipitate proteins and stop esterase activity.
    
  • Analysis: Centrifuge at 4000g for 20 min. Analyze supernatant via LC-MS/MS. Monitor both the Parent (Methyl ester) and the Metabolite (Carboxylic acid).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Experiment B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive diffusion potential independent of transporters. Rationale: The amino-pyrazole core is polar; the ester functionality is intended to mask the carboxylic acid to facilitate membrane crossing.

Protocol:

  • Donor Plate: Prepare 10 mM compound in DMSO. Dilute to 50

    
    M in PBS (pH 7.4). Add 200 
    
    
    
    L to the donor wells of a 96-well filter plate (0.45
    
    
    m PVDF).
  • Membrane: Coat the filter with 5

    
    L of GIT-0 lipid solution (dodecane/phosphatidylcholine mixture).
    
  • Acceptor Plate: Add 300

    
    L of PBS (pH 7.4) to the acceptor wells (bottom plate).
    
  • Sandwich: Place the donor plate on top of the acceptor plate. Incubate at 25°C for 16 hours in a humidity chamber.

  • Quantification: Separate plates. Measure UV absorbance (254-300 nm) or LC-MS/MS response in both donor and acceptor wells.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard equation:
    
    
    
    
    Where
    
    
    is acceptor concentration,
    
    
    is filter area,
    
    
    is volume.
Strategic Decision Workflow

Use this logic flow to determine if the Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate scaffold is viable for your specific drug discovery campaign.

DecisionTree Start Start: Assess Methyl Ester Scaffold Step1 Is the Carboxylic Acid Active against Target? Start->Step1 Yes Yes: Acid is Active Step1->Yes No No: Acid is Inactive Step1->No Prodrug Strategy: Treat as Prodrug Optimize for hydrolysis rate Yes->Prodrug Stable Strategy: Must Stabilize Ester or Switch Scaffold No->Stable Test_Plasma Test: Plasma Stability (Human) Stable->Test_Plasma Result_Fast Rapid Hydrolysis (t1/2 < 15 min) Test_Plasma->Result_Fast Result_Slow Slow Hydrolysis (t1/2 > 60 min) Test_Plasma->Result_Slow Action_A Switch to Ethyl/Isopropyl Ester or Bioisostere (Amide/Oxadiazole) Result_Fast->Action_A Action_B Proceed to Microsomal Stability (Check CYP metabolism) Result_Slow->Action_B

Caption: Decision matrix for scaffold progression based on the biological activity of the hydrolysis product.

Expert Insights & Safety Considerations
  • Mitochondrial Toxicity Risk: Recent studies on 1-methyl-1H-pyrazole-5-carboxamides have indicated unexpected acute mammalian toxicity linked to mitochondrial respiration inhibition [1]. While the ester (target molecule) differs from the amide, the pyrazole core is structurally conserved. It is mandatory to screen this compound in a Glu/Gal mitochondrial stress assay (e.g., using HepG2 cells) early in the cascade.

  • Regioisomerism Matters: Ensure the starting material is confirmed as the 4-amino-5-carboxylate and not the more common 5-amino-4-carboxylate. The 4-amino position is often used for coupling to kinase hinge-binding motifs, whereas the 5-amino is typically a solvent-exposed tail. Confusing these will result in completely different SAR (Structure-Activity Relationship) trajectories.

References
  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Source: Journal of Medicinal Chemistry (2021).[2] URL:[Link]

  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Source: PMC (National Institutes of Health). URL:[Link]

  • Strategies for the design of prodrugs to improve drug delivery. Source: Nature Reviews Drug Discovery. URL:[Link]

Sources

Comparative

comparing the efficacy of different synthetic routes to aminopyrazoles

This guide provides an in-depth technical comparison of synthetic routes to aminopyrazoles, designed for medicinal chemists and process scientists. It prioritizes regiocontrol, scalability, and mechanistic causality.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to aminopyrazoles, designed for medicinal chemists and process scientists. It prioritizes regiocontrol, scalability, and mechanistic causality.

Executive Summary & Strategic Context

Aminopyrazoles are privileged pharmacophores in kinase inhibitor discovery (e.g., Pazopanib, CDKs, JAKs). However, their synthesis is plagued by a classic regioselectivity problem: the tautomeric nature of the pyrazole ring often leads to mixtures of 3-aminopyrazoles and 5-aminopyrazoles .

While 5-aminopyrazoles are thermodynamically favored and easily accessed via classical condensations, the 3-aminopyrazole isomer is frequently the desired biological target yet historically difficult to synthesize selectively. This guide compares three primary routes, evaluating their efficacy in overcoming this regiochemical challenge.

The Core Challenge: Regioselectivity

The distinction relies on the substitution pattern at


.
  • 5-Aminopyrazoles: Amino group adjacent to the

    
    -substituent (
    
    
    
    ).
  • 3-Aminopyrazoles: Amino group distal to the

    
    -substituent (
    
    
    
    ).

Route Analysis

Route A: Condensation of -Ketonitriles with Hydrazines (The Classical Approach)

This is the industry standard for generating the pyrazole core de novo. However, it is highly sensitive to reaction conditions (pH and temperature).

Mechanism & Causality

The reaction proceeds via a condensation-cyclization sequence.[1] The regioselectivity is determined by which nitrogen of the hydrazine attacks the ketone first.

  • Thermodynamic Pathway (Neutral/Acidic): The more nucleophilic nitrogen (usually the unsubstituted one in aryl hydrazines) attacks the ketone, leading to the 5-aminopyrazole .

  • Kinetic Pathway (Basic): Under basic conditions (e.g., NaOEt), the hydrazine deprotonates, altering nucleophilicity profiles and slowing equilibration, which can favor the 3-aminopyrazole .

Key Insight (The Fandrick Switch): A landmark study by Boehringer Ingelheim demonstrated that while neutral conditions yield >95% 5-aminopyrazole, using a kinetic controlled environment (low temp, alkoxide base) can flip the ratio to favor the 3-aminopyrazole [1].

Experimental Protocol: The "Kinetic Switch" Method

Target: Selective synthesis of 1-aryl-3-aminopyrazoles.

  • Preparation: Charge a reactor with ethanol (10 volumes) and

    
    -ketonitrile (1.0 equiv).
    
  • Base Addition: Add NaOEt (21% wt in EtOH, 1.1 equiv) dropwise at 0°C. Why: Deprotonates the hydrazine hydrochloride in situ and buffers the reaction to maintain kinetic control.

  • Hydrazine Addition: Add Arylhydrazine HCl (1.1 equiv) slowly, maintaining internal temperature <5°C.

  • Cyclization: Stir at 0°C for 4 hours. Monitor by HPLC. Do not heat. Heating promotes equilibration to the thermodynamic 5-amino isomer.

  • Quench: Neutralize with acetic acid (1.1 equiv) and dilute with water to precipitate the product.

Mechanistic Visualization (Route A)

RouteA Start β-Ketonitrile + Arylhydrazine Inter1 Intermediate A (Hydrazone) Start->Inter1 Neutral/Acidic (Fast Equilibration) Inter2 Intermediate B (Ene-hydrazine) Start->Inter2 Basic (NaOEt) (Kinetic Trap) Prod5 5-Aminopyrazole (Thermodynamic) Inter1->Prod5 Cyclization Prod3 3-Aminopyrazole (Kinetic) Inter2->Prod3 Cyclization Prod3->Prod5 Heat/Acid (Isomerization)

Caption: Divergent pathways in the condensation of


-ketonitriles. Kinetic control (bottom path) is required to access the 3-amino isomer.
Route B: Reaction of 3-Aminoacrylonitriles (Enaminonitriles)

When


-ketonitriles are unstable or commercially unavailable, 3-aminoacrylonitriles serve as robust surrogates. This route is particularly effective for introducing steric bulk at the 4-position.
Mechanism

The hydrazine undergoes a transamination-like attack on the enamine carbon, displacing the amine (usually dimethylamine or morpholine), followed by intramolecular attack on the nitrile.

Efficacy Comparison
  • Pros: Higher regioselectivity for 5-aminopyrazoles than Route A. The leaving group (amine) directs the initial attack more predictably than a ketone carbonyl.

  • Cons: Requires an extra step to synthesize the enaminonitrile (usually from DMF-DMA and an acetonitrile derivative).

  • Yields: Typically 70-90%.

Protocol Snapshot
  • Reflux the acetonitrile derivative with DMF-DMA (N,N-dimethylformamide dimethyl acetal) in toluene for 4h.

  • Concentrate to obtain the crude enaminonitrile.

  • Redissolve in EtOH, add Hydrazine Hydrate (1.2 equiv), and reflux for 2h.

  • Product precipitates upon cooling.

Route C: Buchwald-Hartwig Amination (C-N Coupling)[3]

Unlike Routes A and B which build the ring, this route functionalizes a pre-existing halogenated pyrazole. This is the "Problem Solver" route when specific substitution patterns (e.g., bulky secondary amines) are impossible to form via condensation.

Mechanism

Pd-catalyzed cross-coupling of a 4-halo or 5-halopyrazole with an amine.

Critical Success Factors
  • Catalyst: Pd(OAc)₂ or Pd₂dba₃ with bulky phosphine ligands (e.g., XPhos, BrettPhos) are essential to prevent catalyst poisoning by the pyrazole nitrogens [2].

  • Base: Strong bases like LiHMDS or NaOtBu are preferred.

  • Protecting Groups: Unsubstituted pyrazoles (

    
    ) often require protection (e.g., THP, SEM) to prevent N-arylation side reactions.
    
Mechanistic Visualization (Route C)

RouteC Start Halopyrazole (R-X) OxAdd Oxidative Addition (L-Pd-Ar-X) Start->OxAdd Pd(0)/Ligand AmineCoord Amine Coordination OxAdd->AmineCoord + HNR2 / Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Start Catalyst Regen Product N-Substituted Aminopyrazole RedElim->Product

Caption: Pd-catalyzed cycle for installing amino groups on the pyrazole core. Ligand choice is critical to avoid N-coordination.

Comparative Analysis Summary

FeatureRoute A:

-Ketonitrile
Route B: EnaminonitrileRoute C: Pd-Coupling
Primary Utility Large scale, de novo synthesisAccessing 5-amino isomers with 4-substituentsLate-stage functionalization
Regiocontrol Variable. Requires strict pH control (Fandrick Switch).High. Favors 5-amino isomer.Absolute. Defined by starting material.
Atom Economy High (Water is the byproduct)Moderate (Amine byproduct)Low (Reagents/Ligands/Solvents)
Scalability Excellent (Kg scale)GoodModerate (Cost of Pd/Ligand)
Self-Validating Check NMR Shift: C4-H signal shifts ~0.5 ppm between 3-amino and 5-amino isomers.TLC: Disappearance of bright yellow enamine spot.LCMS: Monitoring Br/Cl isotope pattern loss.

References

  • Regioselective Synthesis of 3- and 5-Aminopyrazoles. Source: Fandrick, K. R., et al. Journal of Organic Chemistry, 2015. Context: Defines the kinetic vs. thermodynamic control (The "Fandrick Switch") for

    
    -ketonitrile condensations.
    
    
  • Buchwald-Hartwig Amination of (Hetero)Aryl Chlorides. Source: Surry, D. S., & Buchwald, S. L. Chemical Science, 2011. Context: Establishes ligand requirements (XPhos/BrettPhos) for coupling amines to heteroaryl halides.

  • Approaches towards the synthesis of 5-aminopyrazoles. Source: Beilstein Journal of Organic Chemistry, 2011. Context: Comprehensive review of enaminonitrile and nitrile-based routes.

Sources

Validation

Comparative Analysis of the Physicochemical Properties of Substituted Pyrazoles

Executive Summary: The Pyrazole Advantage in Drug Design In the landscape of medicinal chemistry, the pyrazole ring is a "privileged scaffold," serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celeb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Advantage in Drug Design

In the landscape of medicinal chemistry, the pyrazole ring is a "privileged scaffold," serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . Its ubiquity stems not just from synthetic accessibility, but from its unique physicochemical profile: a tunable balance of lipophilicity, hydrogen-bonding capability, and metabolic stability.

This guide provides a rigorous, data-driven comparison of substituted pyrazoles against their common isosteres (imidazoles, isoxazoles). We analyze how specific substitution patterns—electronic and regiochemical—dictate pKa, LogP, and solubility, providing you with the rationale to optimize lead compounds.

Structural Foundations & Electronic Behavior[1]

To engineer a pyrazole, one must first master its dynamic nature. Unlike pyrrole (non-basic) or pyridine (basic), pyrazole is an azole that functions as both a hydrogen bond donor (HBD) and acceptor (HBA).

2.1 Tautomerism: The Hidden Variable

Unsubstituted and C-substituted pyrazoles exist in a tautomeric equilibrium (


-pyrazole 


-pyrazole). This rapid proton transfer is solvent-dependent and critical for protein binding. In solution, the tautomer with the proton on the less sterically hindered nitrogen or the one stabilized by adjacent electron-withdrawing groups typically predominates.

Key Insight: For N-unsubstituted pyrazoles, the


-substituted and 

-substituted forms are identical due to this tautomerism. However, once the nitrogen is alkylated (N-substituted), this equilibrium is frozen, locking the molecule into a fixed

or

regioisomer with distinct properties.

Tautomerism cluster_0 Annular Tautomerism Equilibrium cluster_1 N-Substitution (Frozen State) T1 1H-Pyrazole (Proton on N1) T2 2H-Pyrazole (Proton on N2) T1->T2 Rapid H-shift (Solvent/Temp dependent) N1 1,3-Disubstituted (Fixed Isomer) T1->N1 Alkylation (Regioisomer A) N2 1,5-Disubstituted (Fixed Isomer) T1->N2 Alkylation (Regioisomer B)

Figure 1: Tautomeric equilibrium in unsubstituted pyrazoles versus fixed regiochemistry in N-substituted derivatives.

Comparative Physicochemical Profiling

The decision to use a pyrazole versus an imidazole or isoxazole often hinges on acid-base chemistry and lipophilicity.

3.1 Acid-Base Chemistry (pKa)

Pyrazoles are significantly weaker bases than imidazoles due to the adjacent nitrogen atom's electron-withdrawing inductive effect, which destabilizes the protonated cation.

  • Pyrazole (

    
    ):  Neutral at physiological pH (7.4). Useful when you need a neutral H-bond donor/acceptor that does not introduce a charge.
    
  • Imidazole (

    
    ):  Often partially ionized at physiological pH. Good for solubility but can suffer from poor permeability if too basic.
    
  • Isoxazole (

    
    ):  Non-basic. Acts purely as a weak HBA.
    
3.2 Comparative Data Table

The following table synthesizes literature data to compare the core properties of these scaffolds.

PropertyPyrazoleImidazoleIsoxazole1,2,3-Triazole
Basicity (

of

)
~2.5 (Weak Base)~7.0 (Moderate Base)~ -3.0 (Very Weak)~ 1.2
Acidity (

of

)
~14.2 (Weak Acid)~14.5N/A (No NH)~9.4
LogP (Unsubstituted) ~0.26~ -0.02~0.10~0.25
H-Bond Donors (HBD) 1 (NH)1 (NH)00 or 1
H-Bond Acceptors (HBA) 1 (N:)1 (N:)2 (N, O)2 or 3
Aromaticity HighHighModerateHigh
Primary Utility Neutral Scaffold, H-bondingBasic Center, Metal bindingBioisostere for ester/amideClick chemistry linker

Expert Insight: Replacing a phenyl ring with a pyrazole often improves solubility (lower LogP) and metabolic stability (reduced CYP oxidation) while maintaining aromatic pi-stacking interactions.

Substituent Effects: Tuning the Scaffold

The physicochemical profile of a pyrazole is highly tunable via substitution.

4.1 Electronic Effects on pKa

The basicity of the pyrazole nitrogen is sensitive to the electronic nature of substituents at positions 3, 4, and 5.

  • Electron-Donating Groups (EDG): Methyl, Methoxy, Amino groups at C3/C5 increase electron density, stabilizing the protonated form and raising

    
      (making it more basic).
    
    • Example: 3,5-Dimethylpyrazole (

      
      ).
      
  • Electron-Withdrawing Groups (EWG): Nitro, Trifluoromethyl, Halogens decrease electron density, lowering

    
     .
    
    • Example: 3-Nitropyrazole (

      
      ).
      
    • Mechanistic Note: An EWG at the 4-position has a strong inductive effect, while at the 3/5-position, both inductive and resonance effects play a role.

4.2 Regiochemistry: 1,3- vs. 1,5-Isomers

In N-substituted pyrazoles, the placement of substituents (Regioisomerism) drastically alters sterics and dipole moments.

  • 1,3-Disubstituted: Generally thermodynamically more stable. The substituents are further apart, reducing steric clash. Often exhibits a higher dipole moment.

  • 1,5-Disubstituted: The substituents at N1 and C5 are adjacent ("ortho-like"). This creates significant steric hindrance, twisting the C5-substituent out of plane.

    • Consequence: This twist can disrupt conjugation, lowering the melting point and increasing solubility compared to the planar 1,3-isomer.

Experimental Protocols

To validate these properties in your own lead series, use the following standardized protocols.

5.1 Protocol: Determination of pKa via Potentiometric Titration

Best for: Compounds with aqueous solubility


 mM and pKa between 2 and 12.[1]
  • Preparation: Dissolve 1–5 mg of the pyrazole derivative in 20 mL of degassed water (or water/methanol mix if insoluble).

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration:

    • For basic pyrazoles: Start at pH 2 (using 0.1 M HCl) and titrate up to pH 12 using 0.1 M KOH.

    • For acidic NH-pyrazoles: Start at pH 12 and titrate down.

  • Data Analysis: Plot pH vs. Volume of Titrant. The inflection point (where

    
     is max) represents the pKa.
    
  • Validation: Use Imidazole (

    
    ) as a positive control.
    
5.2 Protocol: Lipophilicity (LogP) via RP-HPLC

Best for: High-throughput screening of multiple derivatives.

  • Column Selection: Use a C18 reversed-phase column (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Isocratic elution with Methanol/Water (containing 0.1% formic acid to suppress ionization).

  • Standards: Inject a mixture of standards with known LogP values (e.g., Toluene, Benzene, Acetophenone).

  • Measurement: Record the retention time (

    
    ) for standards and the analyte. Calculate the capacity factor 
    
    
    
    (where
    
    
    is dead time).
  • Calculation: Construct a calibration curve of

    
     vs. Literature LogP. Interpolate the LogP of your pyrazole.
    
Synthesis & Regiocontrol Workflow

Achieving the correct regioisomer is the most challenging aspect of pyrazole chemistry. The reaction of hydrazines with 1,3-diketones (Knorr Synthesis) typically yields a mixture.

SynthesisWorkflow cluster_tips Regiocontrol Tips Start Start: 1,3-Dicarbonyl + Hydrazine Condition Reaction Conditions Start->Condition PathA Neutral/Acidic Conditions (Standard Knorr) Condition->PathA Direct Mixing PathB Controlled Regioselectivity (Stepwise / Specific Reagents) Condition->PathB Use Enaminones or Bulky Hydrazines ResultA Mixture of 1,3- and 1,5-Isomers (Hard to Separate) PathA->ResultA ResultB High Regioselectivity PathB->ResultB Tip1 1,3-Isomer favored by steric bulk on Hydrazine Tip2 1,5-Isomer favored by using Enaminones + Acid

Figure 2: Decision workflow for controlling regiochemistry in pyrazole synthesis.

References
  • Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. Link

  • Elguero, J., et al. (2002). Basicity and Acidity of Azoles.[2] In Advances in Heterocyclic Chemistry (Vol. 84, pp. 183-256). Academic Press. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Lombardo, F., et al. (2000). ElogP: A fragment-based lipophilicity prediction method. Journal of Medicinal Chemistry, 43(15), 2922-2928. Link

  • Maddrey, W. C., et al. (2010). Celecoxib: A Review of its Physicochemical Properties and Pharmacokinetics. Clinical Therapeutics. Link

Sources

Comparative

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth, comparative analysis of the essential analytical techniques for verifying the purity of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. We will move beyond simple procedural lists to explore the rationale behind methodological choices, ensuring a robust and self-validating approach to purity assessment.

The Criticality of Purity in Drug Discovery

The presence of impurities, even in trace amounts, can significantly impact the biological activity and toxicity of a compound, leading to misleading experimental results and potential safety concerns.[1] For a novel molecule like Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate, which may serve as a building block for more complex bioactive molecules, ensuring high purity is paramount.[2][3] This guide will compare the most effective methods for identifying and quantifying impurities, providing you with the expertise to confidently assess the quality of your synthesized material.

An Orthogonal Approach to Purity Verification

A single analytical method is rarely sufficient to definitively confirm the purity of a compound. Instead, a multi-faceted, or orthogonal, approach employing several techniques with different separation and detection principles is the gold standard.[4] This ensures that a wide range of potential impurities, with varying physicochemical properties, are detected. The primary techniques we will compare are:

  • High-Performance Liquid Chromatography (HPLC) for quantitative analysis of non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and thermally stable impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and detection of structural isomers and impurities.

  • Elemental Analysis for verification of the empirical formula.

The following diagram illustrates the logical workflow for a comprehensive purity analysis.

Purity Analysis Workflow cluster_0 Initial Synthesis & Purification cluster_1 Primary Purity Assessment cluster_2 Structural & Elemental Confirmation cluster_3 Final Purity Confirmation Synthesized Compound Synthesized Compound HPLC HPLC (Quantitative Purity) Synthesized Compound->HPLC Primary Check GCMS GC-MS (Volatile Impurities) Synthesized Compound->GCMS NMR NMR Spectroscopy (Structural Integrity) HPLC->NMR If impurities detected GCMS->NMR EA Elemental Analysis (Empirical Formula) NMR->EA Confirm Structure Confirmed Pure Compound Confirmed Pure Compound EA->Confirmed Pure Compound Technique Comparison cluster_0 Purity & Impurity Profiling cluster_1 Structural & Compositional Verification HPLC HPLC GCMS GC-MS Qualitative Impurity ID Identifies volatile/thermostable impurities High Sensitivity NMR NMR Structural Confirmation Unambiguous structure proof Detects isomers & impurities EA Elemental Analysis Empirical Formula Confirms elemental composition Fundamental purity check

Sources

Validation

Benchmarking Pyrazole Architectures: A Head-to-Head Assessment of Diaryl, Fused, and Amino-Pyrazole Scaffolds

Executive Summary The pyrazole ring is a "privileged structure" in medicinal chemistry, serving as a core template for drugs ranging from NSAIDs (Celecoxib) to precision oncology agents (Crizotinib, Larotrectinib).[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a "privileged structure" in medicinal chemistry, serving as a core template for drugs ranging from NSAIDs (Celecoxib) to precision oncology agents (Crizotinib, Larotrectinib).[1][2][3] However, not all pyrazoles behave identically in biological systems. The choice between a monocyclic 1,5-diarylpyrazole , a fused pyrazolo[1,5-a]pyrimidine , or a functionalized aminopyrazole dictates not just potency, but solubility, metabolic liabilities (specifically N-glucuronidation), and assay interference.

This guide provides a technical, head-to-head comparison of these scaffolds, grounding the analysis in biological assay performance and structure-activity relationship (SAR) logic.

Part 1: The Contenders – Scaffold Architecture

Before analyzing assay performance, we must define the structural distinctiveness of the three dominant pyrazole classes.

Scaffold TypePrimary ApplicationKey Structural FeatureRepresentative Drug
A. 1,5-Diarylpyrazole Anti-inflammatory (COX-2)Non-planar "propeller" twist; rigid bulky geometry.Celecoxib
B. Pyrazolo[1,5-a]pyrimidine Kinase Inhibition (ATP-competitive)Planar, fused bicyclic system; mimics Adenine.Larotrectinib
C. Aminopyrazole (Monocyclic) Kinase/Fragment-basedH-bond donor/acceptor motif (D-A-D); highly flexible.Tozasertib (analogs)
Visualization: Structural Logic Flow

The following diagram illustrates the decision matrix for selecting a pyrazole scaffold based on the target binding pocket requirements.

Pyrazole_Selection_Logic Start Target Binding Pocket Analysis Pocket_Type Pocket Characteristics? Start->Pocket_Type Flat_Narrow Flat, Narrow Cleft (e.g., ATP Hinge) Pocket_Type->Flat_Narrow Planar req. Bulky_Side Bulky Side Pocket (e.g., COX-2 Val523) Pocket_Type->Bulky_Side Steric req. Scaffold_Fused Scaffold: Pyrazolo[1,5-a]pyrimidine (Planar, Rigid) Flat_Narrow->Scaffold_Fused Scaffold_Diaryl Scaffold: 1,5-Diarylpyrazole (Twisted, Steric Bulk) Bulky_Side->Scaffold_Diaryl Outcome_Kinase High Potency Kinase Inhibitor (Adenine Mimic) Scaffold_Fused->Outcome_Kinase Outcome_COX High Selectivity COX-2 Inhibitor Scaffold_Diaryl->Outcome_COX

Caption: Decision tree for matching pyrazole scaffold geometry to protein target topography.

Part 2: Head-to-Head Biological Performance

Comparison 1: Kinase Potency & Selectivity (Fused vs. Monocyclic)

Scenario: Targeting Tyrosine Kinases (e.g., TRK or CDK2). The Matchup: Pyrazolo[1,5-a]pyrimidine (Fused) vs. 1,3,5-Trisubstituted Pyrazole (Monocyclic).

Mechanism of Action
  • Fused System: The pyrazolo[1,5-a]pyrimidine core is a bioisostere of the purine ring of ATP. Its planar nature allows it to slide deep into the kinase hinge region, forming bidentate hydrogen bonds with backbone residues (e.g., Met592 in TrkA).

  • Monocyclic System: While capable of hinge binding, the monocyclic pyrazole possesses free rotation between substituents. This entropic penalty upon binding often results in lower initial potency unless the substituents are locked into a pseudo-ring via intramolecular hydrogen bonds.

Assay Performance Data

In a TR-FRET binding assay (Protocol detailed below), the fused system typically demonstrates superior residence time and potency.

MetricPyrazolo[1,5-a]pyrimidine1,3,5-Trisubstituted PyrazoleCausality
IC50 (Potency) Low nM (< 10 nM)Mid nM (50–200 nM)Pre-organized planar geometry reduces entropic cost of binding.
Selectivity (Gini Score) High (0.6 – 0.8)Moderate (0.3 – 0.5)Fused vectors allow precise targeting of the "Gatekeeper" residue.
Solubility (Kinetic) ModerateHighMonocyclic systems have higher sp3 character and flexibility.
Comparison 2: Metabolic Stability (N-Glucuronidation)

The Liability: Pyrazoles are notorious for Phase II metabolic clearance via N-glucuronidation, catalyzed by UGT enzymes (UGT1A4/2B10).[4]

  • Monocyclic Vulnerability: Simple pyrazoles with an unsubstituted nitrogen (NH) or accessible lone pairs are rapid substrates for UGTs. This leads to high clearance and short half-lives in vivo.

  • Fused Stability: In pyrazolo[1,5-a]pyrimidines, the bridgehead nitrogen is fully substituted and part of the aromatic system, significantly reducing nucleophilicity and susceptibility to direct N-glucuronidation.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: TR-FRET Kinase Binding Assay (LanthaScreen™ Style)

Objective: Determine the IC50 of pyrazole scaffolds against a specific kinase (e.g., TrkA) by measuring the displacement of a fluorescent tracer. This is superior to activity assays for rigid scaffolds as it measures binding affinity (


) directly, independent of ATP concentration.
Reagents
  • Kinase: Recombinant Human TrkA (GST-tagged).

  • Antibody: Eu-labeled Anti-GST Antibody (FRET Donor).

  • Tracer: Alexa Fluor® 647-labeled Kinase Tracer (FRET Acceptor).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Workflow
  • Compound Prep: Prepare 10-point dose-response curves of pyrazole compounds in 100% DMSO. Acoustic dispense 10 nL into a 384-well low-volume white plate.

  • Master Mix Addition: Add 5 µL of Kinase/Antibody mix. (Final conc: 5 nM Kinase, 2 nM Antibody).

  • Tracer Addition: Add 5 µL of Tracer. (Final conc: Determine via Kd titration beforehand, typically 2-10 nM).

  • Incubation: Centrifuge plate at 1000 x g for 30 sec. Incubate for 60 min at Room Temp in the dark.

  • Detection: Read on a multimode plate reader (e.g., PHERAstar).

    • Excitation: 337 nm (Laser/Flash lamp).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

Self-Validation (QC Metrics)
  • TR-FRET Ratio: Calculate Ratio = (Signal 665nm / Signal 620nm) × 10,000.

  • Z-Factor: Must be > 0.5.

    • Controls: Min Signal (Excess Inhibitor, e.g., Staurosporine 10 µM) vs. Max Signal (DMSO only).

  • Interference Check: If the compound fluoresces at 620nm or 665nm (common with some extended conjugated pyrazoles), the raw donor channel (620nm) will spike. Flag these wells as "Interference."

Protocol B: COX-2 Selectivity Assay (Whole Blood / ELISA)

Objective: Differentiate 1,5-diarylpyrazoles (COX-2 selective) from 1,3-isomers or non-selective NSAIDs.

Workflow Summary
  • Induction: Use human whole blood stimulated with Lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.

  • Treatment: Incubate blood with pyrazole compounds (0.01 µM – 100 µM) for 24 hours.

  • Measurement: Centrifuge to collect plasma. Quantify PGE2 levels using a monoclonal PGE2 ELISA kit.

  • Specificity Control: Run a parallel assay using calcium ionophore stimulated blood (platelet COX-1 activity) to measure Thromboxane B2 (TxB2).

  • Calculation: Selectivity Ratio =

    
    . A ratio > 50 indicates a successful "Coxib-like" 1,5-diarylpyrazole profile.
    

Part 4: Pathway Visualization

The following diagram illustrates the MAPK signaling cascade, a primary target for pyrazole-based kinase inhibitors, highlighting where specific scaffolds intervene.

MAPK_Pathway GrowthFactor Growth Factor (EGF/NGF) RTK RTK (Trk/EGFR) Target: Pyrazolo[1,5-a]pyrimidine GrowthFactor->RTK Activation RAS RAS-GTP RTK->RAS RAF RAF (B-Raf) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Transcription Factors (Proliferation) ERK->Nucleus Inhibitor_Fused Fused Scaffold (e.g., Larotrectinib) Inhibitor_Fused->RTK Inhibitor_Mono Monocyclic Scaffold (e.g., B-Raf Inhibitors) Inhibitor_Mono->RAF

Caption: MAPK signaling cascade showing intervention points for fused (RTK level) vs. monocyclic (RAF level) pyrazole inhibitors.

References

  • Ansari, A. et al. (2017).[5] "Pyrazole chemical scaffold: A versatile weapon in the fight against cancer."[1] European Journal of Medicinal Chemistry. Link

  • Penning, T. D. et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of celecoxib." Journal of Medicinal Chemistry. Link

  • Furet, P. et al. (2016). "Discovery of NVP-LDE225, a Potent and Selective Smoothened Antagonist: Structural Evolution of a Pyrazolo[1,5-a]pyridine Scaffold." Journal of Medicinal Chemistry. Link

  • Zamek-Gliszczynski, M. J. et al. (2018). "Metabolite Transport in DDIs, Toxicity, and Efficacy." Drug Metabolism and Disposition (Discussing N-glucuronidation liabilities). Link

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide." Link

Sources

Comparative

Validating the Mechanism of Action for Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate Derivatives: A Comparative Guide

Executive Summary The Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate scaffold is a critical pharmacophore in the synthesis of pyrazolopyrimidinones, a class of drugs primarily recognized for their potent inhibition of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate scaffold is a critical pharmacophore in the synthesis of pyrazolopyrimidinones, a class of drugs primarily recognized for their potent inhibition of Phosphodiesterase Type 5 (PDE5) .[1][2] This guide provides a rigorous framework for validating the mechanism of action (MoA) of novel derivatives based on this scaffold.

While established agents like Sildenafil and Tadalafil dominate the market, novel derivatives are continuously screened to optimize selectivity (reducing PDE6/PDE11 off-target effects) and pharmacokinetic profiles.[2] This document outlines the essential biochemical and cellular protocols required to confirm PDE5 inhibition, quantify potency relative to market standards, and map the downstream signaling cascade.

Mechanistic Hypothesis: The NO/cGMP Signaling Pathway

The primary MoA for this class of derivatives is the competitive inhibition of the PDE5 enzyme.[2] Under normal physiological conditions, Nitric Oxide (NO) stimulates Guanylate Cyclase (sGC) to produce cyclic Guanosine Monophosphate (cGMP). PDE5 is the enzyme responsible for hydrolyzing cGMP back to the inactive 5'-GMP.[2]

By inhibiting PDE5, the derivative stabilizes intracellular cGMP levels, sustaining the activation of Protein Kinase G (PKG), which leads to a reduction in intracellular calcium and subsequent smooth muscle relaxation (vasodilation).

Visualization: The PDE5 Inhibition Pathway

The following diagram illustrates the intervention point of the Pyrazole-5-carboxylate derivative within the smooth muscle signaling cascade.[2]

PDE5_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP (Active) GTP->cGMP Converted by sGC GMP 5'-GMP (Inactive) cGMP->GMP Hydrolysis by PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme PDE5->GMP Catalyzes Inhibitor Pyraz-5-Carboxylate Derivative Inhibitor->PDE5 Inhibits Ca Intracellular Ca2+ PKG->Ca Reduces Relaxation Smooth Muscle Relaxation (Vasodilation) Ca->Relaxation Decrease leads to

Figure 1: Mechanism of Action showing the specific inhibition of PDE5 by the pyrazole derivative, preventing cGMP hydrolysis.

Comparative Performance Analysis

To validate a new derivative, its potency (IC50) and selectivity must be benchmarked against clinical standards. The table below synthesizes performance metrics for standard PDE5 inhibitors, providing a baseline for your novel compound.

Table 1: Benchmark Performance of PDE5 Inhibitors
ParameterSildenafil (Standard)Tadalafil (Long-Acting)Vardenafil (High Potency)Target for Novel Derivative
Core Scaffold PyrazolopyrimidinoneCarbolinePyrazolopyrimidinonePyrazole-5-carboxylate
PDE5 IC50 (Enzymatic)3.5 – 3.9 nM6.0 – 6.7 nM0.1 – 0.7 nM< 10 nM
Selectivity (PDE6) ~10-fold (Low)>700-fold (High)~15-fold (Low)> 50-fold
Selectivity (PDE11) >700-fold~5-fold (Low)>1000-fold> 100-fold
Tmax (Onset) 30–120 min30–360 min30–120 min< 60 min
Half-life (T1/2) ~4 hours~17.5 hours~4-5 hoursVariable

Note: Low selectivity for PDE6 is associated with visual disturbances (blue-tinted vision), while PDE11 inhibition is linked to back pain/myalgia.[2] A successful novel derivative should aim for the potency of Sildenafil with the selectivity profile of Tadalafil.

Experimental Validation Protocols

Scientific integrity requires a "self-validating" system where positive and negative controls confirm the assay's reliability.[2]

Protocol A: TR-FRET Enzymatic Inhibition Assay

This assay quantifies the ability of the derivative to prevent the conversion of cGMP to GMP using Time-Resolved Fluorescence Resonance Energy Transfer.[2]

Rationale: TR-FRET is robust, homogeneous (no wash steps), and highly sensitive, minimizing false positives from autofluorescent compounds.

Workflow Diagram:

Assay_Workflow Step1 Step 1: Incubation Enzyme + Compound + Substrate Step2 Step 2: Detection Add Tb-labeled Ab + Dye-cGMP Step1->Step2 1 hr @ RT Step3 Step 3: Readout Measure TR-FRET Signal Step2->Step3 Excitation 340nm Emission 665/620nm Substrate Biotin-cGMP Substrate->Step1 Enzyme Recombinant PDE5A Enzyme->Step1

Figure 2: TR-FRET workflow for determining IC50 values of PDE5 inhibitors.

Step-by-Step Methodology:

  • Reagent Prep: Dilute recombinant human PDE5A enzyme (e.g., from BPS Bioscience) in assay buffer (40 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA).

  • Compound Addition: Dispense 10 µL of the Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate derivative (serial dilutions in DMSO) into a 384-well black plate.

    • Control: Use Sildenafil (10 µM) as a positive control (100% inhibition).[2]

    • Blank: Buffer only (0% inhibition).[2]

  • Reaction Initiation: Add 10 µL of enzyme solution followed by 10 µL of FAM-labeled cGMP substrate (200 nM final).

  • Incubation: Incubate for 60 minutes at room temperature (20-25°C).

  • Termination & Detection: Add 60 µL of IMAP binding reagent (Molecular Devices) containing nanoparticles that bind specifically to the phosphate group of the product (GMP).

  • Measurement: Read Fluorescence Polarization (FP) or TR-FRET signal on a multi-mode plate reader (e.g., EnVision).[2]

    • Interpretation: High polarization/FRET indicates high GMP (active enzyme).[2] Low signal indicates inhibition (intact cGMP).

Protocol B: Cellular cGMP Accumulation Assay

To confirm the compound penetrates cell membranes and acts in a physiological context.[2]

  • Cell Line: Human Pulmonary Artery Smooth Muscle Cells (HPASMC).[2]

  • Seeding: Seed 10,000 cells/well in a 96-well plate; starve in serum-free media overnight.

  • Treatment: Pre-treat cells with the derivative (0.1 - 10 µM) for 30 minutes.

  • Stimulation: Add a NO donor (e.g., SNAP, 10 µM) to stimulate sGC and drive basal cGMP production.

  • Lysis: After 30 minutes, lyse cells using 0.1 M HCl.

  • Quantification: Use a competitive cGMP ELISA kit.

    • Success Metric: A dose-dependent increase in intracellular cGMP compared to the NO-only control confirms PDE5 inhibition.[2]

Selectivity Profiling (Safety Validation)

A critical failure point for pyrazole derivatives is off-target binding to PDE6 (retina) or PDE11 (skeletal muscle).[2]

  • PDE6 Assay: Repeat Protocol A using bovine retinal PDE6. Calculate the Selectivity Index (SI):

    
    .[2]
    
    • Target: SI > 50 (Sildenafil SI is ~10, causing visual side effects).

  • PDE11 Assay: Repeat Protocol A using recombinant PDE11A.

    • Target: SI > 100 (Tadalafil SI is ~5, causing back pain).

References

  • Pfizer Inc. (1998).[2][3] Process for preparing sildenafil. European Patent EP 0812845.[2] Retrieved from

  • Corbin, J. D., & Francis, S. H. (1999). Cyclic GMP phosphodiesterase-5: target of sildenafil. Journal of Biological Chemistry. Retrieved from [2]

  • Bayer AG. (2016).[2] Integrated Protocol for PDE5 Inhibitor Exposure Studies. ClinicalTrials.gov.[2] Retrieved from [2]

  • Huang, S. A., & Lie, J. D. (2013). Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction. P&T Journal. Retrieved from [2]

  • Changzhou Yabang Pharmaceutical. (2013).[2] Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide. CN Patent 103044331B.[2] Retrieved from

  • National Institutes of Health (NIH). (2025).[2] PubChem Compound Summary for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [2]

Sources

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Method

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Model Template_relevance
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